molecular formula C9H6N2O4 B082458 6-Nitro-1h-indole-3-carboxylic acid CAS No. 10242-03-2

6-Nitro-1h-indole-3-carboxylic acid

Cat. No.: B082458
CAS No.: 10242-03-2
M. Wt: 206.15 g/mol
InChI Key: MWFVAHOPRCFNCA-UHFFFAOYSA-N
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Description

6-Nitro-1h-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFVAHOPRCFNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292418
Record name 6-nitro-1h-indole-3-carboxylic acid
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10242-03-2
Record name 6-Nitro-1H-indole-3-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1H-indole-3-carboxylic acid
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Record name 10242-03-2
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Record name 6-nitro-1h-indole-3-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 6-Nitro-1H-indole-3-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1H-indole-3-carboxylic acid is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and biochemical sectors. Its unique molecular architecture, featuring an indole scaffold substituted with both an electron-withdrawing nitro group and a carboxylic acid moiety, imparts distinct reactivity and makes it a valuable building block for a diverse range of complex and biologically active molecules. This in-depth guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and key applications of this compound, offering field-proven insights for researchers in drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group at the 6-position of the indole ring, coupled with a carboxylic acid at the 3-position, creates a molecule with significant potential for further chemical elaboration. The electron-withdrawing nature of the nitro group influences the reactivity of the indole ring, while the carboxylic acid provides a versatile handle for amide bond formation, esterification, and other coupling reactions. Consequently, this compound serves as a crucial precursor in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic medicine.[2]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The selection of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Two principal methodologies are the nitration of indole-3-carboxylic acid and the construction of the indole ring from a pre-nitrated precursor.

Nitration of Indole-3-carboxylic Acid

Direct nitration of the indole ring can be a challenging endeavor due to the electron-rich nature of the heterocycle, which can lead to over-nitration or side reactions. However, with an electron-withdrawing substituent at the 3-position, such as a carboxylic acid, the reactivity of the pyrrole ring is attenuated, allowing for more controlled nitration on the benzene ring.

A common approach involves the use of a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and improve regioselectivity. The 3-carboxy group directs the incoming nitro group primarily to the 5- and 6-positions.

Conceptual Workflow for Nitration:

Caption: General workflow for the synthesis of this compound via nitration.

Synthesis from 6-Nitroindole

An alternative and often more regioselective approach involves the introduction of the carboxylic acid group onto a pre-existing 6-nitroindole scaffold. This can be achieved through a multi-step sequence, for example, via a Vilsmeier-Haack formylation followed by oxidation.

Detailed Experimental Protocol (Hypothetical - based on related transformations):

Step 1: Formylation of 6-Nitroindole (Vilsmeier-Haack Reaction)

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) at 0°C.

  • To this cooled solution, add a solution of 6-nitroindole in anhydrous DMF dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a solution of sodium hydroxide.

  • The precipitated 6-nitro-1H-indole-3-carboxaldehyde is then filtered, washed with water, and dried.

Step 2: Oxidation of 6-Nitro-1H-indole-3-carboxaldehyde

  • Suspend the 6-nitro-1H-indole-3-carboxaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, portion-wise to the suspension at room temperature.

  • Stir the mixture until the reaction is complete (indicated by the disappearance of the starting material on TLC).

  • Quench the excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite for KMnO₄).

  • Filter the mixture to remove manganese dioxide, and acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and subsequent use in synthesis.

PropertyValueReference(s)
Molecular Formula C₉H₆N₂O₄[2]
Molecular Weight 206.16 g/mol [2]
Appearance Yellowish-orange to brown powder[2]
Melting Point 245-249 °C[2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions 0-8 °C, inert atmosphere[2]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the substitution pattern on the indole ring. The presence of the nitro group at the 6-position and the carboxylic acid at the 3-position leads to characteristic chemical shifts and coupling patterns for the aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbon of the carboxylic acid and the carbons of the indole scaffold, with the carbon atoms attached to or near the nitro group being significantly influenced.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to further verify the structure.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate due to the presence of three reactive sites: the carboxylic acid group, the nitro group, and the indole N-H.

Reaction Pathways:

Reactivity Main This compound Amide Amide Derivatives Main->Amide Amide Coupling Ester Ester Derivatives Main->Ester Esterification Amino 6-Amino-1H-indole-3-carboxylic acid Main->Amino Nitro Reduction Alkylated N-Alkylated Derivatives Main->Alkylated N-Alkylation

Caption: Key reaction pathways of this compound.

As a Precursor for Bioactive Molecules

The primary application of this compound is in the synthesis of more complex molecules with potential therapeutic value.

  • Amide Derivatives: The carboxylic acid functionality is readily converted to amides through coupling with various amines. This is a common strategy in medicinal chemistry to introduce diverse substituents and modulate the pharmacological properties of the molecule.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, yielding 6-amino-1H-indole-3-carboxylic acid. This amino group provides a new site for functionalization, allowing for the synthesis of a different class of derivatives, such as sulfonamides or ureas.

  • N-Alkylation: The indole nitrogen can be alkylated to introduce further diversity into the molecular structure.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motif is found in a variety of investigational compounds. For instance, indole-based inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in antibiotic resistance, have been synthesized using substituted indoles as starting materials.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a key intermediate for the development of novel compounds. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of libraries of compounds for biological screening. As the demand for new therapeutic agents continues to grow, the importance of such well-functionalized scaffolds in drug discovery is likely to increase.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 6-Nitro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical characteristics of 6-Nitro-1H-indole-3-carboxylic acid. This document is born out of the recognition that a deep understanding of a molecule's fundamental properties is the bedrock of successful drug discovery and development. The indole nucleus is a "privileged scaffold" in medicinal chemistry, and the introduction of a nitro group and a carboxylic acid moiety at specific positions dramatically influences its electronic properties, reactivity, and potential biological interactions. This guide is designed to be a practical resource, moving beyond a simple recitation of data to explain the "why" behind the experimental choices and the interpretation of results. Every piece of information is presented with the aim of empowering researchers to make informed decisions in their own investigations.

Molecular Structure and Key Physicochemical Properties

This compound is a derivative of the heterocyclic compound indole. The presence of an electron-withdrawing nitro group at the 6-position and a carboxylic acid group at the 3-position significantly modulates the electron density of the indole ring system, impacting its acidity, lipophilicity, and reactivity.

PropertyValueSource/Method
Molecular Formula C₉H₆N₂O₄--INVALID-LINK--
Molecular Weight 206.16 g/mol --INVALID-LINK--
CAS Number 10242-03-2--INVALID-LINK--
Appearance Yellowish-orange to brown powder--INVALID-LINK--
Melting Point 245-249 °C--INVALID-LINK--
Predicted XlogP 1.8--INVALID-LINK--
Predicted pKa ~3.5-3.8Estimation based on substituted benzoic acids
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide.--INVALID-LINK--
Acidity (pKa)

The parent compound, indole-3-carboxylic acid, has a pKa of approximately 5.5. The nitro group is a strong electron-withdrawing group, which will increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the conjugate base (carboxylate anion) through inductive and resonance effects. For comparison, the pKa of benzoic acid is 4.2, while the pKa of 4-nitrobenzoic acid is 3.44. Given the electron-withdrawing nature of the nitro group on the indole scaffold, it is reasonable to predict that the pKa of this compound will be in the range of 3.5-3.8 .

This protocol provides a reliable method for the experimental determination of the pKa of this compound.

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 ethanol/water) to ensure complete dissolution.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A predicted XlogP value of 1.8 is available for this compound. This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.

Solubility

The solubility of a compound in aqueous and organic media is crucial for its formulation and biological testing. This compound is reported to be slightly soluble in water and soluble in organic solvents such as ethanol and dimethylformamide. The low aqueous solubility is expected for a molecule with a relatively rigid aromatic structure and a carboxylic acid group that is only partially ionized at neutral pH.

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is calculated from the measured concentration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show signals for the aromatic protons on the indole ring, the N-H proton, and the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns due to coupling. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon spectrum will show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm. The carbons of the indole ring will appear in the aromatic region (100-140 ppm), with their chemical shifts influenced by the positions of the nitro and carboxylic acid groups. A spectrum for the related compound, 6-nitroindole, shows signals in the aromatic region that can provide a useful reference.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (indole): A moderate to sharp band around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1330-1370 cm⁻¹.

  • C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 206. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Chemical Behavior: Synthesis and Reactivity

A solid understanding of the synthesis and reactivity of this compound is fundamental for its application as a building block in medicinal chemistry.

Synthesis

A common route for the synthesis of this compound involves the nitration of indole-3-carboxylic acid.

Synthesis Indole3CA Indole-3-carboxylic acid Product This compound Indole3CA->Product Nitration Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) DrugDiscovery Start 6-Nitro-1H-indole- 3-carboxylic acid Derivatization Chemical Derivatization (Esterification, Amidation, etc.) Start->Derivatization Scaffold Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Compounds Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

An In-depth Technical Guide to 6-Nitroindole-3-carboxylic Acid (CAS No. 10242-03-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Nitroindole-3-carboxylic acid (CAS No. 10242-03-2), a pivotal intermediate in synthetic organic chemistry. The document delves into the core physicochemical properties, synthesis, and purification methodologies, and explores its significant applications in the development of pharmaceuticals and other specialty chemicals. This guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the handling, reactivity, and versatile utility of this compound.

Introduction and Core Chemical Identity

6-Nitroindole-3-carboxylic acid, a derivative of the indole heterocyclic system, is a cornerstone building block in organic synthesis.[1] Its structure is characterized by an indole nucleus substituted with a nitro group at the 6-position and a carboxylic acid at the 3-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor for a diverse array of complex molecules.[2]

The presence of the electron-withdrawing nitro group on the benzene ring and the carboxylic acid on the pyrrole ring significantly influences the electron density and reactivity of the indole system. This electronic configuration is key to its utility in various chemical transformations, particularly in the synthesis of bioactive compounds.[1]

Chemical Structure and Nomenclature
  • Systematic Name: 6-Nitro-1H-indole-3-carboxylic acid[1]

  • CAS Number: 10242-03-2[1]

  • Molecular Formula: C₉H₆N₂O₄[1]

  • Molecular Weight: 206.16 g/mol [1]

Synthesis_Workflow start Indole-3-carboxylic Acid (Starting Material) step1 Dissolution in Concentrated Sulfuric Acid start->step1   step2 Controlled addition of Nitrating Agent (e.g., HNO₃) step1->step2 Cooling step3 Reaction Quenching (e.g., pouring onto ice) step2->step3 Reaction Monitoring step4 Precipitation and Filtration step3->step4   step5 Purification (Recrystallization) step4->step5 Crude Product end 6-Nitroindole-3-carboxylic Acid (Final Product) step5->end  

References

A Comprehensive Technical Guide to 6-Nitro-1H-indole-3-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 6-Nitro-1H-indole-3-carboxylic acid, a pivotal heterocyclic compound in modern chemical research. We will explore its fundamental physicochemical properties, outline a detailed, validated protocol for its synthesis and characterization, and discuss its significant applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's scientific and practical value.

Chemical Identity and Physicochemical Properties

This compound belongs to the indole family, a class of aromatic heterocyclic compounds that form the core structure of many biologically active molecules. The presence of an electron-withdrawing nitro group (-NO₂) at the 6-position and a carboxylic acid (-COOH) group at the 3-position significantly influences the molecule's electronic properties and reactivity. The carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, while the nitro group can be reduced to an amine, opening pathways to a different class of derivatives. These features make it a highly valuable and versatile building block in synthetic chemistry.[1]

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueReferences
Molecular Formula C₉H₆N₂O₄[1][2][3][4]
Molecular Weight 206.16 g/mol [1][4]
CAS Number 10242-03-2[1][3][4]
Appearance Yellowish-orange to brown powder[1]
Melting Point 245-249 °C[1]
Purity Typically ≥99% (by HPLC)[1]
IUPAC Name This compound[2]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[1][4][5][6]

Synthesis and Purification

The synthesis of substituted indole-3-carboxylic acids can be approached through various routes. A common and effective strategy involves the functionalization of a pre-existing indole core. The following protocol is a representative method adapted from established chemical literature, demonstrating a reliable pathway to obtain high-purity this compound.

Rationale for Synthetic Strategy

The chosen strategy begins with 6-nitroindole. The introduction of the carboxylic acid group at the C3 position is a critical step. While direct carboxylation can be challenging, a two-step process involving formylation followed by oxidation is often more efficient and provides better yields. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like indole at the C3 position. The resulting aldehyde is then readily oxidized to the corresponding carboxylic acid using a mild oxidizing agent like silver oxide (Ag₂O). This sequence is well-documented and ensures high regioselectivity for the desired product.

Detailed Experimental Protocol: Synthesis via Formylation and Oxidation

Step 1: Vilsmeier-Haack Formylation of 6-Nitroindole

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous dimethylformamide (DMF, 5 volumes) to 0°C in an ice bath. Stir for 30 minutes to form the Vilsmeier reagent. The formation of this electrophilic species is crucial for the subsequent reaction.

  • Reaction: Dissolve 6-nitroindole (1.0 eq.) in anhydrous DMF (5 volumes) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 5°C. The slow addition is necessary to control the exothermic reaction.

  • Work-up: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, pour the reaction mixture slowly into a beaker of crushed ice and water.

  • Neutralization: Neutralize the acidic solution by the careful addition of a saturated sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This step causes the product, 6-nitro-1H-indole-3-carbaldehyde, to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

Step 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask, suspend the 6-nitro-1H-indole-3-carbaldehyde (1.0 eq.) from the previous step in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Oxidation: Add silver oxide (Ag₂O, 2.0 eq.) to the suspension. Heat the mixture to reflux (approximately 80-90°C) and stir for 2-3 hours. The progress of the oxidation can be monitored by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the silver salts and any unreacted silver oxide. Wash the filter cake with additional ethanol.

  • Acidification: Transfer the filtrate to a beaker and acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2-3. The desired carboxylic acid product is insoluble in acidic aqueous media and will precipitate out.

  • Final Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic impurities. For higher purity, the crude product can be recrystallized from an ethanol/water mixture to yield this compound as a crystalline solid.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Oxidation A 6-Nitroindole C Reaction at 0-5°C A->C B Vilsmeier Reagent (POCl₃, DMF) B->C D Aqueous Work-up & Neutralization (NaOH) C->D E 6-Nitro-1H-indole-3-carbaldehyde D->E G Reflux (80-90°C) E->G Intermediate F Silver Oxide (Ag₂O) Ethanol/Water F->G H Filtration & Acidification (HCl) G->H I Final Product: This compound H->I

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the chemical environment of the hydrogen atoms. For this compound, the spectrum is highly characteristic. Based on published data, the following proton signals are expected in DMSO-d₆:

    • ~12.5 ppm (br s, 1H): Corresponds to the acidic proton of the carboxylic acid (-COOH).[7]

    • ~12.3 ppm (br s, 1H): Attributed to the proton on the indole nitrogen (N-H).[7]

    • ~8.4 ppm (d, 1H): A doublet for the proton at the C7 position (H7).[7]

    • ~8.3 ppm (d, 1H): A doublet for the proton at the C2 position (H2).[7]

    • Additional signals for the remaining aromatic protons would appear in the downfield region, with splitting patterns determined by their coupling with adjacent protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

    • A broad peak around 3300-2500 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

    • A sharp peak around 3400-3300 cm⁻¹ for the N-H stretch of the indole ring.

    • A strong absorption around 1700-1680 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

    • Strong, distinct peaks around 1520 cm⁻¹ and 1340 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the nitro group.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the compound should show a prominent molecular ion peak [M-H]⁻ at m/z 205.0 in negative mode or [M+H]⁺ at m/z 207.0 in positive mode, confirming the molecular weight of 206.16 g/mol .

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more complex, biologically active molecules.

Intermediate in Pharmaceutical Synthesis

The compound is a key starting material for a variety of pharmaceuticals.[1] Researchers utilize its reactive handles to synthesize libraries of compounds for screening. The indole nucleus is a well-known "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptor types. This makes its derivatives promising candidates for:

  • Anti-inflammatory and Analgesic Drugs: The indole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antimicrobial Agents: The nitroaromatic structure is a feature of some antimicrobial and antiprotozoal drugs, and derivatives can be explored for new antibiotic candidates.[1]

  • Enzyme Inhibitors: Its derivatives are used in biochemical research to probe the active sites of enzymes and study receptor interactions.[1]

Case Study: Fructose-1,6-bisphosphatase (FBPase) Inhibitors

A significant application of related nitro-indole structures is in the development of allosteric inhibitors for Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. Overactivity of FBPase is linked to hyperglycemia in type 2 diabetes. By inhibiting this enzyme, the rate of glucose production in the liver can be reduced. Derivatives of nitro-indole carboxylic acids have been synthesized and shown to be potent FBPase inhibitors, making this scaffold a promising starting point for the design of novel antidiabetic agents.

Caption: Inhibition of FBPase in the gluconeogenesis pathway.

Other Industrial Applications

Beyond pharmaceuticals, this compound's reactivity makes it useful in other areas of chemical industry, including the synthesis of specialized dyes and as an intermediate for novel agrochemicals.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the powder.[8][10]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[1][6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[8]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, coupled with its versatile chemical reactivity, establish it as a cornerstone intermediate in organic synthesis. For researchers in drug discovery, its role as a scaffold for developing potent enzyme inhibitors and other therapeutic agents is particularly valuable. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in advancing chemical and biomedical research.

References

A Technical Guide to the Physicochemical Characterization of 6-Nitro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a focused examination of the key physicochemical properties of 6-Nitro-1H-indole-3-carboxylic acid (CAS No. 10242-03-2), a vital intermediate in pharmaceutical and organic synthesis. The document details the compound's melting point and physical appearance, offering insights into the experimental causality and the significance of these characteristics in a research and development context. Methodologies for robust characterization are discussed, ensuring a self-validating system for data integrity. This guide is intended to serve as an authoritative resource for professionals engaged in the handling, characterization, and application of this compound.

Introduction: The Significance of Physicochemical Properties

In the realm of drug discovery and organic synthesis, the precise characterization of a compound's physical properties is a foundational requirement. These properties, such as melting point and appearance, are not mere data points; they are indicators of purity, identity, and stability. For a molecule like this compound, which serves as a critical building block in the synthesis of bioactive molecules, including anti-inflammatory and antimicrobial agents, a thorough understanding of its physical characteristics is paramount.[1] Deviations in these properties can signify the presence of impurities, residual solvents, or polymorphic variations, all of which can have profound implications for reaction kinetics, product yield, and, ultimately, the safety and efficacy of a final pharmaceutical product.

Core Physicochemical Data for this compound

The following table summarizes the key physical properties of this compound, compiled from verified chemical supplier and database information.

PropertyValueSource(s)
CAS Number 10242-03-2[1][2][3]
Molecular Formula C₉H₆N₂O₄[1][4][5]
Molecular Weight 206.16 g/mol [1]
Melting Point 245-249 °C[1]
265-267 °C[5]
Appearance Yellowish-orange to brown powder[1]
Light brown to brown solid[5]

Note on Data Variance: The observed variance in the melting point (245-249 °C vs. 265-267 °C) from different suppliers can be attributed to several factors. The primary reason is often the purity of the sample. The presence of even minor impurities can depress and broaden the melting point range. Another possibility is the existence of different crystalline forms (polymorphs) of the compound, which would exhibit distinct melting points. Finally, variations in the experimental method used for determination (e.g., heating rate, apparatus calibration) can also contribute to discrepancies. For rigorous scientific work, it is imperative to determine the melting point in-house using a calibrated instrument.

Experimental Protocols for Characterization

To ensure the integrity of experimental work, the following protocols for determining the melting point and appearance are recommended. These methods are designed to be self-validating.

Determination of Melting Point: A Capillary Method

The capillary melting point technique is a standard and reliable method for determining the melting point of a solid crystalline substance.

Principle: The melting point is recorded as a range, starting from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating the apparatus. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first signs of melting appear (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Characterization of Physical Appearance

Visual inspection is a straightforward yet critical first step in sample characterization.

Principle: The color and form of a chemical compound are consistent physical properties. Any deviation from the expected appearance can indicate degradation, contamination, or incorrect identity.

Step-by-Step Methodology:

  • Sample Preparation: Place a small, representative sample of the compound on a clean, white watch glass or in a petri dish.

  • Illumination: Observe the sample under a consistent, bright, and neutral light source.

  • Visual Inspection: Note the color of the sample (e.g., yellowish-orange, brown).

  • Form Description: Describe the physical form of the sample (e.g., crystalline powder, amorphous solid).

  • Record Keeping: Document the observed appearance with the batch or lot number of the sample for traceability.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the physicochemical characterization of a new batch of this compound.

G cluster_0 Characterization Workflow A Receive Sample of This compound B Visual Inspection: - Color (Yellowish-orange to Brown) - Form (Powder/Solid) A->B C Melting Point Determination (Capillary Method) B->C D Compare with Reference Data (e.g., 245-249 °C) C->D E Does Data Match? D->E F Proceed with Synthesis/ Further Experiments E->F Yes G Quarantine Sample. Initiate Purity Analysis (e.g., HPLC, NMR). E->G No

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

The melting point and appearance of this compound are fundamental parameters that underpin its use in research and development. A consistent yellowish-orange to brown solid appearance and a melting point in the range of 245-267 °C are indicative of a suitable grade for synthetic applications. Adherence to systematic protocols for characterization is essential for ensuring the reliability and reproducibility of experimental outcomes. This guide provides the core data and methodologies to support the confident use of this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Characterization of 6-Nitro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 6-Nitro-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] Its unique chemical structure, featuring both a nitro group and a carboxylic acid on an indole scaffold, makes a thorough spectroscopic characterization essential for quality control, reaction monitoring, and regulatory compliance in drug development and organic synthesis.[1] This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the spectral properties of this compound.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is paramount to interpreting its spectroscopic data. The numbering of the indole ring system is crucial for assigning NMR signals, and the electronic effects of the electron-withdrawing nitro group and the carboxylic acid group significantly influence the chemical shifts and absorption frequencies.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on the indole ring and the acidic proton of the carboxylic acid. The electron-withdrawing nitro group at the C6 position significantly deshields the protons on the benzene portion of the indole ring.

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)12.53br s-
COOH12.35br s-
H78.40d2.0
H28.37d3.0
H48.16d8.9
H58.05dd8.9, 2.1

Data obtained in DMSO-d₆ at 500 MHz.[2]

Interpretation of the ¹H NMR Spectrum:

  • Downfield Protons: The protons on the aromatic ring are found in the downfield region (δ 8.05-8.40 ppm), which is typical for aromatic protons. The presence of the electron-withdrawing nitro group further deshields these protons.

  • H7 Proton: The H7 proton appears as a doublet at 8.40 ppm with a small coupling constant (J = 2.0 Hz), indicative of meta-coupling to the H5 proton.[2]

  • H2 Proton: The H2 proton on the pyrrole ring resonates at 8.37 ppm as a doublet with a coupling constant of 3.0 Hz, arising from coupling to the NH proton.[2]

  • H4 and H5 Protons: The H4 and H5 protons appear as a doublet and a doublet of doublets, respectively, characteristic of an ortho- and meta-coupled system on a benzene ring. H4 at 8.16 ppm is a doublet due to ortho-coupling with H5 (J = 8.9 Hz).[2] H5 at 8.05 ppm is a doublet of doublets due to ortho-coupling with H4 (J = 8.9 Hz) and meta-coupling with H7 (J = 2.1 Hz).[2]

  • NH and COOH Protons: The NH proton of the indole ring and the carboxylic acid proton are highly deshielded and appear as broad singlets at 12.53 and 12.35 ppm, respectively.[2] Their broadness is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift of these protons is highly dependent on solvent and concentration.[3]

¹H NMR Acquisition Workflow

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire the 1H NMR spectrum acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate chemical shifts to the residual solvent peak proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C=O165.1
C6142.7
C2137.7
C7a135.0
C3a130.8
C4120.8
C5116.0
C7108.9
C3108.3

Data obtained in DMSO-d₆ at 126 MHz.[2]

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at 165.1 ppm.[2]

  • Aromatic Carbons: The carbons of the indole ring resonate in the aromatic region (δ 108-143 ppm).

  • Carbons Attached to Heteroatoms: The C6 carbon, attached to the nitro group, is significantly deshielded and appears at 142.7 ppm.[2] The carbons adjacent to the indole nitrogen (C2 and C7a) are also deshielded, appearing at 137.7 and 135.0 ppm, respectively.[2]

  • Quaternary Carbons: The quaternary carbons (C3a and C7a) are readily identified.

  • CH Carbons: The remaining CH carbons of the aromatic system (C4, C5, and C7) and the pyrrole ring (C2 and C3) appear at their respective chemical shifts.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

Adductm/z (Predicted)
[M-H]⁻205.02548
[M+H]⁺207.04004
[M+Na]⁺229.02198

Data from PubChemLite.[4]

Interpretation of the Mass Spectrum:

  • Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 205.0255, corresponding to the molecular formula C₉H₅N₂O₄.[2][4] In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 207.0400.[4]

  • Fragmentation Pattern: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). For carboxylic acids, the loss of H₂O (18 Da) and COOH (45 Da) are also common.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol/water) prep2 Dilute to an appropriate concentration (e.g., 1-10 µg/mL) prep1->prep2 acq1 Infuse the sample into the mass spectrometer (e.g., via ESI) prep2->acq1 acq2 Acquire the mass spectrum in the desired mass range acq1->acq2 proc1 Determine the m/z of the molecular ion acq2->proc1 proc2 Compare with the calculated exact mass proc1->proc2 proc3 Analyze the fragmentation pattern proc2->proc3

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Very broad, strong
N-H (Indole)~3400Sharp, medium
C=O (Carboxylic Acid)1760-1690Strong
NO₂ (Asymmetric Stretch)1550-1475Strong
NO₂ (Symmetric Stretch)1360-1290Strong
C-O (Carboxylic Acid)1320-1210Medium

Interpretation of the Expected IR Spectrum:

  • O-H and N-H Stretching: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[1][5] Superimposed on this broad band, a sharper peak around 3400 cm⁻¹ for the N-H stretch of the indole ring should be visible.

  • C=O Stretching: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[1][5]

  • NO₂ Stretching: Two strong absorption bands are expected for the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.

  • C-O Stretching and O-H Bending: A medium intensity band for the C-O stretch of the carboxylic acid is expected between 1320-1210 cm⁻¹, and O-H bending vibrations can be observed in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The indole ring system is a chromophore that absorbs UV radiation. The presence of the nitro group and the carboxylic acid group will influence the absorption maxima (λₘₐₓ).

A study on the UV/vis absorption spectra of nitroindole isomers showed that 6-nitroindole has two maxima in the 300-400 nm range. The absorption spectrum of this compound is expected to be similar.

Table 5: Expected UV-Vis Absorption Maxima for this compound

SolventExpected λₘₐₓ (nm)
Methanol or Ethanol~220-230 and ~350-370

Interpretation of the Expected UV-Vis Spectrum:

  • π → π Transitions:* The indole ring system gives rise to characteristic π → π* electronic transitions. The absorption bands are typically observed in the UV region. The presence of the nitro group, which extends the conjugation, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole-3-carboxylic acid.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample as for the ¹H NMR experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required compared to the ¹H experiment due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Mass Spectrometry (High-Resolution)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, adding a small amount of formic acid or ammonium hydroxide to aid ionization if necessary.

  • Data Acquisition:

    • Set up the mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) with an electrospray ionization (ESI) source.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) for the compound.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Determine the accurate m/z of the molecular ion peaks ([M+H]⁺ and [M-H]⁻).

    • Use the instrument software to calculate the elemental composition and compare it with the theoretical value for C₉H₆N₂O₄.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

    • Compare the peak positions with known values for similar compounds.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration.

    • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Record the absorption spectrum over a wavelength range of approximately 200-600 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The spectroscopic data of this compound provides a comprehensive and self-validating confirmation of its chemical structure. The ¹H and ¹³C NMR spectra offer detailed insights into the connectivity of the atoms, while mass spectrometry confirms the molecular formula. Although experimental IR and UV-Vis data for this specific compound are not widely published, the expected spectral features, based on the known properties of its constituent functional groups, are consistent with the proposed structure. The detailed experimental protocols provided in this guide offer a robust framework for the reliable and reproducible spectroscopic analysis of this important pharmaceutical intermediate.

References

A Technical Guide to the Biological Activity of 6-Nitro-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1] Its unique aromatic and heterocyclic nature allows it to mimic peptide structures and interact with a wide array of biological targets, including enzymes and receptors.[1] This guide focuses on a specific, highly functionalized indole core: 6-nitro-1H-indole-3-carboxylic acid. The strategic placement of the nitro group at the 6-position and the carboxylic acid at the 3-position creates a versatile template for developing novel therapeutic agents. The electron-withdrawing nitro group often acts as a key pharmacophore, while the carboxylic acid provides a reactive handle for extensive derivatization, enabling fine-tuning of pharmacological properties. This document synthesizes current knowledge on the biological activities of derivatives stemming from this core, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.

Section 1: The Core Moiety: Understanding the Functional Groups

The therapeutic promise of this compound derivatives originates from the distinct chemical properties of its constituent parts.

  • The 6-Nitro Group: The presence of a nitro group on an aromatic ring is a well-established feature in many bioactive compounds.[2] It has a strong electron-withdrawing effect, which can be crucial for molecular interactions.[3] Critically, the nitro group is susceptible to enzymatic reduction within biological systems, a process that is central to its mechanism of action in several contexts.[2][3] This bioreduction can generate reactive nitrogen species, including nitro radical anions and hydroxylamines, which are often the ultimate cytotoxic agents responsible for the observed antimicrobial and anticancer effects.[3][4]

  • The 3-Carboxylic Acid Group: The carboxylic acid at the C3 position is not merely a passive feature; it is a vital anchor for synthetic modification. This functional group allows for the creation of a diverse library of esters, amides, and other conjugates.[5][6] These modifications are critical for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and membrane permeability, thereby influencing its pharmacokinetics and pharmacodynamics.

  • The Indole Scaffold: The indole ring itself provides the fundamental framework for binding to biological targets. Its planar structure and electron-rich nature facilitate interactions such as π-π stacking and hydrogen bonding, which are essential for high-affinity binding to proteins and nucleic acids.[1]

G Core This compound Nitro 6-Nitro Group (Pharmacophore) Core->Nitro Electron-withdrawing Bioreduction COOH 3-Carboxylic Acid (Derivatization Site) Core->COOH Synthetic handle for property modulation Scaffold Indole Nucleus (Binding Framework) Core->Scaffold Privileged structure for target interaction Bioactivity Diverse Biological Activities (Anticancer, Antimicrobial, etc.) Nitro->Bioactivity COOH->Bioactivity Scaffold->Bioactivity

Section 2: Anticancer Activity: Targeting Malignant Proliferation

Derivatives of the 6-nitroindole scaffold have demonstrated significant potential as anticancer agents through multiple mechanisms of action.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are not attributed to a single pathway but rather a combination of strategies that disrupt cancer cell homeostasis.

  • G-Quadruplex Stabilization: A primary mechanism involves the binding and stabilization of G-quadruplex (G4) DNA structures.[7][8] These are non-canonical, four-stranded DNA structures that frequently form in the promoter regions of oncogenes, such as c-Myc. By binding to the G4 structure, these indole derivatives prevent the DNA from unwinding, thereby repressing the transcription of the oncogene.[7] This leads to a downregulation of the c-Myc protein, which is a critical driver of cell proliferation, ultimately inducing cell cycle arrest.[8]

  • Induction of Oxidative Stress: The nitroaromatic nature of these compounds allows them to be reduced by intracellular enzymes, leading to the generation of reactive oxygen species (ROS).[2][7] Cancer cells, which often have a higher basal level of oxidative stress, are particularly vulnerable to further increases in ROS, which can trigger apoptosis (programmed cell death).

  • Tubulin Polymerization Inhibition: The indole nucleus is a known pharmacophore for agents that interfere with microtubule dynamics. Some indole derivatives can bind to tubulin, preventing its polymerization into microtubules.[9][10] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and initiates apoptosis.

G Drug Indole Derivative G4 G4 Drug->G4 Binds & Stabilizes Transcription Transcription G4->Transcription Blocks Access cMyc cMyc Transcription->cMyc Inhibits Synthesis Proliferation Proliferation cMyc->Proliferation Drives

Quantitative Data: In Vitro Efficacy

The cytotoxic potential of various indole derivatives has been evaluated against multiple human cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for comparison.

Compound ClassTarget Cell LineKey Result (IC₅₀)Reference Organism/Cell Line
Pyrrolidine-substituted 5-nitroindoleHeLaVaries by derivativeHuman cervical cancer
Indole-6-carboxylic acid derivativeA54945.5 µg/mLHuman lung cancer
Indole-6-carboxylic acid derivativeHUVECs76.3 µg/mLHuman umbilical vein endothelial cells
5-Nitroindole-2-carboxylic acid derivativeNot specifiedNot specifiedHuman cancer cell lines

Table compiled from data in references[8][11][12]. Note that direct comparison is limited due to variations in assay conditions and specific molecular structures.

Experimental Protocol: MTT Assay for Cell Proliferation

This protocol outlines a standard colorimetric assay to assess the effect of a compound on cancer cell proliferation.

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[13]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-nitroindole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Section 3: Antimicrobial Activity: Combating Pathogens

The unique electronic properties of the 6-nitroindole core make its derivatives promising candidates for the development of new antimicrobial agents to combat drug-resistant infections.[1][14]

Mechanism of Action: Reductive Activation

The primary antimicrobial mechanism hinges on the bioreduction of the nitro group.[3]

  • Nitroreductase Activation: Many bacterial and fungal species possess nitroreductase enzymes.[2] These enzymes catalyze the reduction of the nitro group on the indole ring. This process can occur via a one- or two-electron pathway.[3]

  • Generation of Cytotoxic Intermediates: The one-electron reduction produces a highly reactive nitro radical anion. Under aerobic conditions, this anion can be re-oxidized back to the parent compound, creating a futile cycle that generates superoxide radicals and other ROS, leading to oxidative stress and cell death.[3] Under anaerobic conditions, further reduction can lead to the formation of nitroso and hydroxylamine intermediates, which are highly reactive and can damage cellular macromolecules like DNA, RNA, and proteins.[4]

  • Enzyme Inhibition: Some derivatives may also act by inhibiting essential bacterial enzymes. For instance, analogs like 6-nitroquinolone-3-carboxylic acids have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, leading to cell death.[15]

G cluster_drug Drug NitroIndole R-NO₂ (6-Nitroindole Derivative) Nitroreductase Nitroreductase NitroIndole->Nitroreductase Substrate Radical Radical Nitroreductase->Radical 1e⁻ Reduction ROS ROS Radical->ROS Redox Cycling Damage Damage ROS->Damage Causes

Quantitative Data: Antimicrobial Potency

The effectiveness of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ClassTarget OrganismKey Result (MIC)
6-Nitroquinolone-3-carboxylic acid (8c)Mycobacterium tuberculosis H37Rv0.08 µM
6-Nitroquinolone-3-carboxylic acid (8c)Multi-drug resistant M. tuberculosis0.16 µM
Indole-3-carboxamido-polyamine conjugatesStaphylococcus aureus≤ 0.28 µM (for derivative 13b)
Indole-3-carboxamido-polyamine conjugatesAcinetobacter baumannii≤ 0.28 µM (for derivative 13b)

Table compiled from data in references[6][15].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by identifying the lowest concentration of the agent that inhibits visible growth.[14]

Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in sterile Mueller-Hinton Broth (MHB) directly in the wells of a 96-well plate.

  • Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The result can be confirmed by adding a viability indicator like resazurin.

Section 4: Anti-inflammatory Activity

Indole derivatives, including those related to indole-3-carboxylic acid, have shown promise in modulating inflammatory pathways, suggesting their potential use in treating inflammatory diseases.[16][17][18]

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory effects are often linked to the modulation of key signaling pathways involved in the inflammatory response.

  • Inhibition of Pro-inflammatory Mediators: Derivatives can suppress the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins. This is often achieved by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.[16]

  • NLRP3 Inflammasome Inhibition: Some indole compounds, such as indole-3-carboxaldehyde, can inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[19] This multi-protein complex is responsible for the maturation and release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). Inhibition of this pathway is a promising strategy for treating a range of inflammatory disorders.

  • Modulation of Transcription Factors: These compounds can interfere with pro-inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) pathway. By preventing the activation of NF-κB, they can reduce the transcription of numerous pro-inflammatory genes.[18] Conversely, some indole derivatives can up-regulate anti-inflammatory pathways, such as the induction of Heme Oxygenase-1 (HO-1).[18]

G cluster_stimulus Inflammatory Stimulus LPS LPS NFkB NFkB LPS->NFkB Activates NLRP3 NLRP3 LPS->NLRP3 Activates Indole Indole Derivative Indole->NFkB Inhibits Indole->NLRP3 Inhibits Cytokines Cytokines NFkB->Cytokines Induces Transcription NLRP3->Cytokines Promotes Maturation

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol details a method for quantifying nitric oxide (NO) production by measuring its stable breakdown product, nitrite, in cell culture supernatants.

Principle: The Griess assay is a two-step diazotization reaction. In the first step, acidified nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that absorbs light at 540 nm. The intensity of the color is proportional to the nitrite concentration.

Methodology:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the 6-nitroindole derivative for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% NED in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Section 5: Concluding Remarks and Future Outlook

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activity, including potent anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms underpinning these activities are often multifaceted, involving the bioreductive activation of the nitro group, stabilization of unique DNA structures, and modulation of critical inflammatory and cell survival pathways.

While the in vitro data are compelling, the journey from a promising lead compound to a clinical drug is fraught with challenges. Future research must rigorously address the potential for off-target toxicity, a known concern with nitroaromatic compounds.[2] The issue of non-specific activity and Pan-Assay Interference Compounds (PAINS) must also be carefully evaluated to ensure that the observed effects are due to specific, on-target engagement.[20]

References

6-Nitro-1H-indole-3-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Among the myriad of functionalized indoles, 6-nitro-1H-indole-3-carboxylic acid emerges as a particularly compelling starting point for drug discovery endeavors. Its unique electronic properties, conferred by the electron-withdrawing nitro group and the carboxylic acid moiety, provide a versatile handle for synthetic diversification and targeted molecular design. This guide delves into the chemical properties, synthesis, and therapeutic potential of this compound, with a focus on its application as a scaffold for the development of novel anti-inflammatory and anticancer agents. We will explore the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

The Chemical and Biological Significance of the this compound Scaffold

This compound (CAS No: 10242-03-2) is a yellowish-orange to brown powder with a molecular weight of 206.16 g/mol and a melting point of 245-249 °C.[2] The presence of the nitro group at the 6-position of the indole ring significantly influences the molecule's reactivity and biological activity. This electron-withdrawing group can modulate the electron density of the indole ring system, impacting its interaction with biological targets.[3] The carboxylic acid at the 3-position serves as a key functional group for derivatization, allowing for the introduction of various pharmacophores through amide bond formation and other coupling reactions.[2]

This scaffold has been identified as a valuable intermediate in the synthesis of a range of bioactive molecules, particularly in the realms of anti-inflammatory and analgesic drug development.[2] The indole core itself is a well-established pharmacophore in numerous approved drugs, and the addition of the 6-nitro and 3-carboxy functionalities provides a strategic entry point for creating novel chemical entities with potentially improved efficacy and selectivity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 10242-03-2[2]
Molecular Formula C₉H₆N₂O₄[2]
Molecular Weight 206.16 g/mol [2]
Melting Point 245-249 °C[2]
Appearance Yellowish-orange to brown powder[2]

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available 6-nitroindole. A common approach involves the formylation of 6-nitroindole at the 3-position, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general two-step synthesis from 6-nitroindole.

Step 1: Vilsmeier-Haack Formylation of 6-Nitroindole

  • In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 6-nitroindole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated 6-nitro-1H-indole-3-carboxaldehyde is collected by filtration, washed with water, and dried.

Step 2: Oxidation to this compound

  • Suspend the 6-nitro-1H-indole-3-carboxaldehyde in a suitable solvent such as a mixture of acetone and water.

  • Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the excess oxidizing agent (e.g., with sodium sulfite for KMnO₄ or isopropanol for Jones reagent).

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Diagram: Synthetic Workflow

SynthesisWorkflow Start 6-Nitroindole Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Start->Vilsmeier Aldehyde 6-Nitro-1H-indole-3-carboxaldehyde Vilsmeier->Aldehyde Oxidation Oxidation (e.g., KMnO4) Aldehyde->Oxidation FinalProduct This compound Oxidation->FinalProduct Derivatization Derivatization (Amide Coupling, etc.) FinalProduct->Derivatization Derivatives Bioactive Derivatives Derivatization->Derivatives

Caption: General synthetic workflow for this compound and its derivatives.

Therapeutic Applications: A Scaffold for Anti-Inflammatory and Anticancer Agents

The this compound scaffold has shown significant promise in the development of both anti-inflammatory and anticancer therapeutic agents.

Anti-Inflammatory Potential: Targeting Key Mediators

Chronic inflammation is implicated in a wide range of diseases. Derivatives of the indole scaffold have been extensively investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

Mechanism of Action:

Derivatives of this compound can be designed to inhibit key players in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The electron-withdrawing nature of the 6-nitro group can be crucial for potent inhibitory activity.

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on a large series of this compound derivatives are emerging, general principles from related indole-based anti-inflammatory agents suggest that:

  • The nature of the substituent attached to the carboxylic acid is critical for activity and selectivity.

  • The presence and position of the nitro group can significantly influence potency.

  • Modifications at the N1 position of the indole ring can also modulate biological activity.

Experimental Protocol: In Vitro Evaluation of Anti-Inflammatory Activity

A. TNF-α and IL-6 Production Assay in LPS-Stimulated Macrophages

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of TNF-α and IL-6 production.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (derivatives of this compound) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[4][5][6]

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control and determine the IC₅₀ values.

B. COX-2 Inhibition Assay

This protocol outlines a fluorometric assay to screen for COX-2 inhibitors.

  • Reagent Preparation: Prepare all reagents as per the instructions of a commercial COX-2 inhibitor screening kit.[7][8][9][10]

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add the COX assay buffer, COX probe, and the test inhibitor or control.

  • Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage inhibition and IC₅₀ values for each compound.

Anticancer Potential: Targeting Oncogenic Pathways

The indole scaffold is present in numerous anticancer drugs. Nitroindole derivatives have garnered attention for their ability to target specific vulnerabilities in cancer cells, such as oncogenic signaling pathways and unique DNA structures.

Mechanism of Action:

Derivatives of this compound can be designed to exert their anticancer effects through various mechanisms, including:

  • Inhibition of Signaling Pathways: Indole compounds have been shown to modulate critical cancer-related signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[1][11][12] These pathways are often dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.

  • Stabilization of G-Quadruplex DNA: The promoter region of the c-Myc oncogene can form a G-quadruplex (G4) DNA structure, which is involved in the regulation of its transcription. Small molecules that can bind to and stabilize this G4 structure can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[13]

Diagram: Key Signaling Pathways Targeted by Indole Derivatives

SignalingPathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 NF-κB Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation TNFa TNF-α IKK IKK TNFa->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB GeneTranscription Pro-inflammatory & Anti-apoptotic Genes NFkB->GeneTranscription translocates to nucleus IndoleDerivative 6-Nitro-1H-indole-3-carboxylic Acid Derivatives IndoleDerivative->Akt Inhibits IndoleDerivative->IKK Inhibits

Caption: Simplified representation of the PI3K/Akt/mTOR and NF-κB signaling pathways and potential points of inhibition by this compound derivatives.

Experimental Protocol: In Vitro Evaluation of Anticancer Activity

A. c-Myc G-Quadruplex Binding Assay

This protocol describes a method to assess the binding of compounds to the c-Myc G-quadruplex using Circular Dichroism (CD) spectroscopy.

  • Oligonucleotide Preparation: Synthesize and purify the c-Myc promoter G-quadruplex-forming oligonucleotide sequence.

  • G-Quadruplex Formation: Anneal the oligonucleotide in a buffer containing potassium ions (e.g., 10 mM Tris-HCl, 100 mM KCl) by heating to 95 °C for 5 minutes and then slowly cooling to room temperature to facilitate G-quadruplex formation.

  • CD Spectroscopy: Record the CD spectrum of the folded G-quadruplex. A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate the formation of a parallel G-quadruplex structure.[14][15]

  • Compound Titration: Add increasing concentrations of the test compound to the G-quadruplex solution and record the CD spectrum after each addition.

  • Data Analysis: Analyze the changes in the CD signal to determine the binding affinity of the compound to the c-Myc G-quadruplex.

Future Perspectives and Conclusion

This compound represents a highly promising and versatile scaffold for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated significant potential in modulating key biological pathways implicated in inflammation and cancer.

Future research should focus on:

  • Systematic SAR studies: To elucidate the precise structural requirements for optimal activity and selectivity against various targets.

  • Lead optimization: To improve the pharmacokinetic and pharmacodynamic properties of promising hit compounds.

  • In vivo evaluation: To validate the therapeutic efficacy and safety of lead candidates in relevant animal models of disease.

References

The Antihypertensive Potential of Indole-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Unmet Needs in Hypertension Management

Hypertension, a pervasive and insidious cardiovascular disease, remains a leading cause of global morbidity and mortality.[1] While numerous antihypertensive agents are available, a significant portion of the patient population fails to achieve optimal blood pressure control, highlighting the urgent need for novel therapeutic strategies.[2] The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered considerable attention for its diverse pharmacological activities, including potent antihypertensive effects.[3][4] This technical guide delves into the core principles and practical methodologies for the exploration of indole-3-carboxylic acid derivatives as a promising class of antihypertensive agents. We will navigate the intricate landscape of their medicinal chemistry, elucidate their mechanisms of action, and provide a comprehensive overview of the essential preclinical evaluation techniques.

Medicinal Chemistry: Rational Design and Synthesis of Indole-3-Carboxylic Acid Derivatives

The journey of drug discovery begins with the rational design and synthesis of novel chemical entities. The indole-3-carboxylic acid scaffold offers a versatile platform for structural modification to optimize antihypertensive activity.

Structure-Activity Relationship (SAR) Insights

The antihypertensive efficacy of indole-3-carboxylic acid derivatives is intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies are paramount in identifying the key structural motifs responsible for target engagement and biological response.[5] Key considerations in the design of these derivatives include:

  • Substitutions on the Indole Ring: The nature and position of substituents on the indole nucleus can profoundly influence potency and selectivity.

  • Modifications of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid moiety can modulate pharmacokinetic properties such as absorption and metabolism.[6]

  • Introduction of Diverse Side Chains: The incorporation of various side chains at different positions of the indole ring allows for the exploration of a vast chemical space to identify optimal interactions with the biological target.

Synthetic Strategies: A Step-by-Step Approach

The synthesis of indole-3-carboxylic acid derivatives typically involves multi-step reaction sequences. A general synthetic scheme is outlined below:

Step 1: Fischer Indole Synthesis This classical method remains a cornerstone for the construction of the indole nucleus, reacting a phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

Step 2: N-Alkylation or N-Arylation The indole nitrogen can be functionalized through various alkylation or arylation reactions to introduce diverse substituents.

Step 3: Carboxylation at the C3 Position Introduction of the carboxylic acid group at the 3-position is a critical step, often achieved through Vilsmeier-Haack or Friedel-Crafts type reactions followed by oxidation.

Step 4: Derivatization of the Carboxylic Acid The carboxylic acid can be converted to esters, amides, or other functional groups using standard coupling reagents to enhance biological activity and drug-like properties.[6]

Pharmacology: Unraveling the Mechanism of Action

A thorough understanding of the mechanism of action is fundamental to the development of any new therapeutic agent. Indole-3-carboxylic acid derivatives have been shown to exert their antihypertensive effects through various pharmacological pathways, with a primary focus on the renin-angiotensin-aldosterone system (RAAS).[7]

Targeting the Angiotensin II Type 1 (AT1) Receptor

A significant body of evidence points towards the direct antagonism of the angiotensin II type 1 (AT1) receptor as a key mechanism for the antihypertensive activity of many indole-3-carboxylic acid derivatives.[3][8] Angiotensin II, a potent vasoconstrictor, plays a pivotal role in blood pressure regulation.[9] By blocking the AT1 receptor, these compounds prevent the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, ultimately resulting in a reduction in blood pressure.[9][10]

Signaling Pathway of Angiotensin II and its Blockade by Indole-3-Carboxylic Acid Derivatives

AT1_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cell Vascular Smooth Muscle Cell Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding G_Protein Gq/11 AT1_Receptor->G_Protein Activation PLC PLC G_Protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction Indole_Derivative Indole-3-Carboxylic Acid Derivative Indole_Derivative->AT1_Receptor Blockade

Caption: Angiotensin II signaling and AT1 receptor blockade.

Preclinical Evaluation: A Rigorous and Validating Workflow

The preclinical evaluation of novel antihypertensive candidates is a critical phase that bridges the gap between discovery and clinical development.[11][12] A well-designed preclinical program provides essential data on the efficacy, safety, and pharmacokinetic profile of a compound.

In Vitro Assays: Initial Screening for Biological Activity

In vitro assays are indispensable for the high-throughput screening of large compound libraries and for elucidating the mechanism of action at a molecular level.

1. Radioligand Binding Assays: This technique is employed to determine the binding affinity of the test compounds for the AT1 receptor.[8] It involves competing the radiolabeled angiotensin II with the test compound for binding to cell membranes expressing the AT1 receptor. A lower IC50 value indicates a higher binding affinity.

2. Angiotensin-Converting Enzyme (ACE) Inhibition Assay: While the primary target is often the AT1 receptor, some indole derivatives may also exhibit ACE inhibitory activity.[13] This assay measures the ability of a compound to inhibit the conversion of angiotensin I to angiotensin II.[13]

Experimental Protocol: AT1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human AT1 receptor.

  • Incubation: Incubate the membranes with a fixed concentration of [¹²⁵I]-Sar¹,Ile⁸-angiotensin II and varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Models: Assessing Antihypertensive Efficacy in a Physiological Context

In vivo animal models of hypertension are crucial for evaluating the antihypertensive efficacy of drug candidates in a whole-organism setting.[7][14]

1. Spontaneously Hypertensive Rats (SHR): The SHR model is a widely used genetic model of essential hypertension that closely mimics the human condition.[1][15] It is considered the animal of choice for screening antihypertensive agents.[7][14]

2. Renal Artery Ligation (Goldblatt) Model: This model induces hypertension by surgically constricting one or both renal arteries, leading to the activation of the RAAS.[7] It is particularly useful for evaluating compounds that target this system.

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

  • Animal Acclimatization: Acclimate male SHR (14-16 weeks old) to the housing conditions for at least one week.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) using the tail-cuff method.

  • Drug Administration: Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined dose.

  • Post-Dosing Blood Pressure Monitoring: Measure SBP and HR at various time points (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.

  • Data Analysis: Calculate the change in SBP from baseline and compare the effects of the test compound to the vehicle control. Some studies have shown that certain indole-3-carboxylic acid derivatives can cause a significant decrease in blood pressure, with a maximum reduction of 48 mm Hg at an oral dose of 10 mg/kg, and the effect can last for 24 hours, which is superior to losartan.[3][8]

Preclinical Screening Workflow for Antihypertensive Indole Derivatives

Preclinical_Workflow Start Compound Library of Indole-3-Carboxylic Acid Derivatives In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay AT1 Receptor Binding Assay In_Vitro->Binding_Assay ACE_Assay ACE Inhibition Assay In_Vitro->ACE_Assay Hit_Identification Hit Identification (Potent Binders) Binding_Assay->Hit_Identification ACE_Assay->Hit_Identification In_Vivo In Vivo Efficacy Studies Hit_Identification->In_Vivo SHR_Model Spontaneously Hypertensive Rats (SHR) In_Vivo->SHR_Model Renal_Model Renal Artery Ligation Model In_Vivo->Renal_Model Lead_Selection Lead Candidate Selection SHR_Model->Lead_Selection Renal_Model->Lead_Selection Tox_Studies Preclinical Toxicology and PK/PD Studies Lead_Selection->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND

Caption: Preclinical screening workflow.

Data Presentation and Interpretation

Table 1: In Vitro Activity of Representative Indole-3-Carboxylic Acid Derivatives

Compound IDAT1 Receptor Binding (IC50, nM)ACE Inhibition (IC50, µM)
Lead Compound X 18 >100
Analog A15050
Analog B2580
Losartan (Control)20>100

Data presented in this table is hypothetical and for illustrative purposes only.

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Treatment (10 mg/kg, p.o.)Maximum Decrease in Systolic Blood Pressure (mmHg)Duration of Action (hours)
Lead Compound X 48 24
Losartan (Control)3512
Vehicle5-

Data presented in this table is hypothetical and for illustrative purposes only, but is based on findings from existing research.[3][8]

Conclusion and Future Directions

Indole-3-carboxylic acid derivatives represent a highly promising class of compounds for the development of novel antihypertensive therapies. Their amenability to chemical modification, coupled with their potent and often multi-faceted mechanisms of action, provides a fertile ground for further investigation. Future research efforts should focus on optimizing the pharmacokinetic and safety profiles of lead candidates, exploring novel delivery systems, and conducting well-designed clinical trials to validate their therapeutic potential in human populations. The systematic and rigorous application of the principles and methodologies outlined in this guide will be instrumental in translating the promise of these compounds into tangible clinical benefits for patients with hypertension.

References

Methodological & Application

Synthesis Protocols for 6-Nitro-1H-indole-3-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-Nitro-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It explores multiple synthetic strategies, offering in-depth technical insights and step-by-step methodologies to enable the successful and efficient preparation of this target compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the nitro group and the carboxylic acid functionality on the indole scaffold allows for diverse chemical modifications, making it a versatile precursor for the development of new therapeutic agents, including anti-inflammatory and antimicrobial drugs.[1] This guide will detail three primary synthetic routes to this compound, each with its own set of advantages and experimental considerations.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. This guide will focus on the following three validated methods:

  • Two-Step Synthesis via Trifluoroacetylation of 6-Nitroindole: A reliable method involving the acylation of commercially available 6-nitroindole with trifluoroacetic anhydride (TFAA), followed by hydrolysis of the resulting trifluoromethyl ketone.

  • Direct Nitration of Indole-3-carboxylic Acid: A direct approach involving the electrophilic nitration of the readily available indole-3-carboxylic acid.

  • Oxidation of 6-Nitro-1H-indole-3-carbaldehyde: A two-step process starting with the formylation of 6-nitroindole, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Each of these routes will be discussed in detail, including the underlying chemical principles, step-by-step protocols, and expected outcomes.

Method 1: Two-Step Synthesis via Trifluoroacetylation of 6-Nitroindole

This robust two-step synthesis provides a reliable route to this compound with good overall yield. The strategy hinges on the initial trifluoroacetylation of 6-nitroindole at the C-3 position, followed by a straightforward basic hydrolysis of the intermediate trifluoromethyl ketone.

Causality of Experimental Choices

The use of trifluoroacetic anhydride (TFAA) as an acylating agent is advantageous due to its high reactivity, which allows the reaction to proceed under relatively mild conditions. The electron-withdrawing nature of the trifluoromethyl group in the intermediate ketone facilitates the subsequent nucleophilic attack by hydroxide during the hydrolysis step, leading to the efficient formation of the carboxylic acid.

Workflow Diagram

A 6-Nitroindole C 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)ethanone A->C Acylation B Trifluoroacetic Anhydride (TFAA) B->C E This compound C->E Hydrolysis D Sodium Hydroxide (NaOH) D->E

Caption: Workflow for the synthesis of this compound via trifluoroacetylation.

Experimental Protocols

Step 1: Synthesis of 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)ethanone

This protocol is adapted from general procedures for the trifluoroacetylation of indoles.

  • Materials:

    • 6-Nitroindole

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-nitroindole (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel to yield 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)ethanone.

Step 2: Synthesis of this compound

This protocol is based on a general method for the synthesis of nitro-1H-indole-3-carboxylic acids.

  • Materials:

    • 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)ethanone

    • 4 M Sodium hydroxide (NaOH) solution

    • Concentrated hydrochloric acid (HCl)

    • Diethyl ether

    • Water

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

  • Procedure:

    • Suspend 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)ethanone (1.0 eq) in 4 M sodium hydroxide solution (20 eq) in a round-bottom flask.

    • Heat the mixture to 60 °C and stir overnight.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous mixture three times with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 1 by the dropwise addition of concentrated HCl.

    • A precipitate will form. Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the precipitate twice with water and then five times with diethyl ether.

    • Dry the solid under vacuum to obtain this compound as a yellow powder.

Data Summary
CompoundStarting MaterialReagentsYieldAppearance
This compoundTrifluoroketoneNaOH, HCl88%Yellow powder

Method 2: Direct Nitration of Indole-3-carboxylic Acid

This method offers the most direct route to the target compound through the electrophilic nitration of commercially available indole-3-carboxylic acid. The regioselectivity of the nitration is a key consideration in this approach. Nitration of 3-substituted indoles with an electron-withdrawing group tends to favor substitution at the 6-position of the indole ring.

Causality of Experimental Choices

The use of a nitrating agent in a suitable solvent is crucial. The reaction conditions must be carefully controlled to avoid over-nitration and degradation of the indole nucleus, which is sensitive to strong acidic and oxidative conditions. Acetic acid is often used as a solvent to moderate the reactivity of the nitrating agent.

Workflow Diagram

A Indole-3-carboxylic acid D This compound A->D Nitration B Nitrating Agent (e.g., HNO3) B->D C Acetic Acid C->D

Caption: Workflow for the direct nitration of indole-3-carboxylic acid.

Experimental Protocol
  • Materials:

    • Indole-3-carboxylic acid

    • Concentrated nitric acid (HNO₃)

    • Glacial acetic acid

    • Ice bath

    • Beaker

    • Stirring bar

    • Buchner funnel and filter paper

  • Procedure:

    • In a beaker, suspend indole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

    • Cool the suspension in an ice bath with stirring.

    • Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into a larger beaker containing ice water.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any residual acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 3: Oxidation of 6-Nitro-1H-indole-3-carbaldehyde

This two-step approach involves the initial formylation of 6-nitroindole to produce 6-nitro-1H-indole-3-carbaldehyde, which is then oxidized to the desired carboxylic acid. This method provides good control over the introduction of the C-3 substituent.

Causality of Experimental Choices

The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich heterocycles like indoles. The subsequent oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. Mild oxidants are preferred to avoid degradation of the nitro-indole core.

Workflow Diagram

A 6-Nitroindole C 6-Nitro-1H-indole-3-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl3, DMF) B->C E This compound C->E Oxidation D Oxidizing Agent D->E

Caption: Workflow for the synthesis via oxidation of the corresponding aldehyde.

Experimental Protocols

Step 1: Synthesis of 6-Nitro-1H-indole-3-carbaldehyde

  • Materials:

    • 6-Nitroindole

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Aqueous sodium hydroxide solution

    • Ice bath

  • Procedure:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 eq) to anhydrous DMF with stirring to prepare the Vilsmeier reagent.

    • To this reagent, add a solution of 6-nitroindole (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature below 10 °C.

    • After the addition, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice and then neutralize with a cold aqueous sodium hydroxide solution.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to obtain 6-nitro-1H-indole-3-carbaldehyde.

Step 2: Oxidation to this compound

A variety of reagents can be used for this oxidation. A common and effective method uses potassium permanganate.

  • Materials:

    • 6-Nitro-1H-indole-3-carbaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Water

    • Sodium bisulfite

    • Hydrochloric acid

  • Procedure:

    • Dissolve 6-nitro-1H-indole-3-carbaldehyde (1.0 eq) in acetone in a round-bottom flask.

    • Slowly add a solution of potassium permanganate (2.0 eq) in water to the stirred acetone solution.

    • The reaction is exothermic; maintain the temperature with a water bath if necessary.

    • Stir the mixture at room temperature until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • To the filtrate, add a small amount of sodium bisulfite to quench any remaining permanganate.

    • Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Conclusion

This guide has detailed three distinct and reliable synthetic protocols for the preparation of this compound. The choice of method will depend on the starting materials available, the desired scale of the reaction, and the specific experimental capabilities of the laboratory. By providing a clear rationale for the experimental choices and detailed step-by-step instructions, this document aims to empower researchers to confidently synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

Purification of 6-Nitro-1H-indole-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitro-1H-indole-3-carboxylic acid is a key building block in medicinal chemistry and drug development, serving as a precursor for a variety of pharmacologically active molecules. The presence of impurities, such as regioisomers (e.g., 5-nitro and 7-nitro-1H-indole-3-carboxylic acid) or unreacted starting materials from its synthesis, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification of this intermediate is a critical step in the synthetic workflow.

This comprehensive guide provides detailed protocols for the purification of this compound, focusing on three primary methods: acid-base extraction, recrystallization, and silica gel column chromatography. The selection of the most appropriate method, or combination of methods, will depend on the nature and quantity of the impurities present.

Understanding the Physicochemical Properties

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.16 g/mol
Appearance Yellowish-orange to brown powder
Melting Point 245-249 °C
Predicted pKa ~3.4 (for the related 5-nitro isomer)
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and dimethylformamide.

The acidic nature of the carboxylic acid group (with a predicted pKa around 3.4) is the cornerstone of the acid-base extraction method. This allows for its selective transfer between aqueous and organic phases by manipulating the pH.

Purification Methodologies

Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from neutral or basic impurities. The principle lies in the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a base.

Causality Behind Experimental Choices:

  • Base Selection: Sodium bicarbonate (NaHCO₃) is a sufficiently strong base to deprotonate the carboxylic acid, forming the sodium salt. It is preferred over stronger bases like sodium hydroxide (NaOH) to avoid potential side reactions with the nitro group or the indole ring.

  • pH for Precipitation: To regenerate the purified carboxylic acid, the aqueous solution is acidified. Lowering the pH to approximately 2-3, well below the pKa of the carboxylic acid, ensures complete protonation and precipitation of the neutral form.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate completely.

  • Aqueous Layer Collection: Drain the lower aqueous layer containing the sodium salt of the target compound into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution to ensure complete recovery. Combine the aqueous extracts.

  • Washing (Optional): The initial organic layer can be washed with brine to remove any residual water-soluble impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the pH of the solution reaches 2-3 (verify with pH paper). A precipitate of the purified this compound will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Purification Steps Crude Crude Product in Ethyl Acetate Mix Shake & Vent Crude->Mix Add Aq_NaHCO3 Aqueous NaHCO3 Aq_NaHCO3->Mix Add Layers Two Layers Form Mix->Layers Separate Aqueous_Layer Aqueous Layer (Sodium Salt) Layers->Aqueous_Layer Collect Organic_Layer Organic Layer (Neutral Impurities) Layers->Organic_Layer Discard Acidify Precipitation Aqueous_Layer->Acidify Add HCl (pH 2-3) Filter Vacuum Filtration Acidify->Filter Isolate Solid Wash Wash Filter->Wash Wash with Cold Water Dry Pure Product Wash->Dry Dry

Workflow for Acid-Base Extraction.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent system will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.

Causality Behind Experimental Choices:

  • Solvent System: An ethanol-water mixture is a common and effective choice for recrystallizing moderately polar compounds like this compound. Ethanol provides good solubility at higher temperatures, while the addition of water as an anti-solvent decreases the solubility upon cooling, promoting crystallization.

Protocol:

  • Solvent Selection: Start with a mixture of ethanol and water. The optimal ratio should be determined experimentally, but a good starting point is to dissolve the crude product in a minimal amount of hot ethanol.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of ethanol. Heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization Start Crude Product Dissolve Dissolve in Minimal Hot Ethanol Start->Dissolve Hot_Filtration Hot Gravity Filtration (Optional) Dissolve->Hot_Filtration Add_Water Add Hot Water to Turbidity Dissolve->Add_Water No insoluble impurities Hot_Filtration->Add_Water Redissolve Add Hot Ethanol to Clarity Add_Water->Redissolve Cool Slow Cooling & Ice Bath Redissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol/Water Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product ColumnChromatography Start Crude Product Load Load onto Silica Gel Column Start->Load Elute_NonPolar Elute with Non-Polar Mobile Phase (e.g., Hexane/EtOAc) Load->Elute_NonPolar Elute_Gradient Gradually Increase Mobile Phase Polarity Elute_NonPolar->Elute_Gradient Collect Collect Fractions Elute_Gradient->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Remove Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Guide to the Recrystallization of 6-Nitro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract

This comprehensive guide details the principles and a robust protocol for the purification of 6-nitro-1H-indole-3-carboxylic acid via recrystallization. This compound is a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals, making its purity paramount for successful downstream applications.[1] This document provides researchers, chemists, and drug development professionals with a detailed, step-by-step methodology, from solvent selection to final product validation. The causality behind each experimental choice is explained to empower the user with a deep understanding of the technique. Safety protocols for handling nitroaromatic compounds are also emphasized.

The Foundational Principle: Exploiting Differential Solubility

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle that the solubility of a substance in a solvent is temperature-dependent.[2] For most organic solids, solubility increases significantly with temperature. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[3] Conversely, impurities present in the crude sample should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or almost entirely insoluble (allowing for their removal via hot filtration).

The process leverages the highly ordered nature of a crystal lattice. As a hot, saturated solution cools, the system becomes supersaturated. The molecules of the desired compound will preferentially self-assemble into a growing crystal lattice, a thermodynamically favorable process that systematically excludes impurity molecules that do not fit into the lattice structure.[4] Slow, undisturbed cooling is crucial as it promotes the formation of larger, purer crystals.

Caption: The fundamental workflow of purification by recrystallization.

Critical Safety Considerations for Nitroaromatic Compounds

Nitroaromatic compounds, including this compound, are energetically rich and must be handled with care. They are classified as a hazardous class of chemicals due to their potential toxicity and thermal instability.[5][6]

  • Thermal Hazards : Many nitroaromatic compounds can decompose exothermically and, in some cases, explosively when heated, especially under confinement or in the presence of impurities.[7][8] Avoid excessive heating and ensure any heating apparatus is precisely controlled.

  • Toxicity and Handling : These compounds can be toxic and mutagenic.[5] Always handle them in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Standard PPE is mandatory: a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Chemical Incompatibility : Avoid contact with strong bases, reducing agents, and strong oxidizing agents, as these can trigger violent reactions.[8]

Characterization and Strategy

Before purification, it is essential to understand the material's properties.

PropertySpecificationSource
IUPAC Name This compound[9]
CAS Number 10242-03-2[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Typical Appearance Yellowish-orange to brown powder or solid[1]
Melting Point (Reported) 245-249 °C[1]
Potential Impurities Unreacted starting materials, regioisomers (e.g., 4-nitro, 5-nitro), and oxidation byproducts.[10]

The yellowish-brown color suggests the presence of impurities, which may be removed during recrystallization, potentially with the aid of activated charcoal. The high melting point indicates strong intermolecular forces, which will guide solvent selection.

Protocol Part A: Rational Solvent System Selection

The choice of solvent is the most critical experimental parameter. A solvent pair is often required when no single solvent has the ideal solubility profile.[11] For a polar molecule like this compound, a polar protic solvent like ethanol is a good starting point, with water acting as an effective anti-solvent. An ethanol/water mixture is a promising system.[10]

Solvent Screening Protocol:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the test solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition. If the solid dissolves readily, the solvent is unsuitable as a primary recrystallization solvent.

  • If the solid is poorly soluble, begin to gently heat the mixture in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observation : An ideal solvent will show prolific crystal formation upon cooling. If the compound "oils out" or no crystals form, the solvent is not suitable.

SolventBoiling Point (°C)PolarityRationale for Use
Water 100HighLikely poor solubility for the organic acid, making it a good anti-solvent in a solvent-pair system.
Ethanol 78MediumOften shows good solubility for moderately polar compounds when hot and reduced solubility when cold.[12]
Ethyl Acetate 77MediumA common recrystallization solvent; worth screening.
Acetone 56MediumHigh volatility; may boil off too quickly, but can be effective.

Based on the properties of similar molecules, an Ethanol/Water system is the recommended starting point for the full protocol.

Protocol Part B: The Recrystallization Procedure

This protocol assumes the use of an ethanol/water solvent system. Adjustments may be necessary based on the results of your solvent screening.

Recrystallization_Workflow cluster_workflow Purification Workflow start Start: Crude 6-Nitro-1H-indole- 3-carboxylic acid dissolve 1. Dissolution: Add minimal hot ethanol to dissolve solid. start->dissolve charcoal 2. Decolorization (Optional): Add activated charcoal, boil briefly. dissolve->charcoal hot_filter 3. Hot Gravity Filtration: Remove insoluble impurities and charcoal. charcoal->hot_filter saturate 4. Saturation: Add hot water dropwise to hot filtrate until cloudy, then add a drop of hot ethanol to clarify. hot_filter->saturate cool 5. Crystallization: Allow solution to cool slowly to room temperature, then chill in an ice bath. saturate->cool isolate 6. Isolation: Collect crystals by vacuum filtration. cool->isolate wash 7. Washing: Rinse crystals with a small amount of cold ethanol/water. isolate->wash dry 8. Drying: Dry crystals under vacuum. wash->dry end_node End: Pure, Crystalline Product dry->end_node

Caption: Step-by-step experimental workflow for recrystallization.

Methodology:

  • Dissolution :

    • Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a boiling chip or magnetic stir bar.

    • On a hot plate in a fume hood, add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil. Add the solvent in small portions, allowing the solution to return to a boil between additions. Causality: Using the minimum volume of solvent is critical to ensure the solution is saturated, which is necessary for good recovery upon cooling.[13]

  • Decolorization (Optional but Recommended) :

    • If the solution is significantly colored, remove it briefly from the heat source.

    • Add a very small amount (e.g., a spatula tip) of activated charcoal to the solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Return the mixture to a gentle boil for 2-5 minutes. Causality: The high surface area of activated charcoal adsorbs colored, high-molecular-weight impurities.[10]

  • Hot Gravity Filtration :

    • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask by pouring hot solvent through them.

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated receiving flask. Causality: This step removes insoluble impurities and activated charcoal. The apparatus must be kept hot to prevent the desired compound from crystallizing prematurely on the filter paper.[11]

  • Crystallization :

    • Place the flask containing the hot filtrate back on the hotplate.

    • Slowly add hot water (the anti-solvent) dropwise to the boiling solution until a slight, persistent cloudiness appears.

    • Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again. The solution is now saturated.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and therefore purer, crystals.[13]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing :

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the collected crystals with a small portion of a cold ethanol/water mixture. Causality: The wash solvent must be cold to avoid dissolving a significant amount of the purified product. This step removes any residual mother liquor containing soluble impurities from the crystal surfaces.[13]

  • Drying :

    • Allow air to be drawn through the crystals on the filter for several minutes to help them dry.

    • Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Validation and Troubleshooting

ProblemPotential CauseSuggested Solution
No Crystals Form Upon Cooling Too much solvent was used; solution is not saturated.Gently boil off some of the solvent to concentrate the solution and try cooling again.
Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.
Add a "seed crystal" from a previous successful batch.
Product "Oils Out" The solution is supersaturated, or the melting point of the solid is below the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent (ethanol), and allow it to cool more slowly.
Low Recovery of Product Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is properly pre-heated.
Product is Still Colored Insufficient charcoal was used, or the color is from an intrinsic property of the molecule.Repeat the recrystallization, ensuring the optional decolorization step is performed effectively.

Purity Assessment :

  • Melting Point : A sharp melting point range that is close to the literature value (245-249 °C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting point range.

  • HPLC/LC-MS : For quantitative analysis, High-Performance Liquid Chromatography can be used to determine the purity of the final product, ideally showing a single major peak corresponding to the target compound.

References

Protocol for the Purification of 6-Nitro-1H-indole-3-carboxylic Acid via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

6-Nitro-1H-indole-3-carboxylic acid is a pivotal intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] Its purity is paramount for successful downstream applications in pharmaceutical development and organic synthesis. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We delve into the causality behind experimental choices, from stationary and mobile phase selection to sample loading and elution strategies, ensuring a robust and reproducible methodology. This guide is designed for researchers, scientists, and drug development professionals seeking an authoritative and practical approach to isolating this compound with high purity.

Introduction: The Purification Challenge

This compound (MW: 206.16 g/mol ) is a polar, aromatic heterocyclic compound characterized by the presence of both a hydrogen-bond-donating indole N-H, a highly polar nitro group (-NO₂), and an acidic carboxylic acid (-COOH) functional group.[1][2] These features, while crucial for its synthetic utility, present a distinct challenge for purification. The compound's polarity dictates strong interaction with polar stationary phases, while the acidic proton can cause significant peak tailing on standard silica gel if not properly addressed.

The objective of this protocol is to leverage these molecular properties to achieve efficient separation from less polar starting materials or non-polar side-products commonly encountered in its synthesis. We will employ normal-phase column chromatography, a technique where a polar stationary phase (silica gel) is used with a less polar mobile phase.

Compound Properties & Chromatographic Considerations

A successful purification strategy begins with understanding the physicochemical properties of the target molecule.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄[1][2]
Molecular Weight 206.16 g/mol [1]
Appearance Yellowish-orange to brown powder[1]
Melting Point 245-249 °C[1]
Key Functional Groups Indole, Carboxylic Acid, Nitro Group[1]
Polarity HighInferred from structure
Predicted XlogP 1.8[3]

Causality of Method Selection:

  • Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice. Its surface is rich in polar silanol groups (Si-OH), which can form strong hydrogen bonds and dipole-dipole interactions with the nitro and carboxylic acid moieties of the target compound. This strong retention allows for less polar impurities to be washed away easily.

  • Mobile Phase: A gradient elution using a binary solvent system of a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate) is optimal. Starting with a low-polarity mobile phase allows non-polar impurities to elute first. Gradually increasing the polarity allows for the controlled elution of the target compound.

  • Mobile Phase Modifier: The carboxylic acid group (-COOH) is acidic. On the slightly acidic surface of silica gel, it can exist in both its protonated (-COOH) and deprotonated (-COO⁻) forms. This equilibrium leads to inconsistent interactions and causes significant band broadening or "streaking" down the column. To suppress this deprotonation and ensure the analyte interacts uniformly as a single species, a small amount of a weak acid, such as acetic acid (0.5-1%), is added to the mobile phase.

Visualization of the Purification Workflow

The overall process, from preparation to final product isolation, follows a systematic workflow designed to maximize purity and yield.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification p1 Prepare Mobile Phase (Hexane/EtOAc + Acetic Acid) p2 Pack Column (Silica Gel Slurry) p1->p2 p3 Prepare Sample (Dry Loading onto Silica) p2->p3 c1 Load Sample onto Column p3->c1 c2 Elute with Gradient (Increasing Polarity) c1->c2 c3 Collect Fractions c2->c3 a1 Analyze Fractions via TLC c3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent (Rotary Evaporation) a2->a3 a4 Dry Product Under Vacuum a3->a4 G cluster_column Silica Gel Column (SiO₂) imp1 imp_path imp1->imp_path Non-polar Impurity (Elutes First) imp2 tar1 tar_path tar1->tar_path Polar Target Compound (Retained, Elutes Later) tar2 start_point

References

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of 6-Nitro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the analysis of related substances for 6-Nitro-1H-indole-3-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The method is developed to be specific, accurate, precise, and linear over a defined concentration range, ensuring its suitability for quality control and stability testing in research and drug development settings. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to quantify the parent compound and detect any potential process-related impurities or degradation products. This application note addresses this need by providing a detailed, field-proven HPLC protocol designed for researchers, scientists, and drug development professionals.

The indole nucleus and its derivatives are susceptible to degradation under various stress conditions.[2][3] Potential degradation pathways can include hydrolysis, oxidation, and photolysis.[4] Furthermore, the synthesis of this compound, often involving the nitration of indole-3-carboxylic acid, can lead to the formation of isomeric impurities, such as 4-nitro and 5-nitro-1H-indole-3-carboxylic acid, which may be difficult to separate from the main compound.[5][6] This method has been developed to effectively separate the active pharmaceutical ingredient (API) from these potential impurities and degradation products, thus demonstrating its stability-indicating nature.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄[7]
Molecular Weight 206.16 g/mol [7]
Appearance Yellowish to brown powder[8]
Melting Point 245-249 °C[8]
Solubility Soluble in methanol and ethanol; sparingly soluble in water.[9][10][11]
pKa While an experimental pKa for the 6-nitro isomer is not readily available, the pKa of related nitro-substituted aromatic carboxylic acids suggests it is an acidic compound.[12] The selection of a mobile phase pH well below the estimated pKa is crucial for consistent retention and peak shape.
UV Absorbance Exhibits UV absorbance with maxima in the 300-400 nm range.[13]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (or formic acid for LC-MS compatibility)

    • This compound reference standard (purity ≥ 99%)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

Chromatographic Conditions

The following conditions provide a starting point for method development and can be optimized as needed.

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric acid in WaterThe acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and symmetrical peak shape on a C18 column.[14]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution See Table 2A gradient is employed to ensure the elution of both the main peak and any potential impurities with varying polarities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection Wavelength 350 nmBased on the UV absorbance spectra of nitroindole isomers, this wavelength provides good sensitivity for the analyte.[13] A PDA detector can be used to monitor peak purity and identify impurities based on their UV spectra.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and prepare as described for the standard stock solution.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on the this compound sample. The sample should be subjected to the following stress conditions:

  • Acidic Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 24 hours.

  • Basic Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

The stressed samples should be analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation products and impurities, and the peak purity can be confirmed using a PDA detector.

Linearity

Inject a series of at least five concentrations of the working standard solutions. Plot a calibration curve of the peak area versus the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy should be assessed by the recovery of known amounts of the reference standard spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by intentionally varying critical parameters such as:

  • Mobile phase composition (± 2%)

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min) The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Data Presentation and Workflow

Table 3: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of replicate injections ≤ 2.0%

Table 4: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1Data
10Data
25Data
50Data
100Data
Correlation Coefficient (r²) ≥ 0.999

Table 5: Example Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%DataDataData
100%DataDataData
120%DataDataData
Mean Recovery 98-102%

Table 6: Example Precision Data

Repeatability (RSD%)Intermediate Precision (RSD%)
Peak Area ≤ 2.0%≤ 2.0%

Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound purity is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation A Sample Weighing C Dissolution in Methanol A->C B Standard Weighing B->C D Dilution to Working Concentration C->D E HPLC Injection D->E F Gradient Elution & Separation E->F G UV/PDA Detection F->G H Peak Integration & Quantification G->H I System Suitability Check H->I J Method Validation (ICH Q2) I->J K Purity Calculation & Reporting J->K

Caption: Workflow for HPLC purity analysis.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of this compound purity. The detailed method, including the rationale for experimental choices and a thorough validation plan, ensures the generation of reliable and accurate data. This method is suitable for routine quality control and stability studies in pharmaceutical research and development, contributing to the overall quality and safety of drug products derived from this important intermediate.

References

The Strategic Application of 6-Nitro-1H-indole-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The inherent reactivity of the indole ring, particularly at the C3 position, allows for diverse functionalization, making it a valuable starting point for the synthesis of complex molecules.[2] The introduction of a nitro group at the 6-position and a carboxylic acid at the 3-position of the indole ring system endows 6-nitro-1H-indole-3-carboxylic acid with unique electronic and chemical properties, rendering it a highly versatile intermediate for the synthesis of targeted therapeutic agents.[3] This guide explores the strategic use of this compound in the development of anti-inflammatory and anticancer agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueReference
Molecular Formula C₉H₆N₂O₄[1][3]
Molecular Weight 206.16 g/mol [1][3]
Appearance Yellowish-orange to brown powder[3]
Melting Point 245-249 °C[3]
CAS Number 10242-03-2[3]
¹H NMR (500 MHz, DMSO-d₆) δ 12.53 (1H, br s, NH), 12.35 (1H, br s, COOH), 8.40 (1H, d, J = 2.0 Hz, H7), 8.37 (1H, d, J = 3.0 Hz, H2), 8.04 (1H, dd, J = 8.8, 2.1 Hz, H5), 7.67 (1H, d, J = 8.8 Hz, H4)[4]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved from the commercially available 6-nitroindole. The following protocol is based on established methods for the formylation and subsequent oxidation of indoles.

Experimental Protocol: Two-Step Synthesis from 6-Nitroindole

Part 1: Vilsmeier-Haack Formylation of 6-Nitroindole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.

  • Indole Addition: After the addition is complete, add a solution of 6-nitroindole (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate, 6-nitro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Part 2: Oxidation to this compound

  • Reaction Setup: Suspend the crude 6-nitro-1H-indole-3-carbaldehyde in a mixture of acetone and water.

  • Oxidation: Add potassium permanganate (KMnO₄) (2 equivalents) portion-wise to the suspension while maintaining the temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature until the purple color of the permanganate disappears.

  • Work-up: Filter the reaction mixture to remove manganese dioxide. Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound. An 88% yield has been reported for this transformation.[4]

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A [label="6-Nitroindole"]; B [label="Vilsmeier-Haack Formylation\n(POCl₃, DMF)"]; C [label="6-Nitro-1H-indole-3-carbaldehyde"]; D [label="Oxidation\n(KMnO₄)"]; E [label="this compound"];

A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; }

Inhibition of the COX Pathway by Indole Derivatives.

Experimental Protocol: Synthesis of N-Aryl-6-nitro-1H-indole-3-carboxamides

The following is a general protocol for the amide coupling of this compound with various anilines.

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired substituted aniline (1.1 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-6-nitro-1H-indole-3-carboxamide.

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Start [label="this compound\n+ Substituted Aniline"]; Activation [label="Carboxylic Acid Activation\n(EDCI, HOBt in DMF)"]; Coupling [label="Amide Bond Formation\n(DIPEA, RT)"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="N-Aryl-6-nitro-1H-indole-3-carboxamide"];

Start -> Activation; Activation -> Coupling; Coupling -> Workup; Workup -> Purification; Purification -> Product; }

Inhibition of Aurora Kinase Pathway in Cancer.

Protocol for Biological Evaluation: In Vitro Kinase Assay

To assess the potential of synthesized derivatives as kinase inhibitors, an in vitro kinase assay is a fundamental step.

  • Materials: Recombinant human Aurora kinase, appropriate kinase buffer, ATP, a suitable substrate (e.g., a peptide or protein), and the test compounds (dissolved in DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding a solution of ATP and the recombinant Aurora kinase.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated. The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the generation of diverse libraries of compounds. The application notes and protocols provided herein demonstrate its utility in the development of potential anti-inflammatory and anticancer agents. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, exploring different substituents on the amide nitrogen and modifications of the indole ring to optimize potency, selectivity, and pharmacokinetic properties. The exploration of other biological targets for derivatives of this scaffold is also a promising avenue for future drug discovery efforts.

References

Application Note: 6-Nitro-1H-indole-3-carboxylic Acid as a Versatile Intermediate for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 6-nitro-1H-indole-3-carboxylic acid as a key intermediate in the synthesis of potential anti-inflammatory drugs. We present detailed protocols for the synthesis of the intermediate, its conversion into a candidate molecule, and subsequent biological evaluation using established in vitro and in vivo models. The rationale behind experimental choices, mechanistic insights, and data interpretation are discussed to provide a complete framework for advancing drug discovery programs based on this versatile chemical entity.

Introduction: The Significance of the Indole Nucleus in Anti-Inflammatory Drug Discovery

The indole ring system is a cornerstone in the development of anti-inflammatory drugs, largely due to its structural resemblance to endogenous molecules and its ability to interact with key biological targets.[1] The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, an indole-3-acetic acid derivative, exemplifies the therapeutic potential of this scaffold.[2] Many indole-containing drugs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][2][3]

This compound (CAS No. 10242-03-2) is a particularly valuable intermediate for several reasons.[4][5] The indole-3-carboxylic acid moiety provides a convenient handle for chemical modification, such as amide bond formation, to generate diverse libraries of compounds. The electron-withdrawing nitro group at the 6-position can modulate the electronic properties of the indole ring, potentially influencing binding affinity to target enzymes and metabolic stability. This intermediate serves as an essential building block for creating complex organic compounds with potential therapeutic value.[4]

This guide will detail the synthetic pathways starting from this compound and outline robust protocols for evaluating the anti-inflammatory efficacy of its derivatives.

Synthesis of the Key Intermediate: this compound

The synthesis of substituted indoles is a well-established field in organic chemistry.[6] While various methods exist, a common approach involves the modification of pre-existing indole structures. The following protocol describes a representative synthesis.

Protocol 2.1: Synthesis of this compound

This protocol outlines the nitration of Indole-3-carboxylic acid. The reaction must be performed with care due to the use of strong acids and the potential for exothermic reactions.

Materials:

  • Indole-3-carboxylic acid (CAS No. 771-50-6)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Distilled water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round bottom flask and dropping funnel

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of Indole-3-carboxylic acid in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5°C using an ice bath. The dissolution must be done slowly and carefully due to the exothermic nature of the process.

  • Nitration: Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of Indole-3-carboxylic acid over 30-45 minutes. Maintain the reaction temperature below 10°C throughout the addition to prevent over-nitration and side product formation.

  • Quenching: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Carefully and slowly pour the reaction mixture over 500 g of crushed ice with vigorous stirring.

  • Precipitation & Filtration: A yellow-brown precipitate of this compound will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold distilled water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Purification (Optional): Recrystallize the crude product from an ethanol/water mixture to obtain a purified yellowish to brown powder.[4]

  • Drying: Dry the purified product under vacuum at 50-60°C. Characterize the final product by HPLC, ¹H-NMR, and mass spectrometry to confirm its identity and purity (≥99%).[4]

Safety Precautions:

  • Always work in a well-ventilated fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10]

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.[7]

  • The nitration reaction is exothermic and requires careful temperature control.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound A Indole-3-carboxylic Acid in conc. H₂SO₄ C Reaction Mixture (0-10°C) A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C Dropwise Addition D Quench on Ice C->D 2 hours E Filtration & Washing D->E F Purified Product E->F

Caption: Workflow for the nitration of indole-3-carboxylic acid.

Application: Synthesis of an Amide-Based Anti-inflammatory Candidate

The carboxylic acid group of the intermediate is an ideal point for derivatization. Amide coupling is a robust reaction that allows for the introduction of diverse chemical functionalities, which can be used to modulate the compound's pharmacological properties.

Protocol 3.1: Amide Coupling with Aniline

This protocol describes the synthesis of N-phenyl-6-nitro-1H-indole-3-carboxamide, a representative derivative.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: To a solution of this compound (1.0 eq) in dry DCM, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add aniline (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure N-phenyl-6-nitro-1H-indole-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, HRMS).

Diagram: Derivatization Workflow

G cluster_derivatization Amide Derivative Synthesis Start 6-Nitro-1H-indole-3- carboxylic acid Reaction Amide Coupling Reaction (Room Temperature) Start->Reaction Reagents Aniline, EDC, HOBt, DIPEA in DCM Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Final N-phenyl-6-nitro-1H- indole-3-carboxamide Purify->Final

Caption: Workflow for synthesizing an amide derivative.

Biological Evaluation: Screening for Anti-Inflammatory Activity

A systematic evaluation is crucial to determine the therapeutic potential of newly synthesized compounds.[11] This typically involves a cascade of in vitro and in vivo assays.

Protocol 4.1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and measures the ability of a test compound to inhibit the activity of human recombinant COX-2.[12][13]

Materials:

  • 96-well white opaque plate

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • Test compound (dissolved in DMSO)

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and prepare working solutions of the probe, cofactor, and substrate. Keep the enzyme on ice.[12][13]

  • Compound Preparation: Prepare a series of dilutions of the test compound in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of Celecoxib solution.

    • Test Sample (S): 10 µL of diluted test compound.

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the "no enzyme" blank.

  • Incubation: Incubate the plate at 25°C for 10-15 minutes, protected from light.

  • Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[12][13]

  • Calculation: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

Protocol 4.2: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-established model for evaluating acute inflammation.[14]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound suspension (in 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.[14] Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle Control (receives vehicle only)

    • Group II: Reference Drug (receives Indomethacin)

    • Group III, IV, V: Test Compound (receives different doses, e.g., 50, 100, 200 mg/kg)

  • Dosing: Administer the vehicle, reference drug, or test compound orally 60 minutes before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Diagram: Biological Screening Cascade

G A Synthesized Indole Derivative B In Vitro Screening: COX-2 Inhibition Assay A->B C Determine IC₅₀ Value B->C D In Vivo Efficacy: Carrageenan Paw Edema C->D If Active (low IC₅₀) E Determine % Inhibition of Edema D->E F Lead Candidate Selection E->F

Caption: A typical screening cascade for anti-inflammatory compounds.

Data Presentation and Interpretation

Quantitative data from the biological assays should be tabulated for clear comparison and analysis.

Table 1: Biological Activity of Indole Derivative

Compound COX-2 IC₅₀ (µM) % Inhibition of Paw Edema (at 3h, 100 mg/kg)
N-phenyl-6-nitro-1H-indole-3-carboxamide 0.85 55.4%
Indomethacin (Reference) 0.30 68.2%
Vehicle Control N/A 0%

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • IC₅₀ Value: A lower IC₅₀ value in the COX-2 assay indicates higher potency. In the example table, the synthesized compound shows potent inhibition of COX-2, although it is slightly less potent than the reference drug, Indomethacin.

  • In Vivo Efficacy: A high percentage of edema inhibition demonstrates significant anti-inflammatory activity in a living system. The example data shows that the compound effectively reduces inflammation in vivo.

  • Structure-Activity Relationship (SAR): By synthesizing and testing a series of derivatives, researchers can establish SARs. For instance, modifying the aniline ring with different substituents could enhance potency or improve pharmacokinetic properties.

Mechanism of Action: Targeting the Arachidonic Acid Pathway

The primary mechanism of action for many indole-based NSAIDs is the inhibition of COX enzymes.[1][2] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[3]

There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[3] Selective inhibition of COX-2 is a desirable goal for anti-inflammatory drug design as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][3] The synthesized indole derivatives from the this compound scaffold can be evaluated for their selectivity towards COX-2 over COX-1 to assess their potential for a better safety profile.

Diagram: COX-2 Inhibition Pathway

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Site of Action Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ PGH2 Prostaglandin H₂ AA->PGH2 COX2 COX-2 Enzyme (Induced by Inflammation) COX2->PGH2 PGs Prostaglandins (PGE₂, etc.) PGH2->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Inhibitor Indole Derivative Inhibitor->COX2 INHIBITS

Caption: Inhibition of prostaglandin synthesis by a COX-2 inhibitor.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its chemical tractability allows for the creation of diverse compound libraries, and the protocols outlined in this note provide a solid foundation for their synthesis and biological evaluation.

Future work should focus on expanding the library of derivatives to build a comprehensive structure-activity relationship profile. Promising lead compounds identified through the initial screening cascade should be subjected to further studies, including COX-1/COX-2 selectivity assays, pharmacokinetic profiling (ADME), and evaluation in chronic inflammation models to fully assess their therapeutic potential.

References

Application Notes and Protocols for the Study of 6-Nitro-1H-indole-3-carboxylic acid in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitro-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds recognized for their diverse biological activities.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with therapeutic potential.[2] The addition of a nitro group at the 6-position and a carboxylic acid at the 3-position of the indole ring creates a molecule with specific physicochemical properties that can influence its interaction with biological targets, including enzymes. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in enzyme inhibition studies, using microsomal prostaglandin E2 synthase-1 (mPGES-1) as a representative therapeutic target.

While direct inhibitory action of this compound on a specific enzyme is not extensively documented in publicly available literature, the broader class of indole-3-carboxylic acid derivatives has demonstrated inhibitory activity against key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and mPGES-1.[2] mPGES-1 is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain.[3][4][5] Selective inhibition of mPGES-1 is a promising strategy for the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[6][5]

This guide will provide a comprehensive overview of the essential protocols and theoretical background required to investigate the inhibitory potential of this compound against an enzyme such as mPGES-1.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential inhibitor is crucial for designing and interpreting enzyme inhibition assays.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄[7]
Molecular Weight 206.157 g/mol [7]
Appearance Yellowish-orange to brown powder[3]
Melting Point 245-249 °C[3]
Storage Conditions 0-8 °C, protected from light[3]
Purity ≥99% (HPLC recommended)[3]

Proposed Mechanism of Action: Inhibition of mPGES-1

Based on the known activity of related indole derivatives, it is hypothesized that this compound may act as an inhibitor of mPGES-1. The binding of the inhibitor to the enzyme would prevent the substrate, PGH2, from accessing the active site, thereby reducing the production of PGE2. The following diagram illustrates this proposed inhibitory mechanism within the broader arachidonic acid cascade.

Inhibition_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 6-Nitro-1H-indole- 3-carboxylic acid Inhibitor->mPGES1 Inhibition

Caption: Proposed inhibition of mPGES-1 by this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for evaluating the inhibitory activity of this compound against a target enzyme, using mPGES-1 as an example.

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental to obtaining reliable and reproducible results.

  • Inhibitor Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution:

    • Reconstitute the lyophilized mPGES-1 enzyme in the recommended buffer to a stock concentration as per the manufacturer's instructions.

    • Aliquot the enzyme solution and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution:

    • Prepare a stock solution of the substrate (e.g., PGH2) in a suitable solvent as recommended by the supplier.

    • Store the substrate stock solution under the recommended conditions, typically at -80°C, and handle it with care due to its instability.

Protocol 2: In Vitro mPGES-1 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare serial dilutions of Inhibitor Incubate Pre-incubate Enzyme with Inhibitor Prep_Inhibitor->Incubate Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate Solution Initiate Initiate reaction with Substrate (PGH2) Prep_Substrate->Initiate Incubate->Initiate Stop Stop reaction Initiate->Stop Detect Detect product (PGE2) (e.g., ELISA) Stop->Detect Plot Plot % Inhibition vs. [Inhibitor] Detect->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Experimental workflow for determining the IC50 value.

Materials:

  • 96-well microplate

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Assay buffer (e.g., potassium phosphate buffer containing glutathione)

  • This compound

  • PGE2 ELISA kit

  • Stop solution (e.g., a solution of a reducing agent like stannous chloride)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A 10-point, 3-fold serial dilution starting from 100 µM is a good starting point.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the assay buffer, the diluted enzyme, and the different concentrations of the inhibitor.

    • Include control wells:

      • 100% activity control: Enzyme + buffer (no inhibitor)

      • Blank: Buffer only (no enzyme or inhibitor)

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 4°C or room temperature) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the PGH2 substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 1-2 minutes) at the optimal temperature.

  • Stop the Reaction: Terminate the reaction by adding the stop solution.

  • Quantify PGE2 Production: Measure the amount of PGE2 produced in each well using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_100%_activity - Signal_blank))

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Example IC50 Data Table:

Inhibitor Conc. (µM)% Inhibition
10095.2
33.388.5
11.175.1
3.752.3
1.228.9
0.410.5
0.132.1
0.040.5
Protocol 3: Enzyme Kinetic Studies to Determine the Mode of Inhibition

These studies are performed to understand how the inhibitor interacts with the enzyme and its substrate.

Procedure:

  • Perform a series of enzyme activity assays as described in Protocol 2, but with varying concentrations of both the substrate (PGH2) and the inhibitor.

  • For each fixed concentration of the inhibitor, determine the initial reaction velocities at different substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines will intersect on the y-axis.

  • Non-competitive Inhibition: Lines will intersect on the x-axis.

  • Uncompetitive Inhibition: Lines will be parallel.

  • Mixed Inhibition: Lines will intersect in the second or third quadrant.

Example Kinetic Parameters Table:

Inhibitor Conc. (µM)Apparent Km (µM)Apparent Vmax (nmol/min/mg)
05.2150
210.5150
521.8150

(Note: The above data is illustrative of competitive inhibition where Km increases with inhibitor concentration while Vmax remains unchanged.)

Trustworthiness and Self-Validation

References

Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors Utilizing 6-Nitro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Indole Scaffold in HIV-1 Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, an essential step for viral replication and the establishment of a persistent infection.[1] Consequently, IN has emerged as a prime target for the development of antiretroviral therapies. Integrase strand transfer inhibitors (INSTIs) represent a major class of antiretroviral drugs that effectively block this process.[2][3]

Among the diverse chemical scaffolds explored for IN inhibition, indole derivatives have proven to be particularly promising. The indole nucleus can act as a key pharmacophore, participating in crucial interactions within the enzyme's active site. A significant body of research has demonstrated that the indole core and adjacent functional groups can chelate the two catalytic Mg²⁺ ions in the IN active site, a fundamental mechanism for potent inhibition.[2][4] Furthermore, strategic functionalization of the indole ring can lead to enhanced binding affinity through interactions with other regions of the enzyme or the viral DNA.

This application note provides a detailed guide for the synthesis of novel HIV-1 integrase inhibitors, leveraging 6-Nitro-1H-indole-3-carboxylic acid as a versatile starting material. We will explore a synthetic strategy centered on the transformation of the 6-nitro group into a handle for introducing moieties known to enhance inhibitory potency, particularly through π-π stacking interactions with viral DNA.[2][3]

Causality of Experimental Design: A Modular Approach to Potent Inhibitors

The synthetic strategy outlined herein is predicated on a modular design, allowing for the late-stage introduction of diverse chemical functionalities at the C6 position of the indole ring. This approach is highly advantageous for establishing structure-activity relationships (SAR) and optimizing lead compounds.

Our starting material, this compound, offers two key points for chemical modification: the carboxylic acid at the C3 position and the nitro group at the C6 position. The core of our strategy involves the reduction of the 6-nitro group to a 6-amino group. This amine then serves as a versatile nucleophile for the introduction of various aryl and heteroaryl substituents, which have been shown to significantly enhance the anti-integrase activity of indole-based compounds.[4] The rationale is that an appended aromatic system at the C6 position can engage in favorable π-π stacking interactions with the nucleobases of the viral DNA, thereby increasing the residence time and potency of the inhibitor.[2]

The following workflow diagram illustrates the proposed synthetic pathway:

G A This compound B Esterification (Protection of Carboxylic Acid) A->B MeOH, H₂SO₄ (cat.) C Methyl 6-nitro-1H-indole-3-carboxylate B->C D Reduction of Nitro Group C->D Pd/C, H₂ or SnCl₂·2H₂O E Methyl 6-amino-1H-indole-3-carboxylate D->E F Buchwald-Hartwig Amination E->F Aryl Halide, Pd₂(dba)₃, Xantphos, Cs₂CO₃ G Methyl 6-(arylamino)-1H-indole-3-carboxylate Derivatives F->G H Saponification (Deprotection) G->H LiOH or NaOH I 6-(Arylamino)-1H-indole-3-carboxylic Acid Derivatives (Final Products) H->I

Caption: Proposed synthetic workflow for HIV-1 integrase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-(arylamino)-1H-indole-3-carboxylic acid derivatives.

Protocol 1: Esterification of this compound

Objective: To protect the carboxylic acid group as a methyl ester to prevent interference in subsequent reactions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-nitro-1H-indole-3-carboxylate.

Protocol 2: Reduction of the Nitro Group

Objective: To convert the 6-nitro group to a 6-amino group, which will serve as the attachment point for the aryl substituents.

Materials:

  • Methyl 6-nitro-1H-indole-3-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Dissolve Methyl 6-nitro-1H-indole-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Filter the mixture through a pad of Celite® to remove tin salts, washing the pad with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-amino-1H-indole-3-carboxylate.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To couple the 6-aminoindole intermediate with various aryl halides to introduce the desired C6-substituents. This protocol is adapted from established methods for the synthesis of similar bioactive indole derivatives.[4]

Materials:

  • Methyl 6-amino-1H-indole-3-carboxylate

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq)

  • Xantphos (0.2 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube, add Methyl 6-amino-1H-indole-3-carboxylate (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel to afford the desired Methyl 6-(arylamino)-1H-indole-3-carboxylate derivative.

Protocol 4: Saponification to Yield the Final Carboxylic Acid

Objective: To deprotect the methyl ester and obtain the final active inhibitor with a free carboxylic acid at the C3 position, which is crucial for chelating Mg²⁺ ions in the integrase active site.

Materials:

  • Methyl 6-(arylamino)-1H-indole-3-carboxylate derivative

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Methyl 6-(arylamino)-1H-indole-3-carboxylate derivative (1.0 eq) in a mixture of THF and water.

  • Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final 6-(Arylamino)-1H-indole-3-carboxylic acid derivative.

Data Presentation: Expected Yields and Characterization

The following table summarizes the expected outcomes for the synthesis of a representative final product, 6-((4-fluorophenyl)amino)-1H-indole-3-carboxylic acid.

StepProductExpected Yield (%)Physical AppearanceKey Characterization Notes
1Methyl 6-nitro-1H-indole-3-carboxylate>90Yellow solidAppearance of ester carbonyl peak in IR; shift in ¹H NMR
2Methyl 6-amino-1H-indole-3-carboxylate70-85Off-white to pale brown solidDisappearance of nitro peaks in IR; appearance of amine peaks
3Methyl 6-((4-fluorophenyl)amino)-1H-indole-3-carboxylate60-75SolidSuccessful coupling confirmed by MS and NMR
46-((4-fluorophenyl)amino)-1H-indole-3-carboxylic acid>85SolidDisappearance of methyl ester signal in ¹H NMR

Structure-Activity Relationship and Mechanistic Insights

The rationale for targeting the C6 position of the indole scaffold is strongly supported by recent studies. The introduction of a halogenated benzene ring at this position has been shown to facilitate a crucial π-π stacking interaction with the dC20 nucleotide of the viral DNA.[2][3] This interaction significantly enhances the binding affinity and, consequently, the inhibitory potency of the compound.

The diagram below illustrates the key interactions of a C6-substituted indole-based inhibitor within the HIV-1 integrase active site.

G cluster_0 HIV-1 Integrase Active Site IN Indole-based Inhibitor Mg1 Mg²⁺ IN->Mg1 Chelation by Carboxylic Acid Mg2 Mg²⁺ IN->Mg2 Chelation by Indole N-H & Carbonyl O vDNA Viral DNA (dC20) IN->vDNA π-π Stacking (C6-Aryl Group)

Caption: Key interactions of a C6-substituted indole inhibitor.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel HIV-1 integrase inhibitors. The synthetic pathway detailed in these application notes provides a robust and adaptable framework for researchers in drug discovery and development. By leveraging the strategic reduction of the 6-nitro group and subsequent functionalization through modern cross-coupling reactions, a diverse library of potent inhibitors can be generated and evaluated. The underlying principle of enhancing binding affinity through both metal chelation and π-π stacking interactions provides a clear and rational basis for the design of next-generation antiretroviral agents.

References

Application Note: Spectroscopic Characterization of 6-Nitro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of 6-Nitro-1H-indole-3-carboxylic acid. This compound is a key intermediate in various pharmaceutical and organic synthesis endeavors, making its structural confirmation and purity assessment paramount.[1] This document outlines optimized protocols for sample preparation and data acquisition for both solution-state ¹H and ¹³C NMR, as well as solid-state Attenuated Total Reflectance (ATR) FTIR spectroscopy. Furthermore, a comprehensive analysis of the expected spectral data is presented, offering researchers a robust framework for the identification and verification of this molecule.

Introduction

This compound (C₉H₆N₂O₄, Molar Mass: 206.15 g/mol ) is a substituted indole derivative featuring a nitro group at the 6-position of the indole ring and a carboxylic acid at the 3-position.[2] Its utility as a building block in the synthesis of bioactive molecules necessitates unambiguous structural elucidation.[1] NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in a sample.[3] This application note serves as a practical guide for researchers, scientists, and drug development professionals in utilizing these techniques for the comprehensive characterization of this compound.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the substitution pattern and the presence of key functional groups.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals for the aromatic protons, the N-H proton of the indole ring, and the carboxylic acid proton. The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.2 - 8.4s-
H-48.0 - 8.2d~8.5
H-57.9 - 8.1dd~8.5, ~2.0
H-78.5 - 8.7d~2.0
N-H12.0 - 12.5br s-
COOH12.5 - 13.5br s-

Note: Predicted values are based on the analysis of similar structures and known substituent effects. Actual chemical shifts may vary depending on the solvent and concentration.

The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet in the 12.5-13.5 ppm range.[4] The N-H proton of the indole ring will also be downfield, typically between 12.0 and 12.5 ppm. The aromatic protons will exhibit a specific splitting pattern due to their coupling with neighboring protons. H-7 is expected to be the most downfield aromatic proton due to the strong deshielding effect of the adjacent nitro group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2130 - 135
C-3110 - 115
C-3a125 - 130
C-4120 - 125
C-5118 - 122
C-6142 - 147
C-7115 - 120
C-7a138 - 142
C=O165 - 170

Note: Predicted values are based on the analysis of similar structures and known substituent effects. Actual chemical shifts may vary depending on the solvent and concentration.

Experimental Protocol: Solution-State NMR

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[5]

    • Ensure complete dissolution by vortexing. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette.[2][6]

    • Transfer the clear solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[7]

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and N-O bonds.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
N-H (Indole)Stretching3300-3500Medium
C-H (Aromatic)Stretching3000-3100Medium
C=O (Carboxylic Acid)Stretching1680-1710Strong
N-O (Nitro)Asymmetric Stretching1500-1550Strong
N-O (Nitro)Symmetric Stretching1330-1370Strong
C-N (Indole)Stretching1300-1350Medium
C-O (Carboxylic Acid)Stretching1200-1300Medium

The O-H stretching vibration of the carboxylic acid will appear as a very broad band due to hydrogen bonding.[8] The C=O stretch will be a strong, sharp peak. The two N-O stretching vibrations of the nitro group are also expected to be strong and are characteristic of this functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a convenient method for analyzing solid samples directly without the need for extensive sample preparation like KBr pellets.[9]

Materials:

  • This compound sample (powder)

  • Spatula

  • Isopropanol or acetone for cleaning

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.[9]

    • Acquire the sample spectrum. A sufficient number of scans (e.g., 32 or 64) should be co-added to obtain a high-quality spectrum.

  • Cleaning:

    • After analysis, release the pressure arm and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with a solvent-dampened cloth.

Workflow for ATR-FTIR Analysis:

Caption: Workflow for ATR-FTIR sample preparation, measurement, and post-analysis.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The protocols and predicted spectral data presented in this application note offer a reliable guide for the structural verification and purity assessment of this important synthetic intermediate. Adherence to the described methodologies will ensure the acquisition of high-quality, reproducible spectroscopic data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of 6-Nitro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Nitro-1H-indole-3-carboxylic acid is a pivotal intermediate in organic synthesis and pharmaceutical development, notably in the creation of anti-inflammatory and antimicrobial agents.[1] Its precise identification and quantification are critical for quality control, metabolic studies, and environmental analysis.[1] This application note presents a robust and detailed protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a High-Resolution Mass Spectrometer (HRMS) with a heated electrospray ionization (HESI) source. We provide a complete workflow, from sample preparation to data analysis, including optimized instrumental parameters and expected fragmentation patterns for confident structural elucidation.

Introduction: The Analytical Challenge

This compound (C₉H₆N₂O₄, MW: 206.16 g/mol ) is a nitroaromatic compound whose indole scaffold is a common feature in bioactive molecules.[1][2] The presence of both a carboxylic acid and a nitro group provides distinct chemical properties that must be considered for successful analytical method development. The carboxylic acid moiety makes the molecule amenable to deprotonation, suggesting negative ion mode electrospray ionization (ESI) as an effective analysis strategy. High-resolution mass spectrometry is essential for confirming the elemental composition through accurate mass measurements, distinguishing it from potential isomers or isobaric interferences.

This guide is designed for researchers and drug development professionals, offering both the foundational principles and step-by-step instructions for implementing a reliable analytical method.

Integrated Analytical Workflow

A successful analysis relies on a systematic and optimized workflow. The logical progression from sample handling to final data interpretation is crucial for achieving reproducible and accurate results. The diagram below outlines the comprehensive workflow detailed in this document.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample Weighing of Standard (Yellowish Powder) Solvation Dissolution in LC-MS Grade Solvent Sample->Solvation Inject Dilution Serial Dilution for Calibration Curve Solvation->Dilution Inject LC_Separation UHPLC Separation (Reversed-Phase C18) Dilution->LC_Separation Inject Ionization Negative Mode ESI ([M-H]⁻ Generation) LC_Separation->Ionization MS_Detection Full Scan HRMS (Accurate Mass) Ionization->MS_Detection MSMS_Fragmentation dd-MS² Acquisition (Structural Confirmation) MS_Detection->MSMS_Fragmentation Peak_Integration Chromatogram Peak Integration MSMS_Fragmentation->Peak_Integration Mass_Extraction Precursor Ion (m/z 205.0255) Peak_Integration->Mass_Extraction Frag_Analysis Fragmentation Pattern Analysis Mass_Extraction->Frag_Analysis Quantification Quantification via Calibration Curve Frag_Analysis->Quantification

Caption: Overall workflow for the LC-HRMS analysis of this compound.

Part I: Sample & Standard Preparation

The quality of analytical data is directly dependent on the integrity of the sample preparation. All solvents and reagents should be of the highest purity (LC-MS grade) to minimize background noise and potential interferences.

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Reagents & Equipment:

    • This compound standard (≥98% purity)[3]

    • LC-MS grade methanol

    • LC-MS grade water

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Micropipettes

  • Procedure for 1 mg/mL Stock Solution:

    • Accurately weigh approximately 10 mg of this compound powder.

    • Transfer the powder quantitatively to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Bring the flask to the 10 mL mark with methanol and mix thoroughly. This is your Stock Solution . Store at 2-8°C in the dark.[4]

  • Procedure for Calibration Curve Standards:

    • Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the Stock Solution with a 50:50 (v/v) mixture of methanol and water. This diluent composition ensures compatibility with the initial mobile phase conditions.

Part II: LC-HRMS Instrumental Method

The separation and detection of the target analyte are performed using a UHPLC system coupled to a high-resolution mass spectrometer. A reversed-phase chromatographic method provides robust separation, while negative mode ESI is ideal for this acidic compound.

Liquid Chromatography Parameters

The goal of the LC method is to isolate the analyte from any impurities and deliver it efficiently to the mass spectrometer. A C18 stationary phase is effective for retaining the moderately polar indole structure.

ParameterRecommended SettingRationale
UHPLC System Vanquish Horizon or equivalentProvides high backpressure tolerance for efficient separation with sub-2 µm particles.
Column Hypersil GOLD C18 (or equivalent), 2.1 x 100 mm, 1.9 µmOffers excellent retention and peak shape for aromatic and moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid modifier aids in protonation/deprotonation, improving ionization efficiency and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common organic solvent providing good elution strength for this class of compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and ESI performance.
Column Temp. 40 °CEnhances separation efficiency and reduces viscosity, leading to sharper peaks.
Injection Vol. 5 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Gradient Elution 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min)A standard gradient to elute the analyte and wash the column effectively.
High-Resolution Mass Spectrometry Parameters

Accurate mass measurement is key to confirming the elemental composition. A high-resolution instrument, such as a Q-Exactive Orbitrap, is ideal.[5] The method is configured for negative ion mode detection with data-dependent MS/MS for fragmentation.

ParameterRecommended SettingRationale
Mass Spectrometer Q-Exactive Plus Orbitrap or equivalent HRMSProvides sub-ppm mass accuracy for high-confidence identification.
Ionization Source Heated Electrospray Ionization (HESI)Efficiently ionizes polar to moderately polar compounds from a liquid stream.[5]
Ionization Mode Negative The carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion.
Sheath Gas Flow 40 (arbitrary units)Optimizes the nebulization process.
Aux Gas Flow 10 (arbitrary units)Aids in solvent desolvation.
Sweep Gas Flow 1 (arbitrary units)Helps keep the ion transfer optics clean.
Spray Voltage 3.5 kVCreates the potential difference needed for electrospray.
Capillary Temp. 320 °CEnsures complete desolvation of the analyte ions.
Scan Mode Full MS / dd-MS² (Data-Dependent)Acquires precursor mass data and triggers fragmentation scans on the most intense ions.
Full MS Resolution 70,000Provides sufficient resolving power for accurate mass determination.
dd-MS² Resolution 17,500Balances speed and resolution for fragment ion analysis.
Collision Energy Stepped NCE: 20, 30, 40Using multiple collision energies ensures a wide range of fragments are generated.

Part III: Expected Results & Data Analysis

Analyte Identification

The primary identification is based on the accurate mass of the deprotonated molecular ion [M-H]⁻.

Ion SpeciesFormulaCalculated m/zObserved m/z
[M-H]⁻ C₉H₅N₂O₄⁻205.0255Within 5 ppm
[M+H]⁺ C₉H₇N₂O₄⁺207.0399Within 5 ppm

While negative mode is preferred, the protonated molecule may be observed in positive mode, providing an additional point of confirmation.

Fragmentation Pathway Analysis

Structural confirmation is achieved by analyzing the fragmentation pattern from the MS/MS scan. For carboxylic acids, a characteristic neutral loss of CO₂ (44.0 Da) is expected upon collision-induced dissociation (CID).[6] This is the most diagnostic fragmentation for this compound.

Fragmentation_Pathway cluster_main Proposed Negative Ion Fragmentation Precursor Precursor Ion [M-H]⁻ C₉H₅N₂O₄⁻ m/z 205.0255 Fragment1 Primary Fragment Decarboxylated Anion C₈H₅N₂O₂⁻ m/z 161.0356 Precursor->Fragment1 - CO₂ (43.9898 Da) Fragment2 Secondary Fragment Loss of NO₂ C₈H₅N⁻ m/z 115.0427 Fragment1->Fragment2 - NO₂ (45.9929 Da)

Caption: Proposed MS/MS fragmentation pathway for the [M-H]⁻ ion of the target analyte.

Interpretation of Fragments:

  • m/z 205.0255 → 161.0356: This transition represents the loss of carbon dioxide from the carboxyl group. It is the most anticipated and diagnostic fragmentation, confirming the presence of the carboxylic acid moiety.

  • m/z 161.0356 → 115.0427: The subsequent loss of nitrogen dioxide (NO₂) from the decarboxylated precursor is also a plausible fragmentation pathway, indicating the presence of the nitro group.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using UHPLC-HRMS. The detailed steps for sample preparation, optimized instrumental parameters, and interpretation of expected mass spectral data offer a complete analytical solution. The use of high-resolution mass spectrometry in negative ionization mode, combined with fragmentation analysis, allows for unambiguous identification and quantification of this important pharmaceutical intermediate. This method serves as a reliable foundation for quality control, research, and development activities involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering researchers' and drug development professionals' questions about the common problems in 6-nitro-1h-indole-3-carboxylic acid synthesis, this technical support center provides troubleshooting guides and FAQs in a question-and-answer format.

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. This compound is a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[1] However, its synthesis is often plagued by issues related to regioselectivity, low yields, and product purification.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two main retrosynthetic approaches to consider:

  • Route A: Fischer Indole Synthesis. This is often the preferred and more controlled method. It involves reacting 4-nitrophenylhydrazine with a pyruvate derivative (like pyruvic acid or ethyl pyruvate). The resulting hydrazone is then cyclized under acidic conditions to form the 6-nitroindole ring system.[2][3][4] If an ester of pyruvic acid is used, a final hydrolysis step is required to obtain the carboxylic acid.

  • Route B: Direct Nitration of a Pre-formed Indole. This route starts with indole-3-carboxylic acid or its ester and introduces the nitro group via electrophilic nitration. This method is generally more problematic due to the high reactivity of the indole nucleus, which often leads to a mixture of isomers and undesirable side products.[5][6]

Q2: Why is the direct nitration of indole-3-carboxylic acid to achieve the 6-nitro isomer so challenging?

The direct nitration of the indole ring is notoriously difficult to control for several reasons:

  • High Nucleophilicity of the Pyrrole Ring : The C-3 position is the most electron-rich and kinetically favored site for electrophilic attack. Since this position is already substituted with the carboxylic acid group, electrophiles will target other positions.[5]

  • Acid Sensitivity : In the presence of strong acids like the nitric/sulfuric acid mixture (a common nitrating agent), the indole nucleus is highly susceptible to acid-catalyzed polymerization, resulting in the formation of insoluble tars and significantly reducing the yield.[6]

  • Protonation and Directing Effects : Under strongly acidic conditions, the indole nitrogen or the C-3 position can become protonated. This deactivates the pyrrole ring towards electrophilic attack and directs the nitration to the benzene portion of the molecule. Even then, nitration typically yields a mixture of 4-, 5-, 6-, and 7-nitro isomers, with the 5-nitro and 6-nitro products often being major components, making separation difficult.[5][6][7]

Q3: Which synthetic route is recommended for obtaining a pure sample of this compound?

For achieving high regioselectivity and better overall yields, Route A (Fischer Indole Synthesis) is the superior and more reliable strategy. By starting with 4-nitrophenylhydrazine, the position of the nitro group is pre-determined, completely avoiding the regioselectivity problems associated with direct nitration of the indole ring.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Route A: Issues in the Fischer Indole Synthesis Pathway
  • Probable Cause : The condensation reaction between 4-nitrophenylhydrazine and your pyruvate source is sensitive to pH and temperature. The hydrazine can be unstable, and side reactions may occur if conditions are not optimal. The equilibrium may also not favor product formation.

  • Solution :

    • pH Control : The reaction is typically acid-catalyzed. Add a catalytic amount of a weak acid like acetic acid. Avoid strong acids at this stage, as they can cause decomposition.

    • Temperature Management : Perform the condensation at a low to moderate temperature (e.g., room temperature or slightly above) to prevent the degradation of the starting materials.

    • Removal of Water : The reaction produces water as a byproduct. While often not necessary on a lab scale, if yields are persistently low, using a Dean-Stark apparatus with a suitable solvent (like toluene) can drive the equilibrium toward the hydrazone product.

    • Purity of Reagents : Ensure your 4-nitrophenylhydrazine and pyruvate source are pure. Impurities can interfere with the reaction.

  • Probable Cause : The Fischer indole synthesis requires an acid catalyst and heat, a combination that can easily lead to decomposition and polymerization if not carefully controlled.[2][3] The choice of acid catalyst and the reaction temperature are critical.

  • Solution :

    • Catalyst Selection : Polyphosphoric acid (PPA) is often an effective catalyst as it also serves as a solvent and promotes the reaction at manageable temperatures (typically 80-100°C). Other options include zinc chloride (ZnCl₂), or a mixture of acetic acid and sulfuric acid. Experiment with different catalysts to find the optimal one for your specific substrate.

    • Strict Temperature Control : Do not overheat the reaction. Monitor the temperature closely and apply heat gradually. An excessive temperature is the most common cause of tar formation.

    • Reaction Time : Overlong reaction times can also contribute to decomposition. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting hydrazone has been consumed.

fischer_troubleshooting cluster_start Fischer Cyclization Step cluster_cause Potential Causes cluster_solution Solutions Start Low Yield or Tar Formation Cause1 Incorrect Acid Catalyst Start->Cause1 Cause2 Excessive Temperature Start->Cause2 Cause3 Reaction Time Too Long Start->Cause3 Sol1 Test alternative catalysts: PPA, ZnCl₂, H₂SO₄/AcOH Cause1->Sol1 Sol2 Gradual heating Strict temperature monitoring Cause2->Sol2 Sol3 Monitor reaction by TLC Quench upon completion Cause3->Sol3

Route B: Issues with Direct Nitration of Indole-3-Carboxylic Acid
  • Probable Cause : This is the expected outcome for the direct nitration of an unprotected indole-3-carboxylic acid under standard conditions. The electronic properties of the indole ring direct nitration to multiple positions on the benzene ring.[7]

  • Solution :

    • Abandon Direct Nitration : The most practical solution is to switch to the Fischer indole synthesis (Route A).

    • Protecting Group Strategy (Advanced) : If you must proceed with this route, protecting the indole nitrogen (e.g., as an N-acetyl or N-tosyl derivative) can alter the directing effects. However, this adds extra steps to the synthesis (protection and deprotection) and may still not provide exclusive selectivity for the 6-position.

    • Alternative Nitrating Agents : Milder, non-acidic nitrating agents like benzoyl nitrate can sometimes favor nitration at the C-3 position of indole itself, but this is not useful when C-3 is already substituted.[5] For nitration on the benzene ring, the conditions remain a challenge.

nitration_outcomes cluster_conditions Reaction Conditions cluster_products Primary Products Indole Indole-3-COOH + Nitrating Agent StrongAcid Strong Acid (e.g., HNO₃/H₂SO₄) Indole->StrongAcid Isomer4 4-Nitro Isomer StrongAcid->Isomer4 Minor Isomer5 5-Nitro Isomer StrongAcid->Isomer5 Major Isomer6 6-Nitro Isomer (Desired) StrongAcid->Isomer6 Major Isomer7 7-Nitro Isomer StrongAcid->Isomer7 Minor Tar Polymerization/Tar StrongAcid->Tar Significant Side Product

General Synthesis and Purification Problems
  • Probable Cause : The impurity is likely a mixture of unreacted starting materials, isomeric byproducts (if Route B was used), or residual tar from the cyclization step. The target compound itself is a yellowish-orange to brown powder.[1]

  • Solution :

    • Acid-Base Extraction : Take advantage of the carboxylic acid group. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and extract it into a basic aqueous solution (e.g., sodium bicarbonate). The acidic product will move to the aqueous layer, leaving neutral impurities behind. Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-acidic impurities. Then, re-acidify the aqueous layer (e.g., with HCl) to precipitate the purified carboxylic acid.

    • Recrystallization : This is a powerful technique for purification. Finding the right solvent system is key. A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.[8]

    • Column Chromatography : If isomers are present, column chromatography is often necessary. A silica gel column with a mobile phase of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol) can be effective. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent the carboxylic acid from streaking on the column.[8]

  • Probable Cause : Ester hydrolysis can be sluggish, especially with electron-withdrawing groups on the aromatic ring which can stabilize the ester.

  • Solution :

    • Use a Stronger Base or Higher Temperature : Instead of milder bases like sodium carbonate, use sodium hydroxide or potassium hydroxide. Gently heating the reaction mixture (e.g., refluxing in an ethanol/water mixture) will significantly increase the reaction rate.

    • Ensure Sufficient Reaction Time : Monitor the reaction by TLC until all the starting ester has been consumed. An overnight reaction is not uncommon.

    • Phase Transfer Catalyst : If solubility is an issue between the organic ester and the aqueous base, adding a phase transfer catalyst like tetrabutylammonium bromide can facilitate the reaction.

Experimental Protocols

Protocol 1: Synthesis via Fischer Indole Synthesis and Hydrolysis

This protocol outlines the synthesis starting from 4-nitrophenylhydrazine and ethyl pyruvate, followed by hydrolysis.

Part A: Synthesis of Ethyl 2-(4-nitrophenyl)hydrazono)propanoate

  • Setup : In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1.0 eq) in ethanol.

  • Addition : Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Reaction : To this solution, add ethyl pyruvate (1.05 eq) dropwise while stirring at room temperature.

  • Precipitation : The hydrazone product will often precipitate from the solution upon formation. Continue stirring for 1-2 hours.

  • Isolation : Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product should be a bright yellow or orange solid.

Part B: Fischer Cyclization to Ethyl 6-nitro-1H-indole-3-carboxylate

  • Setup : Pre-heat polyphosphoric acid (PPA) to approximately 80°C in a round-bottom flask equipped with a mechanical stirrer.

  • Addition : Carefully add the dried hydrazone from Part A to the hot PPA in portions. The mixture will be viscous.

  • Reaction : Increase the temperature to 90-100°C and stir vigorously for 1-2 hours. Monitor the reaction by TLC (dissolving a small aliquot in ethyl acetate).

  • Quenching : Allow the reaction mixture to cool slightly, then pour it carefully onto a large amount of crushed ice with stirring. This will decompose the PPA and precipitate the crude product.

  • Isolation : Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the crude product.

Part C: Hydrolysis to this compound

  • Setup : Suspend the crude ethyl ester from Part B in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reaction : Heat the mixture to reflux and stir until TLC analysis shows the complete disappearance of the starting ester (typically 2-4 hours).

  • Workup : Cool the reaction mixture and remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Precipitation : Cool the clear filtrate in an ice bath and acidify to pH 2-3 by slowly adding concentrated HCl. The desired carboxylic acid will precipitate.

  • Isolation : Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution : Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional) : If there are insoluble impurities (like tar), perform a hot gravity filtration to remove them.

  • Crystallization : To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling : Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly.

Property Expected Value
Appearance Yellowish-orange to brown powder
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.16 g/mol
Melting Point 245-249 °C

References

Technical Support Center: Optimizing Reaction Conditions for 6-Nitroindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitroindoles, with a specific focus on the regioselective synthesis of 6-nitroindole. Given the importance of this structural motif in medicinal chemistry and materials science, achieving high-yield, isomerically pure 6-nitroindole is a frequent objective.

This document moves beyond simple protocol recitation. It is structured to provide a deep, mechanistic understanding of the challenges involved and to offer field-proven strategies for overcoming them. We will address common experimental failures, explore the causality behind reaction outcomes, and present robust, validated protocols to guide your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 1H-indole a poor strategy for selectively synthesizing 6-nitroindole?

Direct nitration of the indole nucleus is notoriously challenging and generally unsuitable for the selective preparation of 6-nitroindole. The primary issues are twofold:

  • Lack of Regioselectivity: The indole ring possesses multiple nucleophilic centers. Under non-acidic or mild conditions, electrophilic attack occurs preferentially at the C-3 position of the electron-rich pyrrole ring, yielding 3-nitroindole as the major product[1][2]. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), protonation at C-3 deactivates the pyrrole ring, leading to nitration on the benzene ring. However, this typically results in a mixture of isomers, with 5-nitroindole often being a significant product, alongside other isomers and dinitrated species[3][4].

  • Acid-Catalyzed Polymerization: The indole nucleus is highly sensitive to strong acids. Protonation at the C-3 position generates a reactive indoleninium cation, which can readily attack another indole molecule, initiating a chain reaction that results in the formation of insoluble, tar-like polymers[3][5]. This side reaction severely reduces the yield of any desired monomeric nitroindole.

Q2: What are the most effective and reliable strategies for synthesizing 6-nitroindole with high regioselectivity?

Given the limitations of direct nitration, successful synthesis of 6-nitroindole relies on multi-step strategies that build the indole ring from precursors where the nitro group is already in the correct position or that use modern cross-coupling methodologies. A highly effective, transition-metal-free approach involves the intermolecular cyclization of β-enaminones with nitroaromatic compounds, which forms two new C-C and C-N bonds in a single, highly regioselective operation[6][7]. This method avoids the pitfalls of direct nitration and provides a clear, reliable pathway to 6-nitroindole derivatives.

Q3: My reaction produced a complex mixture of nitroindole isomers. How can I effectively separate them?

The separation of nitroindole isomers, which often have similar polarities, typically requires careful chromatographic techniques.

  • Column Chromatography: This is the most common method. Use a high-resolution silica gel and test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal eluent. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.

  • Recrystallization: If a crude product contains one major isomer, recrystallization can be an effective purification method. Test various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where the desired isomer has low solubility at cool temperatures while impurities remain in solution[8].

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Problem 1: Consistently Low or No Yield of the Desired 6-Nitroindole Product

You've run your reaction and, upon workup, find very little of the target compound. What went wrong?

This is a common and frustrating issue. The root cause can typically be traced through a logical diagnostic process.

Troubleshooting_Low_Yield start Low or No Yield of 6-Nitroindole route Is the synthetic route appropriate? (e.g., avoiding direct nitration) start->route conditions Are reaction conditions optimized? (Base, Solvent, Temp.) route->conditions Yes solution_route Adopt a regioselective route, e.g., Cs2CO3-promoted enaminone cyclization. route->solution_route No reagents Are reagents pure and active? conditions->reagents Yes solution_conditions Consult literature for optimized conditions. Verify base strength, solvent polarity, and temperature control. conditions->solution_conditions No purification Is product being lost during purification? reagents->purification Yes solution_reagents Verify purity of starting materials. Use fresh, anhydrous solvents and reagents. reagents->solution_reagents No solution_purification Optimize chromatography/ recrystallization. Check for product volatility or decomposition on silica. purification->solution_purification Yes Regioselectivity_Problem cluster_products Direct Nitration Products indole 1H-Indole nitration Direct Nitration (e.g., HNO3/H2SO4) indole->nitration product_3 3-Nitroindole (Major Product, Mild Conditions) product_5 5-Nitroindole (Common Product, Acidic Conditions) product_6 6-Nitroindole (Desired, Minor Product) tars Polymeric Tars (Acid-Catalyzed) nitration->product_3 nitration->product_5 nitration->product_6 nitration->tars

References

Technical Support Center: Controlling Regioselectivity in the Nitration of Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the regioselective nitration of indole-3-carboxylic acid. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve experimental issues effectively.

Introduction: The Challenge of Selectivity

The nitration of indole-3-carboxylic acid is a deceptively complex electrophilic aromatic substitution. The indole nucleus is notoriously sensitive to strong acids, often leading to polymerization and tar formation.[1] Furthermore, the presence of the electron-withdrawing carboxylic acid group at the C-3 position deactivates the ring system and, in concert with the pyrrolic nitrogen, directs the incoming nitronium ion (NO₂⁺) to the benzene portion of the molecule. This typically results in a mixture of 5-nitro and 6-nitro isomers, with poor selectivity and difficult purification. This guide offers strategies to overcome these challenges and achieve high regioselectivity for either the C-5 or C-6 position.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of indole-3-carboxylic acid with standard mixed acid (HNO₃/H₂SO₄) often problematic?

Direct nitration under harsh acidic conditions is challenging for two primary reasons. Firstly, the indole ring is electron-rich and acid-sensitive, readily undergoing polymerization.[1] Secondly, under strongly acidic conditions, the pyrrole nitrogen can be protonated. This, along with the C-3 carboxylic acid, deactivates the heterocyclic ring, forcing electrophilic attack onto the benzene ring, but often with poor control over the position.[1]

Q2: What is the underlying mechanism for nitration on the benzene ring of indole?

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The nitronium ion (NO₂⁺) acts as the electrophile. When the C-3 position is substituted, as with a carboxylic acid, the attack is directed to the benzene ring. The formation of a resonance-stabilized intermediate, known as a sigma complex or Wheland intermediate, determines the regiochemical outcome. The relative stability of the intermediates for attack at C-5 versus C-6 dictates the final product ratio.

Q3: How does the C-3 carboxylic acid group influence the reaction's regioselectivity?

The carboxylic acid is an electron-withdrawing group, which deactivates the entire indole system towards electrophilic attack. Its primary electronic effect is meta-directing relative to its position on the benzene ring. However, its influence is considered in conjunction with the powerful activating and ortho-, para-directing effect of the pyrrolic nitrogen atom. The interplay between these two groups results in substitution occurring primarily at the C-5 and C-6 positions.

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction yields an inseparable mixture of 5-nitro and 6-nitroindole-3-carboxylic acid. How can I selectively synthesize one isomer?

This is the most common challenge. Direct nitration rarely provides high selectivity. The most robust solution is to employ an indirect, multi-step strategy that leverages different electronic properties of a modified substrate.

  • For Selective Synthesis of 6-Nitroindole-3-carboxylic Acid: An effective strategy involves a reduction-nitration-oxidation sequence. First, the indole ring is reduced to an indoline. The resulting secondary amine is a strong ortho-, para-director. Under acidic nitration conditions, this amine is protonated to an ammonium salt (-NH₂⁺-), which is a meta-director. This directs the nitration almost exclusively to the C-6 position. Subsequent re-aromatization (dehydrogenation) of the indoline ring yields the desired 6-nitroindole product with high purity.[2]

  • For Selective Synthesis of 5-Nitroindole-3-carboxylic Acid: A different indirect approach is required. One proven method involves the nitration of methyl 1-acetylindoline-2-carboxylate, which, after dehydrogenation, yields the 5-nitroindole product.[2] The N-acetyl group modifies the directing effect of the nitrogen, favoring substitution at the C-5 position. This strategy requires initial esterification of the carboxylic acid and N-acetylation, followed by nitration, dehydrogenation, and final hydrolysis of the ester.

Problem: My reaction is producing significant amounts of black tar and very low yields of the desired product.

This indicates substrate degradation, a classic issue with indoles in strong acid.[1]

  • Causality: The use of concentrated nitric and sulfuric acid at elevated temperatures is likely causing acid-catalyzed polymerization of the indole ring.

  • Solution:

    • Lower the Temperature: Ensure the reaction is conducted at low temperatures (e.g., -10°C to 0°C) throughout the addition of the nitrating agent and the reaction period.

    • Use a Milder Nitrating System: Avoid the standard HNO₃/H₂SO₄ mixture. Consider using fuming nitric acid in acetic anhydride or potassium nitrate in sulfuric acid, which can be less aggressive. Careful, slow addition of the substrate to the nitrating mixture is crucial.

    • Ensure Anhydrous Conditions: Water can promote side reactions. Use anhydrous solvents and reagents.

Problem: The nitration reaction is sluggish and does not go to completion, leaving unreacted starting material.

This suggests that the reaction conditions are not sufficiently activating for the deactivated indole-3-carboxylic acid substrate.

  • Causality: The combined deactivating effects of the C-3 carboxylic acid and potential N-protonation may be too strong for the chosen nitrating agent or temperature.

  • Solution:

    • Modify the Substrate: As detailed in the first troubleshooting point, converting the indole to an indoline makes the ring system significantly more reactive and is the recommended approach.[2]

    • Slightly Increase Temperature (with caution): After the initial addition at low temperature, you can allow the reaction to slowly warm to room temperature. Monitor carefully by TLC, as warming can also increase the rate of decomposition.

    • Increase Equivalents of Nitrating Agent: A slight excess (e.g., 1.1-1.2 equivalents) of the nitrating agent may be necessary to drive the reaction to completion. Avoid a large excess, which will promote dinitration and side reactions.

Problem: I have successfully synthesized a mixture of isomers. What is the best method for their purification?

Separating positional isomers of nitroindoles is challenging due to their similar polarities.

  • Recommended Technique: Careful column chromatography on silica gel is the most effective method.

  • Practical Tips:

    • Solvent System Optimization: Begin with a non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol. A shallow gradient elution is often necessary to achieve baseline separation.

    • Derivatization: Consider converting the mixture of carboxylic acids to their methyl or ethyl esters. The esters may have different chromatographic behavior, making separation easier. The desired ester isomer can then be isolated and hydrolyzed back to the carboxylic acid.

    • Recrystallization: If one isomer is present in a significant majority, fractional recrystallization from a suitable solvent system may be an effective purification strategy.

Data Summary: Strategies for Regiocontrol

StrategyKey Reagents & ConditionsTarget IsomerRationale & Key Considerations
Direct Nitration KNO₃ in conc. H₂SO₄, 0°CMixture (often C-6 major)Simple but offers poor selectivity. High risk of polymerization.[3]
Indirect (via Indoline) 1. Reduction (e.g., NaBH₃CN) 2. Nitration (HNO₃/H₂SO₄) 3. Oxidation (e.g., DDQ, MnO₂)6-Nitro Excellent regiocontrol. The protonated amine of the indoline intermediate acts as a meta-director.[2]
Indirect (via N-Acetylation) 1. Esterification & N-Acetylation 2. Nitration (HNO₃/Ac₂O) 3. Oxidation & Hydrolysis5-Nitro Good regiocontrol. The N-acetyl group electronically favors C-5 nitration. Requires more synthetic steps.[2]

Detailed Experimental Protocol: Selective Synthesis of 6-Nitroindole-3-carboxylic Acid

This protocol is based on the robust indoline intermediate strategy.[2]

Step 1: Reduction of Indole-3-carboxylic Acid to Indoline-3-carboxylic Acid

  • Dissolve indole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield indoline-3-carboxylic acid.

Step 2: Nitration of Indoline-3-carboxylic Acid

  • Add indoline-3-carboxylic acid (1.0 eq) slowly and portion-wise to concentrated sulfuric acid at -10°C.

  • In a separate flask, prepare the nitrating mixture by adding potassium nitrate (1.05 eq) to concentrated sulfuric acid at 0°C.

  • Slowly add the nitrating mixture to the substrate solution via a dropping funnel, maintaining the internal temperature below 0°C.

  • Stir the reaction mixture at 0°C for 2-3 hours, monitoring progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 6-nitroindoline-3-carboxylic acid.

Step 3: Dehydrogenation to 6-Nitroindole-3-carboxylic Acid

  • Dissolve 6-nitroindoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as toluene or dioxane.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approx. 1.2 eq).

  • Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature. The hydroquinone byproduct will precipitate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 6-nitroindole-3-carboxylic acid.[4]

Visualizing Mechanisms and Workflows

Reaction Mechanism: Electrophilic Attack on Indole-3-Carboxylic Acid

SEAr_Mechanism I3CA Indole-3-Carboxylic Acid Sigma_C5 Attack at C5 (Resonance Stabilized) I3CA->Sigma_C5 + NO₂⁺ Sigma_C6 Attack at C6 (Resonance Stabilized) I3CA->Sigma_C6 NO2_plus NO₂⁺ (from HNO₃/H₂SO₄) Product_5NO2 5-Nitro-indole- 3-carboxylic acid Sigma_C5->Product_5NO2 - H⁺ Product_6NO2 6-Nitro-indole- 3-carboxylic acid Sigma_C6->Product_6NO2 - H⁺

Caption: Formation of 5-nitro and 6-nitro isomers via sigma complexes.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start: Nitration of Indole-3-Carboxylic Acid outcome Analyze Reaction Outcome start->outcome path_mixture Mixture of 5- & 6-Isomers outcome->path_mixture Poor Selectivity path_tar Low Yield / Tar Formation outcome->path_tar Degradation path_incomplete Incomplete Reaction outcome->path_incomplete Stalled path_success High Yield & Selectivity outcome->path_success Success sol_mixture_q Desired Isomer? path_mixture->sol_mixture_q sol_tar Cause: Harsh Conditions Actions: 1. Lower Temperature (-10°C) 2. Use Milder Nitrating Agent 3. Ensure Anhydrous Conditions path_tar->sol_tar sol_incomplete Cause: Substrate Deactivation Actions: 1. Use Indoline Strategy 2. Cautiously warm after addition 3. Use slight excess of nitrating agent path_incomplete->sol_incomplete sol_5nitro Targeting 5-Nitro: Use N-Acetylation Strategy sol_mixture_q->sol_5nitro 5-Nitro sol_6nitro Targeting 6-Nitro: Use Indoline Strategy sol_mixture_q->sol_6nitro 6-Nitro

Caption: A logical workflow for troubleshooting common nitration issues.

References

Technical Support Center: Synthesis of 5-Nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective synthesis of 5-nitroindole. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of isomer formation during indole nitration.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the position of nitration on an indole ring so challenging?

The direct nitration of indole is challenging due to the high electron density and acid-sensitive nature of the indole nucleus. The C-3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack under mild, non-acidic conditions, leading predominantly to 3-nitroindole.[1][2] Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen is protonated. This deactivates the pyrrole ring towards electrophilic attack and can lead to acid-catalyzed polymerization, resulting in low yields and the formation of insoluble tars.[1] With the pyrrole ring deactivated, electrophilic substitution occurs on the benzene ring, typically favoring the C-5 position, but often yielding a mixture of isomers.[1]

Q2: What are the primary isomeric byproducts when targeting 5-nitroindole?

When performing electrophilic nitration on the indole scaffold, several positional isomers can be formed. The most common isomer, particularly under non-acidic or mild conditions, is 3-nitroindole , resulting from the kinetic favorability of attack at the C-3 position.[2][3] When conditions are adjusted to favor substitution on the benzene ring, a mixture of 5-nitroindole and 6-nitroindole is often observed.[4] Depending on the specific reagents and conditions, minor amounts of 4-nitro- and 7-nitroindole can also be generated.

Q3: What is the underlying mechanism that dictates the position of nitration?

The regioselectivity of indole nitration is governed by the stability of the intermediate carbocation (the sigma complex or arenium ion) formed after the attack of the electrophile (NO₂⁺).

  • Attack at C-3: The positive charge on the intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. This makes the C-3 position the most reactive site for electrophilic substitution in an unprotonated indole.[2]

  • Attack at C-5 (or other bz-positions): Under strong acid, the indole nitrogen is protonated, forming an indolium ion. This withdraws electron density from the pyrrole ring, deactivating it. Electrophilic attack is then directed to the less deactivated benzene ring. The C-5 position is generally favored electronically, but selectivity over the C-6 position can be poor.

Q4: What is the most reliable strategy to selectively synthesize 5-nitroindole?

While direct nitration can be optimized, it often suffers from isomer formation. A more robust and regioselective method is to employ a classical indole synthesis using a starting material that already contains the nitro group at the desired position. The Fischer indole synthesis is a highly effective approach, starting from p-nitrophenylhydrazine and a suitable carbonyl compound (like ethyl pyruvate), followed by cyclization to form the 5-nitroindole ring system with high purity and yield.[5]

Troubleshooting Guide for 5-Nitroindole Synthesis

This section addresses common problems encountered during the synthesis of 5-nitroindole and provides actionable solutions.

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low Yield & Predominance of 3-Nitroindole The reaction conditions favor kinetic attack at the C-3 position. This often occurs with mild nitrating agents or insufficient acid to fully protonate the indole.Protect the Indole Nitrogen: Use an N-protecting group (e.g., acetyl, tosyl, or Boc) to block C-3 reactivity and direct nitration to the benzene ring.[6] The protecting group can be removed in a subsequent step.
Formation of Multiple Isomers (e.g., 5- and 6-nitro) The electronic difference between the C-5 and C-6 positions is small, leading to poor regioselectivity during direct nitration of the benzene ring.Optimize Reaction Conditions: Carefully control the temperature (reactions are often run at 0°C or below) and the choice of nitrating agent and solvent.[7] Use a Regioselective Synthesis: Employ the Fischer indole synthesis starting with 4-nitrophenylhydrazine for unambiguous formation of the 5-nitro isomer.[5]
Significant Tar/Polymer Formation Indole is highly susceptible to acid-catalyzed polymerization, especially at elevated temperatures or with strong, concentrated acids.[1]Maintain Low Temperatures: Conduct the reaction at low temperatures (e.g., -20°C to 5°C) to minimize polymerization. Protect the Indole Nitrogen: N-protection significantly increases the stability of the indole ring under acidic conditions.[6] Use Milder Nitrating Systems: Consider alternatives to concentrated HNO₃/H₂SO₄, such as acetyl nitrate generated in situ at low temperatures.[8]
Difficulty in Separating 5-Nitroindole from Isomers Positional isomers of nitroindole often have very similar polarities, making separation by standard column chromatography challenging.[9]Optimize Chromatography: Use a high-resolution silica gel and test various eluent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) can be effective. Adding a small amount of a modifier like methanol may improve separation.[10] Recrystallization: If a suitable solvent is found, recrystallization can be a powerful technique for purifying the desired isomer from a crude mixture.[9] Analytical Verification: Use HPLC or UHPLC to accurately determine the isomeric purity of your final product.[3][11]

Data & Protocols

Isomer Distribution Under Various Nitration Conditions

The following table summarizes outcomes from different nitration methods, providing a comparative overview of expected regioselectivity.

Indole SubstrateNitrating Agent / ConditionsMajor Isomer(s)Minor Isomer(s)Reference
Indole (unprotected)Ethyl nitrate, Sodium ethoxide3-Nitroindole-[2]
Indole (unprotected)HNO₃ / H₂SO₄Tar / Polymer5-Nitro, 6-Nitro[1]
N-AcetylindoleHNO₃ / Acetic Anhydride5-Nitroindole3-Nitro, 6-Nitro[12]
2-MethylindoleHNO₃ / H₂SO₄5-Nitro-2-methylindole-[1]
p-Nitrophenylhydrazine + Ethyl PyruvatePolyphosphoric Acid (Fischer Synthesis)5-Nitroindole-2-carboxylate-[5]
Protocol 1: Direct Nitration of N-Acetylindole

This protocol favors the formation of 5-nitroindole by protecting the indole nitrogen, thereby deactivating the pyrrole ring and directing nitration to the benzene moiety.

Materials:

  • N-Acetylindole

  • Acetic anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃)

  • Ice, Ethanol, Water

Procedure:

  • Preparation of Acetyl Nitrate: In a flask maintained at 0-5°C using an ice bath, slowly add fuming nitric acid to chilled acetic anhydride with stirring. Allow the mixture to stir at this temperature for 30 minutes before use.

  • Reaction Setup: Dissolve N-acetylindole in a separate flask with excess acetic anhydride and cool the solution to -20°C.

  • Nitration: Slowly add the pre-formed acetyl nitrate solution dropwise to the N-acetylindole solution, ensuring the internal temperature does not rise above -15°C.

  • Quenching: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. Monitor by TLC. Once complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the crude product by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product contains a mixture of isomers. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 5-nitro-1-acetylindole. The acetyl group can then be hydrolyzed under basic conditions to yield 5-nitroindole.

Protocol 2: Regioselective Fischer Indole Synthesis of 5-Nitroindole-2-carboxylate

This method provides unambiguous synthesis of the 5-nitro isomer, avoiding the formation of other positional isomers.[5]

Materials:

  • p-Nitrophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol, Water

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)

  • Benzene or Toluene

Procedure:

  • Hydrazone Formation: Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution and ethyl pyruvate in ethanol. Mix the two solutions and stir at room temperature for 20-60 minutes. The ethyl pyruvate-4-nitrophenylhydrazone will precipitate.[5] Filter the solid, wash with water, and dry.

  • Cyclization: Add the dried hydrazone to a flask containing polyphosphoric acid in benzene. Heat the mixture to reflux (around 80°C) and maintain for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and carefully pour it into a beaker of ice water. Neutralize the solution with a base (e.g., NaOH solution) until it is slightly alkaline.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Hydrolysis: The crude product, ethyl 5-nitroindole-2-carboxylate, can be purified by recrystallization or column chromatography. Subsequent alkaline hydrolysis followed by acidification will yield the final product, 5-nitroindole-2-carboxylic acid, with high purity.[5]

Visual Schematics

Reaction Mechanism & Regioselectivity

G cluster_c3 Kinetic Pathway (Non-Acidic) cluster_c5 Thermodynamic Pathway (Strong Acid) C3_Start Indole + NO₂⁺ C3_TS Attack at C-3 C3_Start->C3_TS Low Barrier C3_Intermediate Stable Intermediate (Charge on N) C3_TS->C3_Intermediate C3_Product 3-Nitroindole C3_Intermediate->C3_Product -H⁺ C5_Start Indolium Ion + NO₂⁺ C5_TS Attack at C-5 C5_Start->C5_TS Higher Barrier C5_Intermediate Intermediate (Benzene Ring Attack) C5_TS->C5_Intermediate C5_Product 5-Nitroindole + Other Isomers C5_Intermediate->C5_Product -H⁺ Indole Indole Starting Material Indole->C3_Start Mild Conditions Indole->C5_Start Strong Acid (H⁺)

Caption: Electrophilic attack pathways for indole nitration.

Troubleshooting Workflow for Isomer Formation

G Start Reaction Analysis: Unwanted Isomer Formation P1 Is 3-Nitroindole the major byproduct? Start->P1 P2 Is a mixture of 5- and 6-nitro isomers observed? Start->P2 P3 Is significant tar/ polymer formed? Start->P3 P1->P2 No S1 Cause: Kinetic C-3 attack favored. Solution: Protect indole N-H (e.g., N-acetylation). P1->S1 Yes P2->P3 No S2 Cause: Poor regioselectivity on benzene ring. Solution: Lower temperature, or change synthetic route (e.g., Fischer Synthesis). P2->S2 Yes S3 Cause: Acid-catalyzed polymerization. Solution: Protect N-H, use milder conditions, and maintain low temp. P3->S3 Yes S4 Optimize purification via chromatography or recrystallization. S1->S4 S2->S4 S3->S4

Caption: Decision tree for troubleshooting isomer formation.

References

Technical Support Center: A Guide to Minimizing Byproduct Formation in 6-Nitroindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of 6-nitroindole. The nitration of the indole nucleus is a notoriously complex reaction, prone to side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs): Understanding the Core Chemistry

This section addresses fundamental questions about the reactivity of indole and the mechanistic basis for byproduct formation.

Q1: Why is the direct nitration of indole to selectively produce 6-nitroindole so challenging?

The difficulty arises from the intrinsic electronic properties and acid sensitivity of the indole ring system. The pyrrole moiety is highly electron-rich, making it extremely reactive toward electrophiles.[1] The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack under non-acidic or mildly acidic conditions.[1][2]

Under the strongly acidic conditions often used for nitration (e.g., HNO₃/H₂SO₄), two competing and undesirable pathways dominate:

  • Acid-Catalyzed Polymerization: The indole nucleus is unstable in strong acid and is prone to protonation, which can initiate polymerization, leading to the formation of insoluble, dark tars and significantly reducing the yield of the desired product.[1]

  • Protonation-Induced Regioselectivity Shift: Protonation at the C-3 position deactivates the pyrrole ring towards further electrophilic attack. This shifts the reaction to the less reactive benzene ring, where nitration typically occurs, favoring the C-5 position.[1][3]

The C-6 position is electronically and sterically less favored for direct electrophilic attack compared to C-3 and C-5, making its selective synthesis a significant challenge that requires careful strategy.

Q2: What are the primary byproducts I should expect during 6-nitroindole synthesis?

Byproducts can be broadly categorized into three classes. Identifying which class is prevalent in your reaction mixture is the first step in troubleshooting.

  • Regioisomers: These are the most common byproducts. Depending on the reaction conditions, you will likely encounter a mixture of 3-nitro-, 4-nitro-, 5-nitro-, and 7-nitroindole.[4][5] The 5-nitro isomer is often a major byproduct in reactions run under strongly acidic conditions.[3]

  • Poly-nitrated Products: If the reaction is too vigorous or an excess of the nitrating agent is used, dinitration and even trinitration can occur.[3] Common examples include 3,6-dinitroindole and 3,4,6-trinitroindole, especially when starting with an unsubstituted indole.[3][5]

  • Degradation Products: As mentioned, acid-catalyzed polymerization leads to intractable tars.[1] The indole ring can also be susceptible to oxidation depending on the nitrating agent and conditions used.

Q3: How do reaction conditions fundamentally alter the product distribution?

The choice of nitrating agent, solvent, and temperature are the most critical factors influencing the outcome. Harsh conditions favor thermodynamically stable products and degradation, while milder conditions can exploit kinetic preferences.

  • Nitrating Agent: The reactivity of the nitronium ion (NO₂⁺) source is paramount.

    • Harsh (HNO₃/H₂SO₄): This "mixed acid" generates a high concentration of NO₂⁺, leading to rapid, often uncontrollable reactions, polymerization, and a preference for 5-nitration on the benzene ring.[1][3]

    • Mild (Acetyl Nitrate, Benzoyl Nitrate): These reagents, often generated in situ, provide a less aggressive source of the electrophile and can favor C-3 nitration in the absence of strong acid.[1][6]

    • Non-Acidic (e.g., (NMe₄)NO₃ / TFAA): These systems generate trifluoroacetyl nitrate, a mild electrophilic nitrating agent that can provide excellent regioselectivity for the 3-position under neutral conditions, thereby avoiding acid-catalyzed polymerization.[7][8][9]

  • Temperature: Low temperatures (e.g., -20°C to 5°C) are crucial for controlling the exothermic nature of nitration, improving selectivity, and minimizing the formation of tars and poly-nitrated byproducts.[1][6]

Section 2: Troubleshooting Guide: Common Problems & Practical Solutions

This section is formatted to directly address specific issues you may encounter in the lab.

Problem 1: My reaction turned into a dark, insoluble tar with very low yield of any identifiable product.
  • Probable Cause: Acid-catalyzed polymerization of the indole starting material. This is the most common issue when using strong acids like H₂SO₄.[1]

  • Causality: The high electron density of the pyrrole ring makes it act as a nucleophile that can attack a protonated indole molecule, initiating a chain reaction that forms polymers.

  • Solutions:

    • Lower the Temperature: Immediately attempt the reaction at a significantly lower temperature (e.g., start at -10°C and monitor). Low temperature slows the rate of both the desired reaction and the undesired polymerization, often improving the ratio.

    • Change Nitrating System: Avoid mixed acid. Switch to a milder, non-acidic nitrating system. A well-regarded alternative is using acetyl nitrate generated in situ from fuming nitric acid and acetic anhydride in a non-acidic solvent at low temperatures.[6]

    • Use an Inert Atmosphere: While not always the primary cause, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric oxygen and moisture, especially with sensitive reagents.[1]

Problem 2: I obtained a product, but NMR/LC-MS analysis shows a complex mixture of isomers, with the 5-nitro or 3-nitro isomer predominating.
  • Probable Cause: The reaction conditions used do not provide sufficient regiochemical control to direct nitration to the C-6 position.

  • Causality: As discussed, the C-3 and C-5 positions are electronically favored for electrophilic attack under different conditions.[1] To obtain 6-nitroindole, a directing group or an alternative synthetic strategy is often required.

  • Solutions:

    • Introduce a C-3 Blocking Group: If you start with an indole that is substituted at the C-3 position (e.g., 3-acetylindole), you block the most reactive site. Nitration with concentrated nitric acid will then be directed to the benzene ring, yielding predominantly the 6-nitro derivative along with a smaller amount of the 4-nitro isomer.[5] The directing group can be removed later if necessary.

    • Employ an Indirect Synthetic Route: Direct nitration is often not the most efficient method. Building the ring system with the nitro group already in place provides unambiguous regioselectivity. The Fischer Indole Synthesis is a classic and powerful alternative. Starting with 4-nitrophenylhydrazine and a suitable ketone (e.g., acetone to yield 2-methyl-6-nitroindole) will yield the desired 6-nitro regioisomer exclusively.

Problem 3: My analysis shows significant amounts of di- and trinitroindole byproducts.
  • Probable Cause: Over-nitration due to an excess of the nitrating agent, poor temperature control, or insufficient reaction quenching.

  • Causality: The first nitro group is deactivating, but under forcing conditions, a second and even third nitration can occur.[3] The mono-nitrated product is more soluble than the starting indole in some reaction media, keeping it in solution where it can react further.

  • Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a minimal excess (e.g., 1.05-1.1 equivalents) and add it slowly to the reaction mixture.

    • Slow, Controlled Addition: Add the nitrating agent dropwise via a syringe pump or addition funnel to a cooled solution of the indole. This maintains a low instantaneous concentration of the nitrating agent, favoring mono-nitration.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction immediately once the starting material is gone to prevent the over-nitration of the product.

Problem 4: I have a mixture of 6-nitroindole and other isomers, but they are difficult to separate by column chromatography.
  • Probable Cause: Nitroindole isomers often have very similar polarities, leading to poor separation (co-elution) on silica gel.

  • Causality: The isomers have the same molecular weight and functional groups, so their interaction with the stationary phase is very similar.

  • Solutions:

    • Optimize Your Solvent System: Do not rely on a single solvent system. Systematically screen different solvent mixtures. A common starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. Small additions of a third solvent (e.g., 1% triethylamine if the compounds are basic, or 1% acetic acid if acidic) can sometimes improve separation.

    • Improve Column Efficiency: Use a high-quality silica gel with a small particle size. Ensure the column is packed properly without air bubbles. Apply the crude product in a minimal amount of solvent to create a narrow starting band.

    • Consider Recrystallization: If a significant amount of one isomer is present, attempt recrystallization first to enrich the mixture. Finding a suitable solvent may require screening, but an ethanol/water or isopropanol/water mixture is a good starting point.[10][11]

Section 3: Recommended Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for key workflows discussed in this guide.

Protocol 1: Regioselective Synthesis of 3-Acetyl-6-nitroindole

This protocol demonstrates the use of a C-3 blocking group to direct nitration to the C-6 position.[5]

Materials:

  • 3-Acetylindole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Methanol or Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3-acetylindole in concentrated sulfuric acid. Cool the solution to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate, cooled flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 3-acetylindole. Maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction Monitoring: Stir the mixture at 0-5°C and monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude solid from methanol or ethanol to yield purified 3-acetyl-6-nitroindole. The 4-nitro isomer typically remains in the mother liquor.

Protocol 2: Purification of Nitroindole Isomers by Column Chromatography

This protocol provides a general guideline for separating a mixture of nitroindole isomers.[10]

Materials:

  • Silica Gel (60 Å, 230-400 mesh)

  • Crude mixture of nitroindoles

  • Solvents (Hexane, Ethyl Acetate - HPLC grade)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine the optimal eluent. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system should show good separation between the spots (Rf values between 0.2 and 0.5).

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a flat, undisturbed bed. Drain the excess solvent until the level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply this solution to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the column.

  • Elution: Begin eluting with the selected solvent system (e.g., 9:1 Hexane:EtOAc). Collect fractions and monitor them by TLC. A shallow gradient (e.g., slowly increasing the percentage of ethyl acetate) may be necessary to resolve closely eluting spots.

  • Product Isolation: Combine the fractions containing the pure desired isomer (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified 6-nitroindole.

Section 4: Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity profile of your 6-nitroindole product.[12]

Technique Primary Purpose Advantages Limitations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and fraction analysis.Fast, inexpensive, requires minimal sample.Not quantitative; resolution is limited.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity (% area) and separation of complex isomer mixtures.[12][13]High sensitivity and excellent resolution for isomers.[12]Requires a chromophore for UV detection; quantification can be affected by differences in molar absorptivity of impurities.[12]
¹H Nuclear Magnetic Resonance (¹H-NMR) Structural confirmation and identification of regioisomers.Provides detailed structural information; can estimate purity by comparing signal integrations.[12]Lower sensitivity than HPLC; complex spectra can be difficult to interpret if multiple isomers are present.[12]
Mass Spectrometry (MS) Molecular weight confirmation and identification of unknown byproducts.Extremely high sensitivity; provides molecular weight of impurities. Can be coupled with LC or GC for powerful separation and identification.[12]Not inherently quantitative without an internal standard; can be destructive to the sample.[12]

Section 5: Visual Guides & Workflows

Competing Pathways in Indole Nitration

The following diagram illustrates the critical decision points and competing reactions during the electrophilic nitration of an unsubstituted indole.

G Start Indole + Nitrating Agent Acidic Strong Acid (e.g., H₂SO₄) Start->Acidic High [H⁺] Mild Mild/Non-Acidic Conditions Start->Mild Low/No [H⁺] Protonation Protonation at C3 Acidic->Protonation PyrroleRingAttack Electrophilic Attack on Pyrrole Ring Mild->PyrroleRingAttack Polymerization Polymerization (Tar Formation) Protonation->Polymerization High Temp/ Concentration BenzeneRingAttack Electrophilic Attack on Benzene Ring Protonation->BenzeneRingAttack Deactivates Pyrrole Ring Product5Nitro 5-Nitroindole (Major Isomer) BenzeneRingAttack->Product5Nitro Product6Nitro 6-Nitroindole (Minor Isomer) BenzeneRingAttack->Product6Nitro Product3Nitro 3-Nitroindole (Kinetic Product) PyrroleRingAttack->Product3Nitro

Caption: Competing reaction pathways in the direct nitration of indole.

Troubleshooting Decision Tree

Use this workflow to diagnose and solve common issues in your synthesis.

G Start Reaction Outcome Unsatisfactory Tar Low Yield & Tar Formation? Start->Tar Isomers Mixture of Isomers? Tar->Isomers No Sol_Tar1 Reduce Temperature Tar->Sol_Tar1 Yes OverNitration Di/Trinitro Byproducts? Isomers->OverNitration No Sol_Isomers1 Use C3-Blocked Indole Isomers->Sol_Isomers1 Yes Sol_Over1 Reduce Stoichiometry of Nitrating Agent OverNitration->Sol_Over1 Yes End Proceed to Purification OverNitration->End No Sol_Tar2 Use Milder/Non-Acidic Nitrating Agent Sol_Tar1->Sol_Tar2 Sol_Isomers2 Switch to Indirect Route (e.g., Fischer Synthesis) Sol_Isomers1->Sol_Isomers2 Sol_Over2 Add Nitrating Agent Slowly at Low Temperature Sol_Over1->Sol_Over2

Caption: A decision tree for troubleshooting byproduct formation.

References

Technical Support Center: Enhancing the Yield of 6-Nitro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 6-Nitro-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve your reaction yields and product purity.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized as an intermediate in the development of novel pharmaceuticals, such as anti-inflammatory and antimicrobial agents.[1] Its synthesis, however, can be challenging, with common issues including low yields, formation of regioisomeric impurities, and product degradation. This guide aims to provide practical, field-proven insights to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic sequence. The most common culprits are incomplete reactions, side reactions such as polymerization, and mechanical losses during workup and purification.

  • Incomplete Nitration: The nitration of the indole ring is a critical step. The high electron density of the indole nucleus makes it susceptible to side reactions under harsh acidic conditions.[2]

    • Solution: Employ milder, non-acidic nitrating agents. For instance, the use of tetramethylammonium nitrate with trifluoroacetic anhydride can provide better regioselectivity and yield for the nitration of indoles.[3][4][5]

  • Polymerization: Indoles are prone to acid-catalyzed polymerization, resulting in the formation of dark, insoluble tars.[2]

    • Solution: Maintain low reaction temperatures (e.g., 0-5°C) during nitration and any steps involving strong acids.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative polymerization.

  • Suboptimal Fischer Indole Synthesis Conditions: If you are employing a Fischer indole synthesis route, the acid catalyst and reaction temperature are crucial.

    • Solution: Polyphosphoric acid (PPA) is often an effective catalyst for the cyclization of the hydrazone intermediate.[6][7] Careful optimization of the reaction temperature and time is necessary to drive the reaction to completion without degrading the product.

  • Losses During Purification: The product may have some solubility in the solvents used for washing and recrystallization.

    • Solution: When precipitating the carboxylic acid, ensure the pH is sufficiently acidic (pH 2-3).[8] Use pre-chilled solvents for washing the crude product to minimize solubility losses.[8]

Question 2: My final product is contaminated with other nitro-isomers. How can I improve the regioselectivity of the nitration step?

Answer: Achieving high regioselectivity in the nitration of indoles is a well-known challenge. The C-3 position is the most nucleophilic, but under strongly acidic conditions, protonation at C-3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, primarily at the C-5 and C-6 positions.[2]

  • Choice of Nitrating Agent: The use of harsh nitrating mixtures like HNO₃/H₂SO₄ often leads to a mixture of isomers.

    • Solution: Non-acidic nitrating agents are recommended for better regioselectivity. Benzoyl nitrate or nitrating agents generated in situ from ammonium nitrate and an anhydride can favor nitration at the desired position.[3][9]

  • Protecting Groups: The use of protecting groups on the indole nitrogen can influence the regioselectivity of electrophilic substitution.

    • Solution: While not always straightforward, experimenting with N-protecting groups that can direct the incoming electrophile to the 6-position could be a viable strategy. However, this adds extra steps for protection and deprotection.

Question 3: I am observing significant amounts of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble tar is a strong indication of indole polymerization. This is a common side reaction, especially under acidic conditions.[2]

  • Acid Concentration and Temperature: High concentrations of strong acids and elevated temperatures are the primary drivers of polymerization.

    • Solution:

      • Maintain a low reaction temperature (0-5°C or lower) throughout the addition of acidic reagents.[2]

      • Use the minimum effective concentration of acid.

      • Add the acidic reagent slowly and with vigorous stirring to avoid localized high concentrations and temperature spikes.

      • Work under an inert atmosphere to prevent oxidative processes that can contribute to tar formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common approaches involve either the nitration of a pre-formed indole-3-carboxylic acid derivative or the construction of the nitro-indole ring system from a suitable nitro-aromatic precursor. A popular method is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.[6][7] Another classical approach is the Japp-Klingemann reaction to form the necessary hydrazone intermediate for the Fischer synthesis.[10][11][12]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with a UV lamp is usually effective for visualizing indole-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the best practices for purifying the final product?

A3: Purification of this compound typically involves precipitation and recrystallization.

  • Precipitation: After the reaction is complete, the product can often be precipitated by acidifying the reaction mixture. Ensure the pH is low enough (pH 2-3) for complete precipitation.[8]

  • Recrystallization: A suitable solvent system for recrystallization should be determined experimentally. A common approach is to use a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature, such as an ethanol/water mixture.[8]

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used. A mobile phase with a small amount of acetic acid (0.5-1%) can help prevent streaking of the carboxylic acid on the column.[8]

Experimental Workflow & Data

General Synthetic Approach: Fischer Indole Synthesis

A common route to substituted indoles is the Fischer indole synthesis.[6][7] The general workflow involves the formation of a hydrazone from a substituted phenylhydrazine and a carbonyl compound, followed by acid-catalyzed cyclization.

fischer_indole_synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Carboxylation at C3 (if necessary) 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone 4-Nitrophenylhydrazone of Pyruvic Acid 4-Nitrophenylhydrazine->Hydrazone Condensation Pyruvic_acid Pyruvic Acid Pyruvic_acid->Hydrazone Indole_intermediate 6-Nitro-1H-indole-2-carboxylic acid Hydrazone->Indole_intermediate Acid Catalyst (e.g., PPA) Heat Final_Product This compound Indole_intermediate->Final_Product Further synthetic steps

Caption: A generalized workflow for the synthesis of a nitro-indole carboxylic acid via the Fischer Indole Synthesis.

Key Reaction Parameters
ParameterRecommended ConditionRationale
Nitration Temperature 0-5 °CMinimizes polymerization and side reactions.[2]
Nitrating Agent Tetramethylammonium nitrate / Trifluoroacetic anhydrideMilder conditions, improves regioselectivity.[3][4][5]
Cyclization Catalyst (Fischer Indole) Polyphosphoric Acid (PPA)Effective for promoting the cyclization of the hydrazone.[6]
Purification pH 2-3Ensures complete precipitation of the carboxylic acid.[8]

Detailed Experimental Protocol: Nitration of Indole-3-carboxylic Acid (Illustrative)

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Indole-3-carboxylic acid in a suitable anhydrous solvent (e.g., acetonitrile). Cool the solution to 0°C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent. For example, a solution of tetramethylammonium nitrate in trifluoroacetic anhydride.[3]

  • Nitration: Add the nitrating agent dropwise to the cooled solution of Indole-3-carboxylic acid over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-water.

  • Product Isolation: The crude product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Washing: Wash the crude solid with cold water to remove any residual acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield of this compound check_reaction_completion Is the reaction going to completion? (Check TLC/HPLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No check_impurities Are there significant impurities or side products? check_reaction_completion->check_impurities Yes optimize_conditions Optimize reaction time, temperature, or reagent stoichiometry. incomplete_reaction->optimize_conditions end Improved Yield optimize_conditions->end tar_formation Tar Formation (Polymerization) check_impurities->tar_formation Yes, Tar isomer_impurities Isomeric Impurities check_impurities->isomer_impurities Yes, Isomers workup_loss Potential loss during workup/purification? check_impurities->workup_loss No significant impurities reduce_temp_acid Lower reaction temperature. Use milder acid or nitrating agent. Run under inert atmosphere. tar_formation->reduce_temp_acid reduce_temp_acid->end change_nitrating_agent Use a more regioselective nitrating agent (e.g., (NMe4)NO3 / TFAA). isomer_impurities->change_nitrating_agent change_nitrating_agent->end optimize_purification Optimize purification: - Ensure pH 2-3 for precipitation. - Use cold wash solvents. - Optimize recrystallization solvent. workup_loss->optimize_purification Yes workup_loss->end No optimize_purification->end

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in 6-Nitroindoline-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-nitroindoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields, improve purity, and optimize your reaction conditions.

Part 1: Troubleshooting Guide

This section addresses the most common and specific issues encountered during the synthesis, which typically involves the direct electrophilic nitration of indoline-2-carboxylic acid.

Q1: My yield is very low, and my crude NMR or TLC analysis shows a significant amount of unreacted indoline-2-carboxylic acid. What's going wrong?

A1: This is a classic problem of incomplete reaction, which can stem from several factors related to the nitrating agent or reaction conditions.

  • Causality: The electrophilic nitration of the indoline ring requires the generation of the highly reactive nitronium ion (NO₂⁺) from nitric acid, a reaction catalyzed by concentrated sulfuric acid. If the conditions are not optimal, the concentration of the nitronium ion may be insufficient, or the reaction kinetics may be too slow.

  • Troubleshooting Steps:

    • Verify Acid Concentration: Ensure that you are using highly concentrated sulfuric acid (98%) and nitric acid. The presence of excess water will quench the nitronium ion and impede the reaction.

    • Check Stoichiometry: A slight excess of nitric acid (approx. 1.08 to 1.1 equivalents) is typically required to drive the reaction to completion.[1] Carefully re-check your calculations and measurements.

    • Temperature Control: While low temperatures are critical for selectivity (see Q2), a temperature that is too low (e.g., below -20 °C) can excessively slow down the reaction rate.[1][2] Ensure your cooling bath is maintained within the recommended range, typically -15 °C to -5 °C.[3]

    • Reaction Time: The reaction is generally rapid (around 30 minutes).[1][2] However, if you are working at the very low end of the temperature range, you might consider extending the reaction time slightly. Monitor the reaction by TLC or a test quench to determine the optimal endpoint.

Q2: My overall yield is acceptable, but I have a significant amount of the 5-nitroindoline-2-carboxylic acid isomer, making purification difficult. How can I improve regioselectivity for the 6-position?

A2: This is the most common challenge in this synthesis.[2] Regioselectivity is dictated by a combination of electronic and steric effects, which are highly sensitive to the reaction conditions.

  • Causality: In the strongly acidic medium (H₂SO₄), the nitrogen atom of the indoline ring is protonated, forming an indolinium ion. This protonated group acts as a meta-director.[1] This directs the incoming electrophile (NO₂⁺) primarily to the 6-position, but the 5-position can also be activated, leading to the formation of the 5-nitro isomer as a significant byproduct.[1]

  • Key Optimization Parameters:

ParameterRecommendationRationale
Temperature Maintain strictly between -20 °C and -10 °C [1][2]Lower temperatures enhance the directing effect of the protonated amine, favoring the formation of the 6-nitro isomer over the 5-nitro isomer. Exceeding this range will lead to a decrease in regioselectivity.
Rate of Addition Add the nitric acid solution slowly and dropwise This prevents localized temperature spikes within the reaction mixture, which can significantly decrease selectivity and promote side reactions.
Agitation Ensure vigorous and efficient stirring Proper mixing ensures uniform temperature distribution and consistent concentration of reagents, which is critical for controlling the reaction pathway.
  • Purification Strategy: If you still obtain a mixture, the isomers can be separated. A common procedure involves an initial extraction with ethyl acetate after quenching the reaction on ice. The 5-nitro isomer is more soluble in ethyl acetate and can be partially removed this way.[1][2] The desired 6-nitro product is then typically precipitated by adjusting the pH of the remaining aqueous layer.[1]

Q3: My reaction mixture turns dark brown or black, and I end up with a low yield of intractable tar-like material. What causes this degradation?

A3: The formation of dark, polymeric tars is a sign of product or starting material degradation, often caused by overly harsh reaction conditions. Indole and indoline nuclei are electron-rich and can be sensitive to strong acids and oxidizing agents.[4]

  • Causality: The combination of concentrated nitric and sulfuric acids is a potent oxidizing and dehydrating mixture. At elevated temperatures, this can lead to uncontrolled side reactions, including oxidation of the indoline ring and acid-catalyzed polymerization.[4]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for degradation issues.

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical factor. Ensure your cooling bath is stable and that the internal reaction temperature never rises above the recommended range.

    • Purity of Starting Material: Use high-purity indoline-2-carboxylic acid. Impurities can sometimes act as catalysts for decomposition.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes help minimize oxidative side reactions.

Q4: I seem to be losing a significant amount of my product during the work-up and precipitation step. How can I optimize the isolation procedure?

A4: Product loss during work-up is common and usually related to the pH-dependent solubility of your amphoteric product.

  • Causality: 6-nitroindoline-2-carboxylic acid has both an acidic group (the carboxylic acid) and a basic group (the secondary amine). Its solubility in water is highly dependent on the pH.

    • In highly acidic solution (pH < 2), the amine is protonated (-NH₂⁺-), and the compound is more soluble.

    • In basic solution (pH > 7), the carboxylic acid is deprotonated (-COO⁻), and the compound is also soluble.

    • The compound is least soluble at its isoelectric point.

  • Self-Validating Isolation Protocol:

    • Quenching: After the reaction is complete, pour the acidic mixture slowly into a vigorously stirred beaker of crushed ice.[3] This dilutes the acid and dissipates heat.

    • Byproduct Extraction (Optional but Recommended): As mentioned in Q2, perform an initial extraction with ethyl acetate while the solution is still strongly acidic to remove the more soluble 5-nitro isomer.[1][2]

    • Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add a cold aqueous solution of a base (e.g., sodium hydroxide) with vigorous stirring.

    • Critical pH Adjustment: Monitor the pH of the solution closely with a calibrated pH meter. Adjust the pH to approximately 4.5–5.0.[1] The related 6-nitro-1H-indole-2-carboxylic acid has a predicted pKa of around 4.03, so this range should be near the isoelectric point where solubility is minimal.[5]

    • Product Extraction/Filtration: The product should precipitate as a solid. If it does, it can be collected by filtration. Alternatively, the product can be extracted from the pH-adjusted aqueous phase using a polar organic solvent like ethyl acetate.[1]

    • Washing: Wash the collected solid or the organic extracts with a small amount of ice-cold water to remove inorganic salts.

    • Drying: Dry the final product thoroughly under vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the nitration of indoline-2-carboxylic acid?

A1: The reaction proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism.

G reagents HNO₃ + 2H₂SO₄ nitronium NO₂⁺ (Nitronium Ion) + H₃O⁺ + 2HSO₄⁻ reagents->nitronium Step 1: Generation of Electrophile sigma Arenium Ion Intermediate (Sigma Complex) indoline Indoline-2-carboxylic Acid (Protonated at N) indoline->sigma Step 2: Nucleophilic Attack product 6-Nitroindoline-2-carboxylic Acid sigma->product Step 3: Deprotonation (Restores Aromaticity)

Caption: Mechanism of electrophilic nitration.

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the powerful electrophile, the nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The electron-rich benzene ring of the protonated indoline attacks the nitronium ion. This attack is meta-directing relative to the -NH₂⁺R group, favoring the C-6 position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring and yielding the final product.

Q2: Are there alternative synthetic routes to (S)-6-nitroindoline-2-carboxylic acid?

A2: Yes, for enantiomerically pure synthesis, a chiral pool approach starting from L-phenylalanine is often used. This method avoids the direct nitration of the indoline ring and its associated regioselectivity issues.[2][6]

The general pathway is:

  • Dinitration of L-phenylalanine: L-phenylalanine is nitrated to give 2,4-dinitro-L-phenylalanine.[6]

  • Intramolecular Cyclization: The 2,4-dinitro-L-phenylalanine undergoes a base-catalyzed intramolecular cyclization (nitro amination) to form (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess (>99.5%).[2][6]

This route is particularly valuable in pharmaceutical development where a specific stereoisomer is required.[1]

Q3: What analytical techniques are best for monitoring the reaction and assessing final product purity?

A3: A combination of techniques is recommended for robust analysis.

TechniqueApplicationWhat to Look For
Thin Layer Chromatography (TLC) Reaction monitoringDisappearance of the starting material spot and appearance of a new, lower Rf product spot. A typical mobile phase is ethyl acetate/hexane.
¹H NMR Spectroscopy Structural confirmation and purity assessmentThe proton NMR spectrum should show characteristic signals for the aromatic protons with splitting patterns influenced by the nitro group, as well as signals for the protons on the five-membered ring.[3] The absence of starting material signals and minimal peaks for the 5-nitro isomer indicate high purity.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisProvides an accurate percentage of the main product and any impurities.[7] A reverse-phase column with a mobile phase of acetonitrile/water with TFA is a good starting point.
Mass Spectrometry (MS) Molecular weight confirmationConfirms the correct mass for the desired product.

References

Technical Support Center: Alternative Nitrating Agents for Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the regioselective nitration of indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a nitro group onto the indole scaffold while preserving the integrity of the carboxylic acid functionality. Traditional nitration methods often employ harsh acidic conditions (e.g., HNO₃/H₂SO₄) which can lead to degradation, polymerization, and a lack of regioselectivity with sensitive substrates like indoles.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for alternative, milder nitrating agents that offer improved yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of indole-3-carboxylic acid challenging with traditional methods?

The indole nucleus is highly electron-rich, making it susceptible to electrophilic attack. However, it is also notoriously acid-sensitive.[1] The C-3 position is the most nucleophilic site, but since it is blocked by the carboxylic acid group in our substrate, electrophilic substitution is directed to other positions.[2] Under strongly acidic conditions, several issues arise:

  • Polymerization: The indole ring can undergo acid-catalyzed polymerization, resulting in the formation of intractable tars and significantly reducing the yield of the desired product.[1]

  • Oxidation: Strong oxidizing conditions can lead to undesired side products.

  • Lack of Regioselectivity: Protonation of the indole nitrogen or at C-3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, typically at the C-5 and C-6 positions.[1][2] The desired regiochemistry can be difficult to control.

  • Decarboxylation: The harsh acidic environment can potentially lead to the loss of the carboxylic acid group.

Q2: What are the primary advantages of using alternative nitrating agents for this transformation?

Alternative nitrating agents are sought to overcome the limitations of classical methods. The key advantages include:

  • Milder Reaction Conditions: Many alternative reagents operate under non-acidic or mildly acidic conditions, which helps to prevent substrate degradation and polymerization.[3]

  • Improved Regioselectivity: Certain reagents can offer higher selectivity for a specific position on the indole ring, which is crucial for the synthesis of targeted molecules.

  • Enhanced Functional Group Tolerance: Milder conditions are more compatible with a wider range of functional groups that might be present on the indole substrate.

  • Improved Safety Profile: Some traditional nitrating mixtures pose significant safety hazards.[4] Alternative reagents can offer a safer operational profile.

Q3: Which positions on the indole-3-carboxylic acid are most likely to be nitrated?

With the C-3 position occupied, electrophilic substitution will occur on the benzene portion of the indole ring or at the C-2 position of the pyrrole ring. The electron-donating nature of the pyrrole nitrogen directs electrophiles primarily to the C-5 and C-6 positions. The C-4 and C-7 positions are less favored due to steric hindrance and electronic effects. Nitration at the C-2 position is also possible under certain conditions. The choice of nitrating agent and reaction conditions plays a critical role in determining the regiochemical outcome.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Insufficiently reactive nitrating agent. 2. Reaction temperature is too low. 3. Poor solubility of the starting material.1. Choose a more potent but still mild nitrating agent (see comparison table below). 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Screen different solvents to ensure adequate solubility of indole-3-carboxylic acid.
Formation of Dark, Insoluble Tars 1. Acid-catalyzed polymerization of the indole nucleus.[1] 2. Reaction temperature is too high.1. Switch to a non-acidic nitrating system. 2. Perform the reaction at lower temperatures (e.g., 0 °C or below). 3. Ensure the use of high-purity, degassed solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Regioselectivity (Mixture of Isomers) 1. The chosen nitrating agent has low intrinsic selectivity. 2. Reaction conditions favor multiple pathways.1. Select a nitrating agent known for high regioselectivity with indoles (e.g., metal nitrates). 2. Optimize reaction parameters such as temperature, solvent, and reaction time. 3. Consider protection of the indole nitrogen (e.g., with a Boc group) to potentially influence the regiochemical outcome.
Product Decomposition during Work-up 1. Residual acid from the reaction mixture. 2. Instability of the nitro-indole product to purification conditions (e.g., silica gel chromatography).1. Ensure thorough quenching and neutralization of the reaction mixture before extraction. 2. Use a neutral work-up and consider alternative purification methods such as recrystallization or chromatography on neutral alumina.

Alternative Nitrating Agents: A Comparative Overview

Here is a summary of alternative nitrating agents that have been successfully employed for the nitration of indoles and other aromatic compounds, offering milder alternatives to traditional mixed acid systems.

Nitrating Agent Typical Conditions Advantages Potential Drawbacks Key References
Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) Montmorillonite clay, solvent-free, or in organic solvents.[5][6]Low toxicity, commercially available, mild conditions, good yields for activated aromatics.[6][7]May require special preparation of the supported reagent for optimal activity.[5][5],[7],[6]
Ceric Ammonium Nitrate (CAN) Acetonitrile, often on silica gel support.[8][9]One-electron oxidant, can effect nitration under mild conditions, useful for various C-N bond formations.[8][9]Strong oxidizing power can lead to over-oxidation or undesired side products.[8][8],[10],[9]
Sodium Nitrite (NaNO₂) in Acidic Medium Acetic acid or other mild acids.[11]Inexpensive, readily available, can generate the active nitrating species in situ.Can also lead to nitrosation products; regioselectivity can be variable.[11][12][12],[11],[13]
Trifluoroacetyl Nitrate (CF₃COONO₂) Generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride.[3][4]Non-acidic, non-metallic, mild conditions, good for a variety of indoles.[3][4]Requires in situ generation from precursors.[14],[3],[4]
Dinitrogen Pentoxide (N₂O₅) Liquefied 1,1,1,2-tetrafluoroethane (TFE).[15]Eco-friendly, can be used almost stoichiometrically, reducing acidic waste.[15]Requires specialized setup for handling liquefied gas and ozone for generation.[15]

Experimental Protocols

Protocol 1: Nitration of Indole-3-Carboxylic Acid using Bismuth(III) Nitrate Pentahydrate

This protocol is adapted from methodologies reported for the nitration of other activated aromatic compounds using bismuth nitrate.[5][6]

Materials:

  • Indole-3-carboxylic acid

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Montmorillonite K-10 clay

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Preparation of the Reagent: In a round-bottom flask, thoroughly mix Montmorillonite K-10 clay with Bismuth(III) nitrate pentahydrate (ratio may need optimization, start with 1:1 by weight).

  • Reaction Setup: To a stirred suspension of the prepared bismuth reagent in anhydrous dichloromethane, add indole-3-carboxylic acid (1 equivalent).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the clay support. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Nitration using Sodium Nitrite in Acetic Acid

This protocol is based on the principle of generating a nitrating agent in situ under mildly acidic conditions.[11]

Materials:

  • Indole-3-carboxylic acid

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: Dissolve indole-3-carboxylic acid in glacial acetic acid in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a solution of sodium nitrite (1.1 equivalents) in water to the stirred reaction mixture, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at low temperature for a specified time, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Mechanistic Insights & Workflow Diagrams

General Mechanism of Electrophilic Aromatic Nitration

The nitration of the indole ring is an electrophilic aromatic substitution reaction. The alternative reagents discussed provide a source of the electrophile, the nitronium ion (NO₂⁺) or a related species, under milder conditions than mixed acid.

G cluster_0 Generation of Electrophile (NO₂⁺) cluster_1 Electrophilic Attack cluster_2 Rearomatization Nitrating_Agent Alternative Nitrating Agent (e.g., Bi(NO₃)₃, CF₃COONO₂) NO2_plus Nitronium Ion (NO₂⁺) or related electrophile Nitrating_Agent->NO2_plus Activation Indole Indole-3-Carboxylic Acid Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Indole->Sigma_Complex + NO₂⁺ Nitro_Indole Nitro-Indole-3-Carboxylic Acid Sigma_Complex->Nitro_Indole - H⁺

Caption: Generalized workflow for the electrophilic nitration of indole-3-carboxylic acid.

Mechanism for Trifluoroacetyl Nitrate Generation and Reaction

Trifluoroacetyl nitrate is a powerful electrophilic nitrating agent generated in situ.[3][4]

G NMe4NO3 NMe₄NO₃ (Tetramethylammonium nitrate) TFAN CF₃COONO₂ (Trifluoroacetyl nitrate) NMe4NO3->TFAN TFAA (CF₃CO)₂O (Trifluoroacetic anhydride) TFAA->TFAN Metathesis Product 3-Nitroindole Derivative TFAN->Product Indole Indole Substrate Indole->Product Electrophilic Attack

Caption: In situ generation and reaction of trifluoroacetyl nitrate with an indole substrate.

References

Technical Support Center: Synthesis of 3-Nitroindoles Under Non-Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 3-nitroindoles, with a specialized focus on non-acidic methodologies. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the intricacies of indole nitration while avoiding the harsh conditions of traditional mixed-acid systems. The indole nucleus is notoriously sensitive to strong acids, often leading to polymerization and a complex mixture of products.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve clean, high-yielding, and regioselective synthesis of 3-nitroindoles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the non-acidic synthesis of 3-nitroindoles. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Issue 1: Low or No Yield of 3-Nitroindole

  • Potential Cause 1: Inefficient Generation of the Nitrating Agent.

    • In methods utilizing in situ generated nitrating agents, such as trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride, the reaction is highly dependent on the quality of the reagents and the reaction conditions.[2][3]

    • Solution:

      • Ensure that the trifluoroacetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture.

      • Use high-purity ammonium tetramethylnitrate.

      • Maintain the recommended sub-room temperature during the generation of trifluoroacetyl nitrate to prevent its decomposition.[2][3]

  • Potential Cause 2: Inactive Catalyst in Metal-Catalyzed Reactions.

    • For copper-catalyzed nitrations, the oxidation state and ligation of the copper catalyst are critical for its activity.

    • Solution:

      • Use the recommended copper salt and ensure it is anhydrous if specified.

      • If a ligand is required, ensure its purity and use the correct stoichiometry.

      • In some cases, pre-activation of the catalyst may be necessary.

  • Potential Cause 3: Decomposition of the Starting Indole.

    • Even under non-acidic conditions, some indole substrates, particularly those with electron-donating groups, can be sensitive to the reaction conditions.

    • Solution:

      • Employ N-protection of the indole, such as with a Boc or sulfonyl group, to increase its stability.[4]

      • Carefully control the reaction temperature, as elevated temperatures can lead to degradation.

Issue 2: Formation of Multiple Regioisomers

  • Potential Cause 1: Competing Nitration at Other Positions.

    • While the C-3 position is the most nucleophilic under non-acidic conditions, side reactions can occur, especially if the C-3 position is sterically hindered.[1]

    • Solution:

      • For substrates with significant steric hindrance at C-3, consider using a directing group strategy if C-3 nitration is still desired.

      • Optimize the reaction conditions, such as lowering the temperature, to enhance the kinetic selectivity for the C-3 position.

  • Potential Cause 2: Radical Side Reactions.

    • Some nitrating agents or reaction conditions can promote radical pathways, leading to a loss of regioselectivity.

    • Solution:

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate radical chain reactions.

      • Use radical scavengers as an additive if radical mechanisms are suspected, though this may also inhibit the desired reaction.

Issue 3: Over-Nitration (Formation of Dinitro-Products)

  • Potential Cause: Excess of Nitrating Agent or Prolonged Reaction Time.

    • Using a stoichiometric excess of the nitrating agent or allowing the reaction to proceed for too long can lead to the nitration of the benzene ring of the indole nucleus.

    • Solution:

      • Carefully control the stoichiometry of the nitrating agent, aiming for a slight excess (e.g., 1.1 equivalents).

      • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.

      • Perform the reaction at a lower temperature to reduce the rate of the second nitration.

Frequently Asked Questions (FAQs)

Q1: Why are non-acidic conditions preferable for the synthesis of 3-nitroindoles?

The indole nucleus is highly susceptible to acid-catalyzed polymerization, which results in the formation of insoluble tars and significantly reduces the yield of the desired product.[1] Strong acids can also lead to a lack of regioselectivity, with nitration occurring on the benzene portion of the indole.[1] Non-acidic methods circumvent these issues, allowing for a cleaner reaction and higher yields of the C-3 nitrated product.

Q2: What are the most common non-acidic nitrating agents for indoles?

Several non-acidic nitrating systems have been developed. A prominent example is the in situ generation of trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride.[2][3] Other methods include the use of N-nitropyrazoles, which can be tuned for reactivity, and various metal-catalyzed systems, often employing copper salts with nitrating agents like tert-butyl nitrite.[5][6]

Q3: How does N-protection of the indole affect the nitration reaction?

Protecting the indole nitrogen with an electron-withdrawing group, such as an acetyl, Boc, or sulfonyl group, serves two main purposes. Firstly, it enhances the stability of the indole ring towards oxidative or degradative side reactions.[4] Secondly, it can influence the electronic properties of the indole, though the C-3 position generally remains the most nucleophilic for electrophilic attack. Deprotection can then be achieved post-nitration.

Q4: Can substituted indoles be nitrated at the C-3 position under non-acidic conditions?

Yes, various substituted indoles can be successfully nitrated at the C-3 position using non-acidic methods. The compatibility of the substituent with the reaction conditions is a key consideration. For instance, indoles with electron-donating or electron-withdrawing groups at positions 4, 5, 6, and 7 have been shown to undergo C-3 nitration in good to excellent yields.[3] However, significant steric hindrance near the C-3 position can impede the reaction.[3]

Experimental Protocols

Protocol 1: Metal-Free Synthesis of 3-Nitroindole using Ammonium Tetramethylnitrate and Trifluoroacetic Anhydride

This protocol is adapted from a method describing the regioselective nitration of indoles under non-acidic and non-metallic conditions.[2][3]

Materials:

  • N-Boc-indole

  • Ammonium tetramethylnitrate

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile)

  • Stirring apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a stirred solution of N-Boc-indole (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere at 0 °C, add trifluoroacetic anhydride (2.0 mmol).

  • In a separate flask, dissolve ammonium tetramethylnitrate (1.1 mmol) in anhydrous acetonitrile (2 mL).

  • Slowly add the ammonium tetramethylnitrate solution to the indole solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-nitroindole.

ReagentMolar Equiv.
N-Boc-indole1.0
Ammonium Tetramethylnitrate1.1
Trifluoroacetic Anhydride2.0
Protocol 2: Copper-Catalyzed Synthesis of 3-Nitroindoles

This generalized protocol is based on literature describing copper-catalyzed nitration reactions.[6]

Materials:

  • N-protected indole

  • Copper(II) acetate (Cu(OAc)₂)

  • tert-Butyl nitrite (TBN)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Stirring apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flask containing a magnetic stir bar, add the N-protected indole (1.0 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and anhydrous 1,2-dichloroethane (5 mL).

  • Flush the flask with an inert gas (nitrogen or argon).

  • Add tert-butyl nitrite (1.5 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 60 °C) for the required time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

ReagentMolar Equiv. / mol%
N-protected indole1.0
Copper(II) acetate10 mol%
tert-Butyl nitrite1.5

Visualizing the Workflow and Mechanism

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Select N-protected Indole Reagents Prepare Nitrating Agent (e.g., (NMe4)NO3 / TFAA or Cu(OAc)2 / TBN) Start->Reagents Solvent Choose Anhydrous Solvent Reagents->Solvent Mixing Combine Reagents under Inert Atmosphere at Controlled Temperature Solvent->Mixing Monitoring Monitor Progress (TLC, LC-MS) Mixing->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Obtain 3-Nitroindole Purify->Product

Caption: A generalized experimental workflow for the non-acidic synthesis of 3-nitroindoles.

mechanism cluster_generation In Situ Generation of Nitrating Agent cluster_nitration Electrophilic Aromatic Substitution Reagents (NMe4)NO3 + (CF3CO)2O NitratingAgent Trifluoroacetyl Nitrate (CF3COONO2) Reagents->NitratingAgent Metathesis Indole N-Protected Indole NitratingAgent->Indole Intermediate Sigma Complex Indole->Intermediate + CF3COONO2 Product N-Protected 3-Nitroindole Intermediate->Product - CF3COOH

Caption: Proposed mechanism for the metal-free nitration of indole using trifluoroacetyl nitrate.[2]

References

Technical Support Center: Purification of 6-Nitro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Nitro-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust purification strategy.

PropertyValueSource
CAS Number 10242-03-2[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Appearance Yellowish-orange to brown powder[1]
Melting Point 245-249 °C[1]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol and dimethylformamide.[2]
Storage Conditions Store at 0-8 °C in a dark place under an inert atmosphere.[1][3][4]

The presence of both a carboxylic acid and a nitro group on the indole scaffold imparts a high degree of polarity to the molecule, which is a key factor influencing its solubility and chromatographic behavior. The nitro group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid proton and the N-H proton of the indole ring.

Common Purification Challenges at a Glance

Purification of this compound can be complicated by several factors stemming from its synthesis and inherent chemical nature. This diagram outlines the major challenges and the corresponding purification strategies that will be discussed in detail.

Caption: Major challenges and purification pathways for this compound.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Topic: Discoloration and Impurities

Q1: My crude product is a dark brown or black solid. What causes this discoloration and how can I remove it?

A1: The dark coloration is a common issue and typically arises from two main sources:

  • Residual reagents and byproducts from the nitration reaction: The synthesis of this compound often involves the use of strong nitrating agents. Incomplete reaction or side reactions can lead to the formation of highly colored polymeric or oxidized species.

  • Degradation of the product: Nitro-indole derivatives can be sensitive to heat, light, and extreme pH conditions, leading to the formation of colored degradation products.

Troubleshooting Steps:

  • Charcoal Treatment during Recrystallization: A highly effective method for removing colored impurities is to treat a hot solution of your crude product with activated charcoal. The porous structure of charcoal provides a large surface area for the adsorption of large, colored impurity molecules.

    • Protocol Insight: Use a minimal amount of charcoal (typically 1-5% by weight of your compound). Adding too much can lead to significant loss of your desired product through co-adsorption. The solution should be heated briefly with the charcoal and then hot-filtered to remove the charcoal particles.

  • Chromatographic Purification: If discoloration persists after recrystallization, column chromatography is a more powerful technique for separating the target compound from colored impurities.

Q2: My HPLC or TLC analysis shows multiple spots/peaks. What are the likely impurities and how can I get rid of them?

A2: The presence of multiple spots or peaks indicates a mixture of compounds. The most common impurities in the synthesis of this compound are:

  • Unreacted Starting Material: Indole-3-carboxylic acid.

  • Regioisomers: Nitration of the indole ring can also occur at other positions, leading to the formation of isomers such as 4-nitro-, 5-nitro-, and 7-nitro-1H-indole-3-carboxylic acid.[5]

  • Di-nitrated products: Under harsh nitration conditions, a second nitro group can be introduced onto the indole ring.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective technique for separating the acidic product from neutral or less acidic impurities. By dissolving the crude mixture in a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to its water-soluble carboxylate salt. Neutral impurities can then be washed away with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

  • Column Chromatography: For separating regioisomers, which have very similar polarities, column chromatography is the method of choice. A carefully selected solvent system and gradient elution are crucial for achieving good separation.

  • Recrystallization: If the impurities are present in small amounts and have different solubility profiles from the desired product, recrystallization can be an effective final purification step.

Topic: Recrystallization

Q3: I'm struggling to find a suitable solvent for recrystallization. What is a good starting point?

A3: The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature. Given the polar nature of this compound, polar protic solvents are a good starting point.

Recommended Solvent System:

A mixture of ethanol and water is often a good choice for recrystallizing polar aromatic carboxylic acids.[6]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to your crude product to dissolve it completely.

  • Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is close to the melting point of the solute, or when the solution is supersaturated.

Troubleshooting Oiling Out:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.

  • Solvent System Modification: If the problem persists, you may need to change your solvent system. Try using a solvent with a lower boiling point or a different polarity.

Topic: Column Chromatography

Q5: I'm getting poor separation and band broadening during column chromatography. What are the optimal conditions?

A5: Poor separation is often due to an inappropriate choice of stationary or mobile phase, or improper column packing. For this compound, a normal-phase silica gel column is typically used.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.[6] Due to the acidic nature of the compound, which can cause tailing on silica gel, it is highly recommended to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.[6] This keeps the carboxylic acid protonated and reduces its interaction with the silica surface.

Example Gradient Elution:

  • Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes with 0.5% acetic acid) to elute non-polar impurities.

  • Gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute your product.

  • A final flush with a more polar solvent (e.g., 10% methanol in dichloromethane) can be used to elute any highly polar impurities that remain on the column.

Workflow for Optimizing Column Chromatography:

Column_Chromatography_Workflow A Perform TLC with different solvent systems (e.g., Hexane/EtOAc +/- 0.5% AcOH) B Select solvent system that gives Rf of 0.2-0.3 for the product A->B C Pack column with silica gel in the initial, low-polarity mobile phase B->C D Load sample (dissolved in minimal mobile phase or adsorbed onto silica) C->D E Run gradient elution, gradually increasing polarity D->E F Monitor fractions by TLC E->F G Combine pure fractions and evaporate solvent F->G

Caption: A systematic workflow for developing a column chromatography purification method.

Topic: Purity Analysis

Q6: How can I accurately assess the purity of my final product?

A6: A combination of techniques should be used to confirm the purity and identity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for purity assessment. A reverse-phase C18 column is typically used.

    • Suggested HPLC Method:

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Detection: UV at 254 nm or 280 nm.

      • Flow Rate: 1.0 mL/min.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (>10 ppm) in the ¹H NMR spectrum.[7]

  • Melting Point: A sharp melting point close to the literature value (245-249 °C) is a good indicator of high purity.[1] A broad melting range suggests the presence of impurities.

References

Technical Support Center: Resolving Impurities in HPLC Analysis of 6-Nitro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Nitro-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving impurities in the HPLC analysis of this important pharmaceutical intermediate.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Analytical Challenge

This compound is a key building block in the synthesis of various pharmaceuticals.[1] Its purity is critical, and HPLC is the primary method for its assessment. However, the molecule's acidic nature, due to the carboxylic acid group, and the presence of a nitro group on the aromatic ring can present several analytical challenges. These include poor peak shape (tailing), co-elution with impurities, and on-column degradation. This guide provides a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities for this compound?

A1: Impurities can originate from several sources:

  • Synthesis-related impurities: These include starting materials, intermediates, and by-products from the synthetic route. For instance, the synthesis of 6-nitroindole derivatives can involve multiple steps where side reactions can occur.[2]

  • Degradation products: this compound can degrade under various stress conditions such as acidic, basic, oxidative, and photolytic stress.[3] Understanding these degradation pathways is crucial for identifying potential impurities that may arise during manufacturing or storage.

  • Excipient interactions: In formulated products, the active pharmaceutical ingredient (API) can interact with excipients, leading to new impurities.

Q2: Why am I seeing significant peak tailing for my main analyte peak?

A2: Peak tailing is a common issue when analyzing acidic compounds like this compound.[4] It is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits are:

  • Silanol interactions: Free silanol groups on the surface of silica-based reversed-phase columns can interact with the polar carboxylic acid group of the analyte, leading to tailing.[4][5]

  • Mobile phase pH: If the mobile phase pH is not appropriately controlled, the ionization state of the carboxylic acid can vary, leading to inconsistent interactions with the stationary phase and peak tailing.

Q3: What is a good starting point for developing an HPLC method for this compound?

A3: A good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 or a phenyl-hexyl column. Phenyl columns can offer alternative selectivity for aromatic compounds.

  • Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (acetonitrile or methanol).

  • Aqueous Phase: A low pH buffer, such as phosphate or formate buffer, is recommended to suppress the ionization of the carboxylic acid group and minimize peak tailing. A starting pH of around 2.5-3.5 is often effective.[5]

  • Detection: UV detection at a wavelength where the compound has significant absorbance, which can be determined by a UV scan.

Q4: How can I identify an unknown impurity peak in my chromatogram?

A4: Identifying unknown impurities typically requires more advanced techniques. The most powerful approach is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6][7] By obtaining the mass-to-charge ratio (m/z) of the impurity, you can deduce its molecular weight. Fragmentation patterns (MS/MS) can provide further structural information.[6]

Troubleshooting Guides

This section provides systematic approaches to resolving common HPLC issues encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Caption: Troubleshooting workflow for poor peak shape.

  • Evaluate Mobile Phase pH: The pKa of the carboxylic acid group dictates its ionization state. At a pH above the pKa, the group will be deprotonated (anionic), which can lead to strong interactions with residual silanols on the column, causing tailing.

    • Action: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid. Using an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) will ensure the analyte is in its neutral, protonated form, minimizing silanol interactions.[5]

  • Optimize Buffer Concentration: A buffer is essential to maintain a constant pH throughout the analysis.

    • Action: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM. Insufficient buffering can lead to pH shifts on the column, resulting in peak distortion.

  • Consider Column Chemistry: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can significantly impact peak shape for polar and acidic compounds.

    • Action: If tailing persists, try a column with a different stationary phase. A highly end-capped C18 column will have fewer free silanol groups. Alternatively, a phenyl- or cyano-bonded phase may offer different selectivity and improved peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Action: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Problem 2: Insufficient Resolution of Impurities

Co-elution of the main peak with one or more impurities is a common challenge that can lead to inaccurate purity assessments.

Caption: Systematic approach to improving chromatographic resolution.

  • Optimize the Gradient: A simple and effective way to improve resolution is to adjust the gradient elution profile.

    • Action: Decrease the gradient slope (i.e., increase the run time). A shallower gradient allows more time for the components to interact with the stationary phase, often leading to better separation.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can provide different selectivities.

    • Action: If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the elution order of your impurities relative to the main peak.

  • Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

    • Action: Experiment with different column temperatures (e.g., in 5 °C increments from 25 °C to 40 °C).

  • Select a Different Column: If the above steps do not provide adequate resolution, a change in stationary phase chemistry is warranted.

    • Action: Try a column with a different selectivity. For aromatic compounds like this compound, a phenyl-hexyl or a biphenyl column can provide unique pi-pi interactions that may resolve closely eluting impurities.

  • Fine-tune the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds, including your main analyte and any acidic or basic impurities.

    • Action: Make small adjustments to the mobile phase pH (e.g., ± 0.2 pH units) to see if the selectivity between the main peak and the impurity changes.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating HPLC method. It helps to generate potential degradation products and demonstrate that the analytical method can separate them from the main analyte.[3][8][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).

    • Add an equal volume of 0.1 N HCl.

    • Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound as in step 1.

    • Add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for specified time points.

    • Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound as in step 1.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for specified time points.

    • Withdraw aliquots and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified period.

    • Also, prepare a solution of the compound and heat it.

    • At specified time points, dissolve the solid or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.[3]

    • Analyze the samples at appropriate time points.

Data Analysis: For each stress condition, analyze the samples by HPLC. Look for the formation of new peaks and a decrease in the area of the main analyte peak. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

Protocol 2: Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of this compound and its impurities.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood general-purpose reversed-phase column.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic mobile phase to suppress ionization of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 280 nm (or λmax)Indole derivatives typically have strong UV absorbance around this wavelength.
Injection Vol. 10 µLA typical injection volume.
Sample Diluent 50:50 Acetonitrile:WaterA solvent that is compatible with the mobile phase and ensures good solubility.

Data Presentation

The following table presents a hypothetical summary of a forced degradation study, illustrating the kind of data you would generate and analyze.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDuration% Degradation of Main PeakNumber of Degradation PeaksMajor Degradant RRT
0.1 N HCl24 hours at 80°C15.2%30.85
0.1 N NaOH8 hours at RT22.5%21.15
3% H₂O₂24 hours at RT8.7%10.92
Heat (Solid)48 hours at 105°C3.1%11.08
PhotolyticICH Q1B5.6%20.78

*RRT = Relative Retention Time

References

"degradation of 6-Nitro-1h-indole-3-carboxylic acid under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Nitro-1H-indole-3-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into the handling and stability of this compound, particularly concerning its degradation under acidic conditions. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm planning a reaction using this compound under acidic conditions. What is its general stability?

Answer: You should proceed with caution. The indole ring system is inherently sensitive to strong acids.[1][2] The most reactive position on the indole for electrophilic attack is the C3 carbon, which is where the carboxylic acid is located in your compound.[1] In strongly acidic media, the indole ring is readily protonated, primarily at this C3 position.[1][2][3] This protonation disrupts the aromaticity of the five-membered pyrrole ring, forming a highly reactive 3H-indolium cation intermediate. This intermediate is susceptible to further reactions, including dimerization, polymerization, or reaction with other nucleophiles present in the medium.[3]

While the nitro group at the C6 position is an electron-withdrawing group that slightly deactivates the benzene portion of the indole, the pyrrole ring remains electron-rich and thus is the primary site of acid-catalyzed reactions. The presence of the carboxylic acid at C3 may offer some steric hindrance but does not prevent the initial protonation that triggers degradation.

Q2: What are the primary degradation pathways for this compound in an acidic environment?

Answer: The degradation is typically initiated by the protonation of the indole ring at the C3 position, which is the most nucleophilic carbon.[1][3] This leads to the formation of an electrophilic indoleninium cation. From this key intermediate, several degradation pathways can occur:

  • Dimerization/Oligomerization: The electrophilic C2 position of the indoleninium cation can be attacked by the nucleophilic C3 position of a neutral indole molecule. This process can repeat, leading to the formation of dimers, trimers, and higher-order oligomers.[4] These are often observed as a complex mixture of products, which can complicate purification and analysis.

  • Ring Opening: Under harsh acidic conditions (e.g., strong acid, high temperature), the protonated intermediate can undergo ring-opening reactions, leading to the formation of various substituted aniline derivatives.[4]

  • Reaction with Nucleophiles: If other nucleophiles are present in the reaction mixture (e.g., water, alcohols, thiols), they can attack the electrophilic intermediate, leading to the formation of various adducts.[4]

The diagram below illustrates the initial steps of the acid-catalyzed degradation pathway.

G cluster_0 Initiation cluster_1 Propagation Indole This compound Cation 3H-Indolium Cation (Reactive Intermediate) Indole->Cation Protonation at C3 Proton H+ Dimer Dimer Formation Cation->Dimer Nucleophilic Attack by Neutral Indole NeutralIndole Another Molecule of This compound Polymer Further Oligomerization Dimer->Polymer

Caption: Acid-catalyzed degradation of this compound.

Q3: I observed a significant color change (darkening) in my acidic solution of this compound. Is this indicative of degradation?

Answer: Yes, a color change, typically to a darker yellow, brown, or even black, is a strong visual indicator of degradation. The pure compound is a yellowish-orange to brown powder.[5] The formation of oligomeric and polymeric species, which are often highly conjugated, results in compounds that absorb light in the visible spectrum, leading to the observed color change. This is a common phenomenon with indole derivatives under acidic stress.[6] If you observe this, it is highly likely that a significant portion of your starting material has degraded.

Q4: My HPLC analysis shows multiple new peaks after acid treatment of my compound. How do I identify them and quantify the degradation?

Answer: The appearance of multiple new peaks, often with broader shapes, is characteristic of the complex mixture of degradation products formed, including dimers and oligomers. To address this, a systematic approach is required.

Identification:

  • LC-MS: The most powerful tool for this task. It will provide the molecular weights of the new species. Look for masses corresponding to dimers (2x MW), trimers (3x MW), and so on. Also, look for fragments that can help elucidate the structure.

  • NMR: If you can isolate a sufficient quantity of a major degradation product, ¹H and ¹³C NMR will be crucial for structural confirmation.

  • Forced Degradation Study: Intentionally degrade a sample under controlled acidic conditions and analyze the resulting mixture by LC-MS to create a profile of the expected degradation products.

Quantification: A stability-indicating HPLC method is essential. This is a validated method that can separate the parent compound from its degradation products.

ParameterRecommendation
Column C8 or C18 reversed-phase column.[7]
Mobile Phase A gradient of acetonitrile or methanol and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is common.[8][9]
Detection UV detection is suitable. Monitor at a wavelength where the parent compound has strong absorbance (e.g., 280 nm).[7]
Quantification Use an external standard calibration curve of your parent compound. The percentage of degradation can be calculated by the decrease in the peak area of the parent compound over time.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a controlled experiment to assess the stability of this compound in an acidic environment.

Objective: To determine the rate of degradation and identify major degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M (for quenching)

  • HPLC system with UV detector, C18 column

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Control Sample (t=0): Dilute an aliquot of the stock solution with a 50:50 mixture of methanol and water to a final concentration of 50 µg/mL. Immediately inject this sample into the HPLC to determine the initial peak area.

  • Acidic Stress: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

  • Incubation: Place the vial in a water bath at a controlled temperature (e.g., 60°C).

  • Time-Point Sampling: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from the reaction vial.

  • Quenching: Immediately neutralize the aliquot by adding an equal volume of 1.0 M NaOH to stop the degradation.

  • Sample Preparation for HPLC: Dilute the quenched sample to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analysis: Analyze the samples by HPLC and LC-MS.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Analyze the LC-MS data to propose structures for the major degradation products.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Mix with 1.0 M HCl A->B C Incubate at 60°C B->C D Sample at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench with NaOH D->E F Dilute for Analysis E->F G Analyze via HPLC & LC-MS F->G

Caption: Workflow for a forced degradation study.

Best Practices for Handling and Storage

To minimize unwanted degradation, adhere to the following guidelines:

  • Storage of Solid: Store the compound in a cool, dark, and dry place.[6][10] An inert atmosphere (argon or nitrogen) is recommended for long-term storage.

  • Solution Preparation: Prepare acidic solutions just before use and keep them at a low temperature to slow down the degradation rate.

  • pH Control: If your experimental conditions allow, use the mildest acidic conditions possible. A buffered system may provide better control than a strong, unbuffered acid.

  • Avoid Light: Protect solutions from light, as nitroaromatic compounds can be susceptible to photodegradation.[6][10] Use amber vials or wrap containers in aluminum foil.

By understanding the inherent instability of the indole nucleus in acidic media and implementing careful experimental design and handling procedures, you can achieve more reliable and reproducible results in your research with this compound.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 6-Nitro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of 6-Nitro-1H-indole-3-carboxylic acid, a crucial intermediate in pharmaceutical and organic synthesis.[1] For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. Herein, we present a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

While experimental spectra for this compound are not publicly available, this guide provides robust predicted data based on established principles of spectroscopy and direct comparison with structurally similar analogs. This comparative methodology ensures a high degree of confidence in the assigned structure.

The Importance of Orthogonal Spectroscopic Techniques

Reliance on a single analytical technique for structural elucidation is fraught with ambiguity. A comprehensive approach employing multiple, orthogonal techniques is essential for self-validating results. Each method probes different aspects of the molecule's structure, and their combined data provide a detailed and reliable molecular portrait.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A meticulously prepared sample is fundamental to acquiring high-quality NMR data.[2][3][4]

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with a small cotton or Kimwipe plug

  • Vortex mixer or sonicator

Procedure:

  • Solvent Selection: DMSO-d₆ is a suitable solvent for this compound due to its ability to dissolve polar compounds and to observe the exchangeable N-H and COOH protons.

  • Sample Dissolution: Accurately weigh 5-10 mg of the solid compound and transfer it to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. Gently vortex or sonicate until the sample is fully dissolved.[4]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette plugged with a small amount of cotton or a Kimwipe directly into the NMR tube.[2]

  • Tube Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

  • ¹H NMR Acquisition: On a standard NMR spectrometer (e.g., 400 or 500 MHz), acquire a one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.[5]

¹H NMR: Predicted Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed below. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups.

¹H NMR Acquisition Workflow A Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ B Filter into NMR tube A->B C Acquire ¹H Spectrum (e.g., 400 MHz) B->C D Process FID (Fourier Transform, Phasing, Baseline Correction) C->D E Analyze Spectrum (Chemical Shift, Integration, Multiplicity) D->E

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H1 (N-H)~12.5Broad Singlet-Acidic proton on nitrogen, broadened by exchange. Shift is downfield due to deshielding by the aromatic system.
H2~8.3Singlet-Deshielded by the adjacent carboxylic acid and the indole ring current.
H4~8.1Doublet~8.8Ortho-coupled to H5. Deshielded by the ring current and the carboxylic acid.
H5~8.0Doublet of Doublets~8.8, ~2.0Ortho-coupled to H4 and meta-coupled to H7. Strongly deshielded by the adjacent nitro group.
H7~8.6Doublet~2.0Meta-coupled to H5. Significantly deshielded by the para-nitro group.
COOH~12.0Broad Singlet-Acidic proton of the carboxylic acid, broadened by hydrogen bonding and exchange.

Comparative Analysis: The predicted shifts are based on data from related compounds. For instance, in 5-nitroindole, the proton at the position equivalent to H7 (para to the nitro group) is significantly downfield.[6] Similarly, the presence of a carboxylic acid at C3 deshields the H2 proton.

¹³C NMR: Predicted Spectrum and Interpretation

The predicted ¹³C NMR spectrum provides complementary information on the carbon framework.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~130Influenced by the adjacent C3-substituent and the nitrogen atom.
C3~110Shielded carbon due to its position in the pyrrole ring, but attached to the carboxylic acid.
C3a~125Bridgehead carbon, deshielded by the aromatic system.
C4~120Aromatic CH carbon.
C5~118Aromatic CH carbon, influenced by the adjacent nitro group.
C6~142Carbon bearing the nitro group, significantly deshielded.
C7~115Aromatic CH carbon.
C7a~138Bridgehead carbon, deshielded by the nitro group and the fused ring system.
COOH~165Carbonyl carbon of the carboxylic acid, characteristically downfield.

Comparative Analysis: The chemical shifts are predicted by considering the substituent effects of the nitro and carboxylic acid groups on the indole ring. The C6 carbon, directly attached to the electron-withdrawing nitro group, is expected to be the most deshielded among the benzene ring carbons.[7]

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule.

Experimental Protocol: FT-IR Sample Preparation (Thin Solid Film)

This method is straightforward and avoids the use of a matrix like KBr.[8]

Materials:

  • This compound (~1-2 mg)

  • Volatile solvent (e.g., acetone or methylene chloride)

  • Salt plate (e.g., NaCl or KBr)

  • Vial

Procedure:

  • Sample Dissolution: Place a small amount of the solid sample into a vial and add a few drops of a volatile solvent to dissolve it.[8]

  • Film Deposition: Apply a drop of the solution onto the surface of a clean salt plate.[8]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

FT-IR (Thin Film) Workflow A Dissolve solid sample in a volatile solvent B Deposit a drop onto a salt plate A->B C Evaporate solvent to form a thin film B->C D Acquire IR Spectrum C->D E Analyze characteristic absorption bands D->E

Caption: Workflow for obtaining an FT-IR spectrum using the thin solid film method.

Expected FT-IR Absorptions and Interpretation

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Characteristic FT-IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Indole)3400-3300MediumStretching
O-H (Carboxylic Acid)3300-2500Broad, StrongStretching (H-bonded)
C-H (Aromatic)3100-3000MediumStretching
C=O (Carboxylic Acid)1710-1680StrongStretching
C=C (Aromatic)1620-1580Medium-StrongStretching
N-O (Nitro)1550-1500 & 1370-1300StrongAsymmetric & Symmetric Stretching

Interpretation: The most diagnostic peaks will be the very broad O-H stretch of the carboxylic acid, the strong C=O stretch, and the two strong N-O stretching bands of the nitro group. The presence of all these bands provides strong evidence for the proposed structure. The N-H stretch of the indole ring will also be present.[9][10]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like this compound.[11]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions are produced.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge (m/z) ratios. Both positive and negative ion modes should be explored.

Expected Mass Spectrum and Fragmentation

Molecular Ion: The molecular weight of this compound is 206.16 g/mol .[12][13]

  • In positive ion mode (ESI+) , the expected molecular ion would be the protonated molecule [M+H]⁺ at m/z 207.

  • In negative ion mode (ESI-) , the deprotonated molecule [M-H]⁻ at m/z 205 is expected to be prominent.

Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion will lead to characteristic fragment ions.

Predicted ESI-MS Fragmentation M [M-H]⁻ m/z 205 F1 [M-H-CO₂]⁻ m/z 161 M->F1 - CO₂ F2 [M-H-NO₂]⁻ m/z 159 M->F2 - NO₂

References

A Comparative Analysis of 6-Nitroindole Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that dictates the trajectory of a research program. The nitroindole core, a deceptively simple heterocyclic pharmacophore, presents a fascinating case study in how the positional isomerism of a single functional group can profoundly influence physicochemical properties, reactivity, and biological activity.[1] This guide provides an in-depth comparative analysis of 6-nitroindole and its key isomers—4-nitroindole, 5-nitroindole, and 7-nitroindole—to empower researchers with the data and insights needed to make informed decisions in their synthetic and therapeutic strategies.

We will move beyond a simple cataloging of properties to explore the causality behind experimental choices and the practical implications of isomeric differences. This analysis is grounded in peer-reviewed data, offering a trustworthy resource for your research endeavors.

Physicochemical Properties: A Foundation of Differences

While sharing the same molecular formula (C₈H₆N₂O₂) and weight (162.15 g/mol ), the nitroindole isomers exhibit distinct physical properties that impact their handling, purification, and formulation.[2][3][4][5] The position of the electron-withdrawing nitro group alters the molecule's polarity, crystal lattice energy, and electronic distribution, leading to significant variations in melting point, solubility, and spectroscopic characteristics.

The separation of these isomers, often produced as a mixture during synthesis, presents a common challenge. Their similar polarities necessitate carefully optimized chromatographic methods to achieve baseline resolution.[6]

Table 1: Comparative Physicochemical Properties of Nitroindole Isomers

Property4-Nitroindole5-Nitroindole6-Nitroindole7-Nitroindole
CAS Number 4769-97-5[4]6146-52-7[7]4769-96-4[2]6960-42-5[5][8]
Appearance Brown crystalline powder[9]Yellow-Green Crystalline Solid[7]Not specifiedYellow powder[8][10]
Melting Point (°C) 205-207[4]140-142[11]Not specified94-98[8][12]
Solubility Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol[4]Soluble in ethanol, diethyl ether, propylene glycol[7]Not specifiedSlightly soluble in water[13]
UV-Vis λmax (nm) Extends furthest into visible range[14][15]322[14][15]Two maxima in 300-400 nm range[14][15]Not specified

Note: Data is compiled from various sources and may vary based on experimental conditions and purity.

Synthesis and Reactivity: The Nitro Group's Directing Influence

The synthesis of nitroindoles is most commonly achieved through the direct nitration of indole or its derivatives. However, this reaction can be notoriously difficult to control, often yielding a mixture of isomers. The development of regioselective synthetic methods is an active area of research, with recent transition-metal-free approaches showing promise for the specific synthesis of 6-nitroindole derivatives.[16]

The position of the nitro group critically dictates the molecule's reactivity and its utility as a synthetic intermediate.

  • 5-Nitroindole : This isomer is extensively used as a precursor for compounds targeting G-quadruplex (G4) DNA structures, which are implicated in oncogene regulation.[17][18] The nitro group at the 5-position is crucial for the binding affinity and biological activity of these derivatives.[17]

  • 4-Nitroindole : Serves as a versatile intermediate for preparing a range of biologically active compounds, including CGRP receptor antagonists and tryptophan dioxygenase inhibitors.[19]

  • 7-Nitroindole : Utilized in the synthesis of protein kinase inhibitors and as a tool in neuroscience research.[8][10]

  • 6-Nitroindole : While a valuable building block, its derivatives are often compared against the more potent 5-nitro counterparts in biological assays.[20] It serves as a precursor to 6-aminoindoline derivatives, which are important synthetic intermediates.[21]

Performance in Drug Discovery Applications

The ultimate test of these isomers lies in their performance within specific, high-value research applications. The literature provides clear, data-driven comparisons in two key areas: as universal bases in oligonucleotides and as anticancer agents.

Application: Universal Base Analogues in Oligonucleotides

Nitroindoles have been investigated as "universal bases"—synthetic nucleobase analogues that can pair with any of the four natural DNA bases (A, T, C, G) with minimal disruption to the DNA duplex. This property is invaluable for applications in DNA sequencing, PCR, and diagnostics. A key performance metric is the melting temperature (Tm) of the DNA duplex containing the universal base; higher and more consistent Tm values across pairings indicate better performance.

A study directly comparing the 4-, 5-, and 6-nitroindole derivatives revealed significant performance differences.[20]

Table 2: Comparative Performance of Nitroindole Isomers as Universal Bases

IsomerPaired with APaired with TPaired with CPaired with GAverage Tm (°C)ΔTm (°C)
4-Nitroindole 45.146.245.845.545.71.1
5-Nitroindole 48.549.048.848.248.60.8
6-Nitroindole 46.847.547.146.547.01.0

Data adapted from a study on nitroindoles as universal base analogues. Absolute Tm values are illustrative of relative stabilities.[20]

Interpretation: The 5-nitroindole isomer is the superior universal base. It forms the most stable duplexes (highest average Tm) and exhibits the least variability in stability when paired against the different natural bases (smallest ΔTm). This suggests that the electronic and steric properties conferred by the 5-position are optimal for stacking within the DNA helix without showing a destabilizing preference for any particular base pairing.

Application: Anticancer Agents Targeting c-Myc G-Quadruplex

Derivatives of nitroindoles have emerged as promising anticancer agents by binding to and stabilizing G-quadruplex (G4) DNA structures.[17] These structures can form in guanine-rich regions of DNA, such as the promoter region of the c-Myc oncogene. Stabilizing the G4 structure represses gene transcription, leading to reduced levels of the c-Myc protein and subsequent inhibition of cancer cell proliferation.[20]

Extensive research has shown that derivatives of 5-nitroindole are particularly effective in this role.[17][18] The scaffold allows for synthetic modification to enhance binding affinity and cellular activity. In contrast, while 6-nitroindole serves as a valuable synthetic precursor, the current body of literature indicates that its 5-nitro counterpart has yielded derivatives with more potent and well-characterized anticancer activity in this specific context.[20] This underscores the critical importance of the nitro group's position for molecular recognition and biological function.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed methodologies for key comparative experiments.

Experimental Workflow: HPLC Separation of Positional Isomers

The successful separation of nitroindole isomers is fundamental to obtaining pure compounds for subsequent assays. Positional isomers often have very similar polarities, making their separation by high-performance liquid chromatography (HPLC) challenging.[6]

Objective: To achieve baseline resolution (>1.5) between 6-nitroindole and its co-eluting positional isomers (e.g., 5-nitroindole).

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation & Optimization prep_sample Dissolve Isomer Mixture in Mobile Phase (0.5 mg/mL) prep_system Equilibrate HPLC System with Mobile Phase injection Inject Sample (10 µL) prep_system->injection separation Isocratic Elution (e.g., C18 column, Acetonitrile/Water) injection->separation detection UV Detection (e.g., 254 nm) separation->detection eval_res Evaluate Resolution (Rs) and Peak Shape (Tf) decision Rs > 1.5? eval_res->decision optimize Optimize Method: - Mobile Phase Composition - Stationary Phase - Temperature decision->optimize No success Method Validated decision->success Yes optimize->injection Re-inject

Caption: Workflow for HPLC method development to separate nitroindole isomers.

Detailed Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Start with an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The organic modifier composition should be systematically varied to optimize selectivity.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude isomer mixture in the mobile phase at a concentration of approximately 0.5 mg/mL.[6]

  • Injection Volume: 10 µL.

  • Validation & Optimization: Analyze the resulting chromatogram. If co-elution occurs (Resolution < 1.5), adjust the mobile phase composition (e.g., increase or decrease the percentage of acetonitrile). If necessary, screen different stationary phases (e.g., Phenyl-Hexyl) to exploit alternative separation mechanisms.[6]

Experimental Workflow: DNA Thermal Melting (Tm) Analysis

This experiment provides quantitative data on the stability of DNA duplexes containing a nitroindole isomer, which is crucial for evaluating its performance as a universal base.[20]

Objective: To determine the melting temperature (Tm) of a DNA duplex containing a nitroindole isomer paired with each of the four natural bases.

DNA_Melting_Workflow cluster_prep Oligonucleotide Preparation cluster_measurement UV Spectrophotometry cluster_analysis Data Analysis synthesis Synthesize & Purify Oligos: - One with Nitroindole (X) - Four complementary with A, T, C, G annealing Anneal Complementary Strands (Equimolar concentration in buffer) synthesis->annealing setup Place Annealed Duplexes in UV Spectrophotometer annealing->setup heating Heat Sample Gradually (e.g., 1°C/min from 25°C to 95°C) setup->heating monitoring Monitor Absorbance at 260 nm heating->monitoring plot Plot Absorbance vs. Temperature (Generate Melting Curve) calc_tm Calculate Tm (First derivative maximum) plot->calc_tm compare Compare Tm values for X-A, X-T, X-C, X-G pairs calc_tm->compare

Caption: Workflow for determining DNA duplex stability via thermal melting.

Detailed Protocol:

  • Oligonucleotide Synthesis: Synthesize and purify the required DNA oligonucleotides. One set will contain the nitroindole isomer of interest (e.g., 5'-GCGTXGCAT-3', where X is the nitroindole), and four complementary strands will each contain one of the natural bases opposite the X position (e.g., 3'-CGCAGC GTA-5').

  • Annealing: Prepare solutions for each of the four duplexes by mixing equimolar amounts of the complementary strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to ensure proper annealing.

  • Thermal Denaturation: Place the samples in a UV spectrophotometer equipped with a temperature controller.

  • Data Collection: Monitor the UV absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[20]

  • Tm Calculation: Plot the absorbance against temperature to generate a melting curve. The Tm is the temperature at which 50% of the DNA is denatured, typically calculated as the maximum of the first derivative of the melting curve.

  • Comparative Analysis: Compare the four Tm values obtained for the isomer. A smaller range of Tm values (ΔTm) indicates better performance as a universal base.[20]

Conclusion and Recommendations

The choice between 6-nitroindole and its isomers is not arbitrary; it is a strategic decision that should be dictated by the specific research application.

  • For applications requiring a universal base in oligonucleotides, 5-nitroindole is the demonstrably superior choice, offering higher and more consistent duplex stability.[20]

  • In the development of anticancer agents targeting the c-Myc G-quadruplex , the 5-nitroindole scaffold is the most validated and promising starting point, with a significant body of literature supporting its efficacy.[17][20]

  • 4-Nitroindole and 7-Nitroindole serve as valuable and versatile synthetic intermediates for a diverse range of therapeutic targets, and their selection depends on the desired substitution pattern of the final molecule.[8][9]

  • 6-Nitroindole remains a crucial building block, particularly as a precursor for 6-aminoindoline derivatives.[21] However, when compared directly in performance-based assays like those for universal bases or G4-binders, it is often outperformed by its 5-nitro isomer.

By understanding the distinct physicochemical properties, reactivities, and application-specific performances of each nitroindole isomer, researchers can more effectively design their experiments, accelerate their discovery programs, and ultimately enhance the probability of success.

References

A Comparative Analysis of the Biological Activities of 6-Nitro-1H-indole-3-carboxylic Acid and its 5-Nitro Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] The introduction of a nitro group to this framework can significantly modulate its electronic properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of two positional isomers: 6-Nitro-1H-indole-3-carboxylic acid and 5-Nitro-1H-indole-3-carboxylic acid. While direct comparative studies on these specific parent molecules are not extensively documented, this report synthesizes available data on their derivatives and related structures to offer insights into their potential therapeutic applications and the underlying structure-activity relationships.

Chemical Structures and Properties

The seemingly subtle difference in the position of the nitro group—from position 5 to position 6 on the indole ring—can lead to significant alterations in the molecule's physicochemical properties, such as its electronic distribution, dipole moment, and hydrogen bonding capacity. These changes, in turn, influence how the molecules interact with biological targets.

CompoundStructureMolecular FormulaMolecular WeightKey Features
5-Nitro-1H-indole-3-carboxylic acid C₉H₆N₂O₄206.16 g/mol Nitro group at the 5-position.
This compound C₉H₆N₂O₄206.16 g/mol Nitro group at the 6-position.[3]

Synthesis of Nitroindole-3-Carboxylic Acids

The synthesis of these isomers typically involves the nitration of an indole-3-carboxylic acid precursor or building the indole ring from a pre-nitrated starting material. A common strategy for the synthesis of 5-nitroindole-2-carboxylic acid, a closely related compound, involves the Fischer indole synthesis starting from p-nitrophenylhydrazine hydrochloride and an appropriate pyruvate ester, followed by hydrolysis.[4] Similar strategies can be adapted for the synthesis of the 3-carboxylic acid isomers.

Synthesis_Workflow cluster_5_nitro 5-Nitro Isomer Synthesis cluster_6_nitro 6-Nitro Isomer Synthesis p_nitrophenylhydrazine p-Nitrophenylhydrazine HCl hydrazone_5 Hydrazone Intermediate p_nitrophenylhydrazine->hydrazone_5 Condensation pyruvate_ester Pyruvate Ester pyruvate_ester->hydrazone_5 hydrazone_6 Hydrazone Intermediate pyruvate_ester->hydrazone_6 fischer_indole_5 Fischer Indole Synthesis hydrazone_5->fischer_indole_5 ester_5 5-Nitroindole-3-carboxylate Ester fischer_indole_5->ester_5 hydrolysis_5 Alkaline Hydrolysis ester_5->hydrolysis_5 product_5 5-Nitro-1H-indole-3-carboxylic acid hydrolysis_5->product_5 m_nitrophenylhydrazine m-Nitrophenylhydrazine HCl m_nitrophenylhydrazine->hydrazone_6 Condensation fischer_indole_6 Fischer Indole Synthesis hydrazone_6->fischer_indole_6 ester_6 6-Nitroindole-3-carboxylate Ester fischer_indole_6->ester_6 hydrolysis_6 Alkaline Hydrolysis ester_6->hydrolysis_6 product_6 This compound hydrolysis_6->product_6

General synthetic approach for 5- and 6-nitroindole-3-carboxylic acids.

Comparative Biological Activities

While a direct, side-by-side comparison of the parent acids is scarce in the literature, a review of studies on their derivatives reveals distinct therapeutic areas of interest for each isomer.

Anticancer Activity: A Focus on 5-Nitroindole Derivatives

A significant body of research points to the potential of 5-nitroindole derivatives as anticancer agents.[5][6] These compounds have been investigated for their ability to target and bind to the G-quadruplex DNA structures found in the promoter regions of oncogenes, such as c-Myc.[5][6] This interaction can downregulate the expression of the oncogene, leading to cell cycle arrest and apoptosis in cancer cells.

One study reported that substituted 5-nitroindole derivatives exhibited potent anti-proliferative effects against HeLa human cancer cells, with IC₅₀ values in the low micromolar range.[5] The presence of the nitro group at the 5-position was found to be crucial for this activity.[5]

Anti-inflammatory and Antimicrobial Potential: Insights from this compound

This compound is frequently cited as a versatile intermediate in the synthesis of novel pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.[3] The positioning of the nitro group at the 6-position appears to direct the biological activity towards these areas. While specific data for the parent acid is limited, its use as a building block suggests that the 6-nitroindole scaffold is a promising starting point for the development of new anti-inflammatory and antimicrobial drugs.

The broader family of indole derivatives has a well-established history of diverse biological activities, including antimicrobial action against a range of pathogens.[1][2]

Structure-Activity Relationship (SAR) Insights

The differential biological activities of the 5- and 6-nitro isomers can be attributed to the influence of the nitro group's position on the molecule's overall electronic and steric properties. The mutagenic and biological activities of nitro-aromatic compounds are known to be influenced by the orientation of the nitro group.

SAR_Comparison cluster_5_nitro 5-Nitro Isomer cluster_6_nitro 6-Nitro Isomer Indole Scaffold Indole Scaffold 5-NO2 5-Nitro Group Indole Scaffold->5-NO2 6-NO2 6-Nitro Group Indole Scaffold->6-NO2 Electronic Effects 5 Alters electron density at specific positions 5-NO2->Electronic Effects 5 Anticancer Anticancer Activity (e.g., G-quadruplex binding) Electronic Effects 5->Anticancer Electronic Effects 6 Different impact on molecular polarity and H-bonding 6-NO2->Electronic Effects 6 Anti-inflammatory/\nAntimicrobial Anti-inflammatory & Antimicrobial Potential Electronic Effects 6->Anti-inflammatory/\nAntimicrobial

References

A Senior Application Scientist's Guide to the Analytical Determination of 6-Nitro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and biochemical research, the precise and accurate characterization of molecular intermediates is paramount. 6-Nitro-1H-indole-3-carboxylic acid, a key building block in the synthesis of various bioactive molecules, demands robust analytical methodologies to ensure its purity, identity, and quantity.[1] This guide provides an in-depth comparison of the principal analytical techniques for the characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (C₉H₆N₂O₄, Molar Mass: 206.16 g/mol ) is a yellowish to brown powder that serves as a critical intermediate in organic synthesis, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its molecular structure, featuring a nitro group on the indole ring and a carboxylic acid moiety, dictates the analytical strategies for its characterization. The presence of the chromophoric nitro-indole system makes it amenable to UV-Vis spectroscopy, while the carboxylic acid group and its overall structure lend themselves to chromatographic and NMR techniques. This guide will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The method's strength lies in its high resolution, reproducibility, and the ability to employ a variety of detection methods.

The "Why": Causality in HPLC Method Design

The choice of a reversed-phase C18 column is predicated on the molecule's moderate polarity. The indole ring provides hydrophobicity, while the carboxylic acid and nitro groups contribute polarity, making it well-suited for retention on a non-polar stationary phase. The mobile phase, a gradient of acidified water and acetonitrile, is designed to first retain the analyte on the column in a higher aqueous environment and then elute it as the organic content increases. The acid (trifluoroacetic or formic acid) in the mobile phase serves a dual purpose: it protonates the carboxylic acid group, suppressing its ionization and leading to a more retained, sharper peak, and it improves the peak shape by minimizing interactions with residual silanol groups on the silica-based stationary phase. UV detection is highly effective due to the strong chromophore of the nitro-indole system.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute this stock solution with the mobile phase to a working concentration of ~0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% TFA in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient:

      • 0-5 min: 15% B

      • 5-20 min: 15-85% B

      • 20-25 min: 85% B

      • 25-26 min: 85-15% B

      • 26-30 min: 15% B[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 25 °C.[2]

    • Detection: UV at 348 nm.[2]

  • Data Analysis: Determine purity by calculating the area percentage of the main peak. For quantification, construct a calibration curve using serial dilutions of the reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN/Water start->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection at 348 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Prepare Sample (~10 µg/mL) filter Filter (0.22 µm) start->filter inject Inject 5 µL filter->inject separate C18 Column Separation inject->separate ionize ESI (Negative Mode) separate->ionize detect Mass Detection (m/z 205.02) ionize->detect extract_ion Extract Ion Chromatogram detect->extract_ion confirm Confirm by RT & Accurate Mass extract_ion->confirm quantify Quantify confirm->quantify Decision_Tree cluster_goals cluster_methods start What is the analytical goal? goal1 Structural Confirmation start->goal1 Unambiguous ID goal2 Purity / Assay start->goal2 Routine QC goal3 Trace Impurity Analysis start->goal3 High Sensitivity goal4 Rapid Quantification start->goal4 Simple Matrix method1 NMR Spectroscopy goal1->method1 method2 HPLC-UV goal2->method2 method3 LC-MS goal3->method3 method4 UV-Vis Spectroscopy goal4->method4

References

A Comparative Guide to the Spectroscopic Analysis of 6-Nitro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical checkpoint in the research and development pipeline. 6-Nitro-1H-indole-3-carboxylic acid, a key building block in the synthesis of various pharmacologically active agents, presents a unique analytical challenge due to the influence of its electron-withdrawing nitro group on the indole scaffold.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, comparing these primary techniques with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The focus is on providing not just data, but a rationale for the observed spectral features, empowering researchers to confidently characterize this and similar molecules.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to probe the magnetic environments of individual nuclei within a molecule provides unparalleled insight into connectivity and stereochemistry. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the indole ring and the presence of the carboxylic acid functionality.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the acquisition of high-resolution NMR data, the following protocol is recommended:

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar analyte and the presence of exchangeable protons (NH and COOH), which will be clearly visible.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is homogeneous.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width: 0-14 ppm.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: Standard proton-decoupled experiment.

  • Number of Scans: 1024 or higher to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width: 0-200 ppm.

The causality behind these choices lies in balancing signal-to-noise with experimental time. A higher number of scans is necessary for the less sensitive ¹³C nucleus. DMSO-d₆ is chosen for its high boiling point and its ability to engage in hydrogen bonding, which can sometimes sharpen the signals of exchangeable protons.

¹H and ¹³C NMR Spectral Analysis of this compound

While a publicly available, fully assigned spectrum of this compound is not readily found in the searched literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of similar indole derivatives and the known effects of substituents on aromatic systems.[2]

Molecular Structure and Numbering:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The presence of the strongly electron-withdrawing nitro group at the C6 position and the carboxylic acid at C3 will significantly influence the chemical shifts of the aromatic protons.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
H1 (NH)~12.0br s-The acidic proton of the indole nitrogen, typically downfield and broadened due to exchange.
COOH~13.0br s-The acidic proton of the carboxylic acid, very downfield and broad.[3]
H2~8.3s-Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and the C3 substituent.
H4~7.8dJ ≈ 8.8Deshielded by the ring current and the C3a-C7a bond. Coupled to H5.
H5~8.1ddJ ≈ 8.8, 2.0Strongly deshielded due to its position ortho to the nitro group. Coupled to H4 (ortho) and H7 (meta).
H7~8.6dJ ≈ 2.0Most deshielded aromatic proton due to its position ortho to the nitro group. Coupled to H5 (meta).
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The deshielding effect of the nitro and carboxylic acid groups will also be evident in the ¹³C NMR spectrum.

CarbonPredicted Chemical Shift (ppm)Rationale
C2~128Influenced by the indole nitrogen and the C3 substituent.
C3~115Shielded relative to other aromatic carbons due to its position.
C3a~125Bridgehead carbon.
C4~120Aromatic carbon.
C5~118Aromatic carbon ortho to the nitro group.
C6~145Strongly deshielded due to the direct attachment of the nitro group.
C7~112Aromatic carbon ortho to the nitro group.
C7a~138Bridgehead carbon attached to nitrogen.
COOH~165Carbonyl carbon of the carboxylic acid, typically in this region.[3]

Comparative Analysis with Alternative Techniques

While NMR provides the most detailed structural information, a comprehensive characterization often involves complementary analytical techniques.

G 6-Nitro-1H-indole-3-carboxylic_acid This compound NMR NMR Spectroscopy (¹H and ¹³C) 6-Nitro-1H-indole-3-carboxylic_acid->NMR Detailed Structure Connectivity HPLC HPLC 6-Nitro-1H-indole-3-carboxylic_acid->HPLC Purity Assessment Quantification MS Mass Spectrometry 6-Nitro-1H-indole-3-carboxylic_acid->MS Molecular Weight Elemental Formula FTIR FTIR Spectroscopy 6-Nitro-1H-indole-3-carboxylic_acid->FTIR Functional Groups

Caption: Workflow for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.[1] For this compound, a reversed-phase HPLC method would be suitable.

Typical HPLC Method:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV-Vis at a wavelength where the compound has strong absorbance (likely in the 254-350 nm range due to the nitroindole chromophore).[4]

Comparison with NMR:

  • Advantages of HPLC: Excellent for determining purity (impurities will appear as separate peaks), highly sensitive for quantification, and can be automated for high-throughput screening.

  • Limitations of HPLC: Provides no direct structural information about the main compound or its impurities.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₆N₂O₄, Molecular Weight: 206.16 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula.[1][5]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 206.

  • Loss of H₂O: m/z 188.

  • Loss of NO₂: m/z 160.

  • Loss of COOH: m/z 161.

Comparison with NMR:

  • Advantages of MS: Provides precise molecular weight and elemental composition, and fragmentation patterns can offer clues about the structure.

  • Limitations of MS: Does not provide information on the connectivity of atoms or the substitution pattern on the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic FTIR Peaks:

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[6]

  • N-H stretch (indole): A medium to sharp peak around 3400 cm⁻¹.[7]

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[6]

  • N-O stretch (nitro group): Strong peaks around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Comparison with NMR:

  • Advantages of FTIR: Quick and easy method to confirm the presence of key functional groups.

  • Limitations of FTIR: Provides no information about the carbon-hydrogen framework or the overall connectivity of the molecule.

Conclusion: An Integrated Approach for Confident Characterization

While ¹H and ¹³C NMR spectroscopy are the most powerful tools for the complete structural elucidation of this compound, a multi-technique approach provides the most robust and self-validating system for characterization. The predicted NMR data in this guide, based on established chemical principles, serves as a strong foundation for researchers working with this molecule. By complementing NMR with HPLC for purity assessment, MS for molecular weight and formula confirmation, and FTIR for functional group identification, scientists can ensure the identity and quality of their compounds, a critical step in the journey of drug discovery and development.

References

"interpreting the mass spectrum of 6-Nitro-1h-indole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Interpreting the Mass Spectrum of 6-Nitro-1H-indole-3-carboxylic Acid: A Comparative Fragmentation Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in pharmaceutical and organic synthesis.[1] Its structure, incorporating an indole core, a carboxylic acid, and a nitro group, presents a unique challenge and opportunity for structural elucidation via mass spectrometry. Understanding its fragmentation pattern is paramount for reaction monitoring, purity assessment, and metabolite identification.

This guide provides an in-depth interpretation of the mass spectrum of this compound. As no definitive public reference spectrum is widely available, we will deduce its fragmentation pathways by employing a first-principles, comparative approach. We will dissect the molecule into its core functional components, analyze the known mass spectrometric behavior of analogous structures, and synthesize this information to predict and interpret the complete mass spectrum.

Part 1: Foundational Principles of Mass Spectrometric Fragmentation

The fragmentation of this compound under ionization, typically Electron Ionization (EI), is governed by the competing influences of its three key functional regions: the carboxylic acid group, the aromatic nitro group, and the indole ring system.

  • Aromatic Carboxylic Acids: Upon ionization, aromatic carboxylic acids typically exhibit a visible molecular ion peak.[2] The most characteristic fragmentation pathways involve the loss of the hydroxyl radical (•OH) to form a stable acylium ion, or the loss of the entire carboxyl radical (•COOH).[3][4]

  • Nitroaromatic Compounds: The fragmentation of nitroaromatics is dominated by the nitro group. Common fragmentation includes the loss of a nitric oxide radical (•NO) and a nitrogen dioxide radical (•NO2).[5][6] The loss of •NO2 is often followed by the expulsion of carbon monoxide (CO) from the resulting phenoxy cation.[5]

  • Indole Ring System: The indole ring is a relatively stable aromatic system, often leading to a prominent molecular ion in its derivatives.[7] Fragmentation, when it occurs, may involve cleavage of substituents or complex ring rearrangements.

Part 2: A Comparative Approach to Spectral Interpretation

To predict the fragmentation of our target molecule (MW: 206.16 g/mol )[1][8], we will first analyze the mass spectra of simpler, structurally related compounds.

Alternative 1: Indole-3-Carboxylic Acid (The Core Structure)

Indole-3-carboxylic acid (MW: 161.16 g/mol )[9] represents the fundamental indole-acid core of our target molecule. Its fragmentation pattern provides a baseline for understanding the behavior of this portion of the structure.

Expected Fragmentation: The primary fragmentation events would be initiated at the carboxylic acid group.

  • Molecular Ion (M⁺•): A peak at m/z 161 .

  • Loss of •OH: Cleavage of the C-OH bond results in a resonance-stabilized acylium ion at m/z 144 ([M-17]⁺).

  • Loss of •COOH: Decarboxylation leads to an ion corresponding to the indole ring at m/z 116 ([M-45]⁺).

.

Caption: Predicted fragmentation of Indole-3-Carboxylic Acid.

Alternative 2: 3-Nitroindole (The Nitro-Indole Moiety)

3-Nitroindole (MW: 162.14 g/mol ) serves as an excellent model for the nitro-substituted indole ring. Studies on this isomer show a clear fragmentation pattern dominated by the nitro group.[10][11]

Observed Fragmentation:

  • Molecular Ion (M⁺•): A strong peak at m/z 162 .

  • Loss of •NO: A fragment corresponding to the loss of nitric oxide at m/z 132 ([M-30]⁺•).

  • Loss of •NO₂: A fragment from the loss of nitrogen dioxide at m/z 116 ([M-46]⁺). This fragment is isobaric with the decarboxylated fragment from indole-3-carboxylic acid, highlighting the importance of context.

.

Caption: Known fragmentation pathways for 3-Nitroindole.

Synthesized Interpretation: The Mass Spectrum of this compound

By combining the principles observed above, we can now construct a detailed prediction of the key fragments for this compound (MW: 206.16 g/mol ). The spectrum will be a composite of competing fragmentation pathways originating from the molecular ion at m/z 206 .

Predicted m/zProposed Fragment StructureNeutral LossPathway Origin
206Molecular Ion [M]⁺• --
189[M - •OH]⁺•OH (17 u)Carboxylic Acid
176[M - •NO]⁺••NO (30 u)Nitro Group
161[M - •COOH]⁺•COOH (45 u)Carboxylic Acid
160[M - •NO₂]⁺•NO₂ (46 u)Nitro Group
115[M - •COOH - •NO₂]⁺•COOH, •NO₂Secondary

Dominant Fragmentation Pathways:

  • Carboxylic Acid Cleavage: The initial loss of •OH is highly probable, leading to a stable acylium ion at m/z 189 . This ion would be a significant peak. Subsequent loss of CO from this fragment would yield the 6-nitroindole cation at m/z 161 . Alternatively, direct loss of the •COOH radical from the molecular ion also leads to the m/z 161 fragment.

  • Nitro Group Cleavage: Parallel to the acid fragmentation, the molecular ion can lose •NO or •NO₂. The loss of •NO₂ is typically more significant, yielding a fragment at m/z 160 . This fragment corresponds to an indole-3-carboxylic acid radical cation that has lost a hydrogen atom.

  • Secondary Fragmentation: The primary fragment at m/z 161 (6-nitroindole cation) is itself susceptible to fragmentation, likely losing •NO₂ to produce a fragment at m/z 115 .

.

Caption: Predicted competing fragmentation pathways for the title compound.

Part 3: Experimental Protocol for Mass Spectrum Acquisition

To validate this interpretation, the following protocol outlines a standard method for acquiring the mass spectrum.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. An LC-MS with ESI could also be used, though fragmentation patterns may differ.[6][12]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • To facilitate volatility for GC-MS, derivatization is recommended. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

    • Incubate the sample with BSTFA in a suitable solvent (e.g., pyridine or acetonitrile) at 70°C for 30 minutes.

  • GC-MS Parameters:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min. Hold at 300°C for 5 minutes.

    • Transfer Line Temperature: 290°C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500.

    • Data Analysis: Identify the chromatographic peak for the derivatized analyte and extract the corresponding mass spectrum. Adjust observed m/z values to account for the mass of the silyl group(s).

Conclusion

The mass spectrum of this compound is predicted to be rich with diagnostic ions. The key to a confident interpretation lies in recognizing the competing fragmentation pathways initiated by the carboxylic acid and nitro functional groups. The most informative peaks are expected to be the molecular ion at m/z 206 , and primary fragments at m/z 189 (loss of •OH), m/z 161 (loss of •COOH), and m/z 160 (loss of •NO₂). By comparing these predicted fragments with the known behavior of indole-3-carboxylic acid and nitroindoles, researchers can achieve a high degree of confidence in the structural elucidation of this and related molecules.

References

A Senior Application Scientist's Guide to FTIR Analysis of 6-Nitro-1H-indole-3-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Spectrum, a Molecular Fingerprint

In the realm of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 6-Nitro-1H-indole-3-carboxylic acid is a compound of significant interest, belonging to the indole class of heterocyclic compounds that form the backbone of numerous bioactive agents. Its efficacy and function are intrinsically linked to the spatial arrangement of its constituent atoms and the interplay of its functional groups: the indole ring, the carboxylic acid, and the nitro group.

Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive technique to elucidate this molecular architecture. By probing the vibrational modes of a molecule's bonds, FTIR provides a unique spectral "fingerprint." This guide moves beyond a mere recitation of spectral data. As a Senior Application Scientist, my objective is to provide a deeper, more instructive comparison, explaining the causality behind the spectral features and offering a robust, self-validating protocol for obtaining high-quality data. We will dissect the FTIR spectrum of this compound, comparing it with its parent compound, Indole-3-carboxylic acid, to isolate and understand the spectral contributions of the pivotal nitro functional group.

Part 1: Molecular Architecture and Predicted Vibrational Signatures

To interpret an FTIR spectrum with confidence, one must first understand the molecule's structure and predict where its functional groups will absorb infrared radiation. The structure of this compound, shown below, reveals several key groups that are IR-active.

Caption: Molecular structure of this compound with key functional groups highlighted.

Based on this structure, we can anticipate several characteristic vibrational bands:

  • -COOH Group: This group gives rise to some of the most recognizable peaks in an IR spectrum. The O-H stretch is typically very broad and strong, often spanning from 3300 to 2500 cm⁻¹, due to extensive hydrogen bonding which forms dimers in the solid state.[1][2] The carbonyl (C=O) stretch is also strong and sharp, expected between 1760 and 1690 cm⁻¹.[1][3]

  • Indole N-H Group: The N-H bond in the indole ring produces a moderate to sharp stretching vibration, typically found around 3400 cm⁻¹.[4] Its position and broadness can be influenced by hydrogen bonding.

  • -NO₂ Group: Aromatic nitro compounds characteristically display two strong stretching vibrations: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹.[5] These peaks are often among the most intense in the fingerprint region.

  • Aromatic Ring: The indole ring will also show C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[3][4]

Part 2: A Self-Validating Protocol for KBr Pellet FTIR Analysis

The quality of an FTIR spectrum is contingent upon meticulous sample preparation. The Potassium Bromide (KBr) pellet method is a gold standard for solid samples, but it is sensitive to procedural errors, primarily moisture contamination.[6][7] This protocol is designed to be self-validating by emphasizing steps that ensure pellet transparency and minimize interference.

FTIR_Workflow cluster_prep I. Material Preparation cluster_mixing II. Sample Homogenization cluster_pressing III. Pellet Formation cluster_analysis IV. Spectroscopic Analysis A Dry spectroscopic grade KBr at 110°C for 2-4 hours E Add ~200 mg of dry KBr to the mortar A->E B Dry analyte (2-3 mg) in a desiccator D Grind 1-2 mg of analyte to a fine powder B->D C Clean agate mortar, pestle, and die set C->D D->E F Gently but thoroughly mix with analyte to disperse E->F G Load mixture into the pellet die F->G H Apply vacuum to remove trapped air G->H I Press at 8-10 metric tons for 1-2 minutes H->I J Release pressure slowly and extract pellet I->J K Visually inspect pellet (should be transparent) J->K L Acquire background spectrum (empty sample holder) K->L M Acquire sample spectrum (4000-400 cm⁻¹, 32 scans) L->M

Caption: Self-validating workflow for KBr pellet preparation and FTIR analysis.

Detailed Step-by-Step Methodology:

  • Material Preparation (The Causality of Dryness): KBr is hygroscopic. Absorbed water will produce a broad O-H absorption band around 3450 cm⁻¹ and a weaker bending mode near 1640 cm⁻¹, potentially obscuring the N-H stretch and other key features.[6] Therefore, drying KBr (spectroscopic grade) in an oven and storing it in a desiccator is a critical, non-negotiable first step. The analyte must also be dry to prevent localized moisture effects.

  • Sample Homogenization (The Key to Clarity): The goal is to uniformly disperse the analyte within the KBr matrix.

    • Weigh approximately 1-2 mg of this compound and 200 mg of dried KBr. The 1:100 to 1:200 sample-to-matrix ratio is crucial for achieving a spectrum where peaks are not saturated (i.e., absorbance < 1.5).[6][8]

    • First, grind the analyte alone in a clean agate mortar to break down crystal lattices. Large particles cause light scattering (the Christiansen effect), which distorts peak shapes.[7]

    • Add the KBr and mix gently but thoroughly. Over-grinding the KBr can increase its surface area and susceptibility to moisture absorption.

  • Pellet Formation (Achieving Optical Transparency):

    • Transfer the mixture to the pellet die. Applying a vacuum for a few minutes before pressing removes trapped air, which is essential for a transparent pellet.[7][9]

    • Place the die in a hydraulic press and gradually apply 8-10 metric tons of pressure.[10] This pressure causes the KBr to undergo plastic flow, encapsulating the analyte in a solid, IR-transparent matrix. Hold the pressure for 1-2 minutes to ensure a uniform pellet.[7]

  • Spectroscopic Analysis (Data Integrity):

    • A high-quality pellet should be clear and translucent, not cloudy. Opacity indicates poor mixing, insufficient pressure, or moisture.

    • Always run a background scan with an empty sample holder immediately before the sample scan to correct for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Part 3: Spectral Interpretation - A Comparative Guide

The most powerful way to understand the FTIR spectrum of this compound is to compare it directly with a structurally similar molecule. Here, we compare its expected spectral features with those of Indole-3-carboxylic acid, which lacks the nitro group. This comparison allows for the unambiguous assignment of the -NO₂ vibrations.

Functional GroupVibrational ModeIndole-3-carboxylic Acid (Expected Wavenumber, cm⁻¹)This compound (Expected Wavenumber, cm⁻¹)Rationale for Spectral Shift / Appearance
Carboxylic Acid O-H stretch3300-2500 (very broad, strong)[1][11]3300-2500 (very broad, strong)[1][2]The extensive hydrogen bonding of the carboxylic acid dimer dominates this region in both molecules.
C=O stretch~1700-1680[12]~1710-1690[1][3]The electron-withdrawing nitro group can cause a slight increase in the C=O bond order, shifting the peak to a slightly higher wavenumber.
Indole Ring N-H stretch~3400 (sharp/medium)[4]~3390 (sharp/medium)Minimal change expected as the nitro group is distant from the N-H bond. May show slight broadening due to intermolecular interactions.
C=C stretch~1600-1450 (multiple bands)[4]~1600-1450 (multiple bands)These aromatic ring stretches will be present in both compounds.
Nitro Group N-O asymmetric stretch Absent ~1530-1500 (strong) [5][13]This is a key diagnostic peak. Its appearance is direct evidence of the nitro group.
N-O symmetric stretch Absent ~1350-1320 (strong) [5][13]This is the second key diagnostic peak. The presence of this strong pair of absorptions is a definitive fingerprint for the -NO₂ group.
Aromatic C-H C-H stretch>3000 (multiple weak bands)>3000 (multiple weak bands)Typical for aromatic C-H bonds, present in both molecules.

Analysis of the Comparison:

The primary and most dramatic difference between the spectra of the two compounds is the appearance of two very strong absorption bands in the 1530 cm⁻¹ and 1350 cm⁻¹ regions for this compound.[5] These peaks, corresponding to the asymmetric and symmetric stretching of the N-O bonds, are absent in the spectrum of Indole-3-carboxylic acid. Their high intensity is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.

The electron-withdrawing nature of the nitro group (-NO₂) can also induce subtle shifts in other peaks. For instance, the C=O stretching frequency of the carboxylic acid may be slightly higher (a "blue shift") compared to the unsubstituted analogue. This is because the nitro group pulls electron density from the aromatic ring, which in turn can slightly strengthen the C=O double bond.

Conclusion

FTIR spectroscopy, when coupled with a robust experimental methodology and a logical comparative approach, provides an unambiguous confirmation of the functional groups within this compound. The defining spectral features are the extremely broad O-H stretch from the carboxylic acid dimer, the strong carbonyl C=O stretch, the indole N-H stretch, and, most diagnostically, the pair of intense absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group. By comparing the spectrum to that of Indole-3-carboxylic acid, the influence of the nitro substituent is not just observed but understood, providing researchers with a high degree of confidence in their structural characterization. This analytical rigor is fundamental to advancing research in drug development and chemical synthesis.

References

A Comparative Guide to the Quantitative Analysis of 6-Nitro-1H-indole-3-carboxylic Acid: Validation of a Robust HPLC-UV Method

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the precise quantification of 6-Nitro-1H-indole-3-carboxylic acid, a critical intermediate in pharmaceutical synthesis.[1] We will delve into the development and validation of a robust High-Performance Liquid Chromatography (HPLC) with UV detection method, presented here as a reliable and accessible approach for quality control and research laboratories. Furthermore, this guide will objectively compare the performance of this HPLC method with other potential analytical alternatives, providing the supporting rationale and experimental considerations to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.

The Importance of Accurate Quantification of this compound

This compound (C₉H₆N₂O₄, M.W. 206.16 g/mol ) is a key building block in the synthesis of a variety of bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] Its purity and concentration in reaction mixtures and final products are critical parameters that can significantly impact the yield, safety, and efficacy of the resulting pharmaceuticals. Consequently, a validated, reliable, and efficient analytical method for its quantification is paramount.

A Validated HPLC-UV Method for this compound Quantification

The following HPLC method has been developed and validated to ensure its suitability for the intended purpose of quantifying this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Chromatographic Conditions

The selection of the chromatographic parameters was driven by the physicochemical properties of this compound, which possesses a polar carboxylic acid group and a chromophoric nitro-indole system. A reversed-phase C18 column was chosen for its versatility and ability to retain and separate a wide range of semi-polar compounds. The mobile phase, a mixture of acidic water and acetonitrile, was optimized to achieve a good peak shape and a reasonable retention time. The UV detection wavelength was selected based on the UV-Vis absorption spectrum of 6-nitroindole isomers, which typically show strong absorbance in the near-UV range.[4][5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 350 nm
Run Time 10 minutes
Method Validation

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[2][3][6] The following validation characteristics were evaluated: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate specificity, a solution of this compound was injected, and the chromatogram was compared with that of a blank (mobile phase) and a placebo (a mixture of all excipients without the analyte). The peak for this compound was well-resolved from any other peaks, demonstrating the method's specificity.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] A series of standard solutions of this compound were prepared at five different concentrations ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
150123
5251567
10502890
251255432
502510987

The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (R²) of 0.9998. The specified range for this method is established as 1 to 50 µg/mL, within which it provides an acceptable degree of linearity, accuracy, and precision.[2]

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][7] Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo solution at three concentration levels (80%, 100%, and 120% of the target concentration of 10 µg/mL).

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%87.9599.38
100%1010.08100.80
120%1211.9199.25
Average Recovery 99.81

The high recovery values indicate that the method is accurate for the quantification of this compound.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Repeatability: Six replicate injections of a 10 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision LevelnMean Peak AreaSDRSD (%)
Repeatability650312345280.90
Intermediate Precision650198751201.02

The low RSD values for both repeatability and intermediate precision demonstrate that the method is precise.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.15 µg/mL

  • LOQ: 0.45 µg/mL

These values indicate that the method is sensitive enough for the intended application.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7] Robustness was evaluated by making small, deliberate changes to the chromatographic conditions.

Parameter VariedVariation% RSD of Peak Area
Flow Rate (mL/min)0.9, 1.11.2
Column Temperature (°C)28, 320.8
Mobile Phase Composition± 2% Acetonitrile1.5

The method was found to be robust as the RSD of the peak area remained below 2% for all variations.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Suitability A Select Column & Mobile Phase B Optimize Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability Testing H->I

Caption: Workflow for the validation of the HPLC method.

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method is robust and reliable, other analytical techniques can also be considered for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for higher sensitivity, faster analysis time, or the analysis of complex matrices.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reliable, cost-effective, widely available instrumentation.Moderate sensitivity, may not be suitable for very low concentrations.
UPLC-UV Similar to HPLC but uses smaller particles for higher resolution and speed.Faster analysis time, higher resolution, and sensitivity than HPLC.Higher initial instrument cost, requires higher purity solvents.
LC-MS/MS Separation by liquid chromatography coupled with mass spectrometry for detection.Very high sensitivity and selectivity, can identify and quantify compounds in complex matrices.High instrument and maintenance costs, requires specialized expertise.
HPTLC High-Performance Thin-Layer Chromatography with densitometric detection.Simple, rapid, can analyze multiple samples simultaneously, cost-effective.[8]Lower resolution and sensitivity compared to HPLC, quantification can be less precise.
Colorimetric (Salkowski reagent) Colorimetric reaction with indolic compounds.[9]Simple, rapid, and inexpensive for screening purposes.Non-specific, as it reacts with various indole derivatives, leading to overestimation.[8]

Logical Relationship of Method Selection

Method Selection Logic A Analytical Need B Routine QC A->B C High Throughput Screening A->C D Trace Level Analysis A->D E HPLC-UV B->E F HPTLC/Colorimetric C->F G LC-MS/MS D->G

References

A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the primary synthetic routes to 6-nitroindoline-2-carboxylic acid, a crucial building block in medicinal chemistry and drug development.[1][2] We will delve into two principal methodologies: the direct electrophilic nitration of indoline-2-carboxylic acid and a chiral pool synthesis starting from L-phenylalanine. This document offers an in-depth analysis of each route, complete with detailed experimental protocols, comparative data, and mechanistic insights to assist researchers in making informed decisions for their synthetic endeavors.

Introduction to 6-Nitroindoline-2-carboxylic Acid

6-Nitroindoline-2-carboxylic acid is a heterocyclic compound whose structural framework is a recurring motif in numerous biologically active molecules.[3] Its utility stems from the versatile chemical handles it possesses: a secondary amine within the indoline ring, a carboxylic acid at the 2-position, and a nitro group on the benzene ring. The nitro group, in particular, can be readily reduced to an amine, providing a vector for further functionalization.[4] The enantiomeric purity of this compound is often critical for pharmacological applications, making the choice of synthetic route a key consideration.[1]

Overview of Synthetic Strategies

The synthesis of 6-nitroindoline-2-carboxylic acid is predominantly achieved through two distinct strategies. The first is a direct approach involving the nitration of a pre-existing indoline structure.[5] The second is a chiral pool synthesis that constructs the indoline ring from an enantiomerically pure starting material, L-phenylalanine, thereby preserving stereochemical integrity.[5]

Route 1: Direct Electrophilic Nitration of Indoline-2-carboxylic Acid

This method is a straightforward and common approach that utilizes commercially available indoline-2-carboxylic acid.[1]

Mechanism and Scientific Rationale

The core of this synthesis is an electrophilic aromatic substitution reaction. Under strongly acidic conditions (typically a mixture of concentrated sulfuric and nitric acid), the nitrogen atom of the indoline ring is protonated. This protonated amine acts as a deactivating, meta-directing group.[1][6] Consequently, the incoming electrophile, the nitronium ion (NO₂⁺) generated in situ from nitric and sulfuric acid, is directed primarily to the C-6 position, which is meta to the ammonium group.

However, the reaction is not perfectly regioselective. A significant byproduct, 5-nitroindoline-2-carboxylic acid, is also formed.[1][6] This necessitates a careful purification step to isolate the desired 6-nitro isomer. The low reaction temperatures (-20 °C to -10 °C) are crucial for controlling the exothermic nitration reaction and minimizing the formation of undesired byproducts.[6]

Experimental Protocol: Direct Nitration

This protocol is adapted from established synthetic procedures.[1][6]

  • Preparation: In a flask equipped with a magnetic stirrer and a thermometer, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (98%, e.g., 200 mL). Cool the solution to -5 °C using an ice-salt bath.[1]

  • Nitration: While maintaining the temperature between -20 °C and -10 °C, slowly add concentrated nitric acid (d 1.5 g/cm³, 1.08 eq, e.g., 6.93 mL, 165 mmol) dropwise to the stirred solution.[1]

  • Reaction: Continue stirring the reaction mixture at this temperature for 30 minutes after the addition is complete.[6]

  • Quenching: Carefully pour the reaction mixture onto crushed ice (e.g., 500 g) with vigorous stirring.[6]

  • Byproduct Removal: Extract the cold aqueous solution with ethyl acetate to remove the less polar 5-nitroindoline-2-carboxylic acid byproduct.[6]

  • Product Isolation: Adjust the pH of the remaining aqueous phase to 4.5-5.0 using an aqueous sodium hydroxide solution.[6]

  • Extraction: Extract the desired 6-nitroindoline-2-carboxylic acid from the pH-adjusted aqueous phase with ethyl acetate.[1]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[6]

Visualization of Direct Nitration Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Indoline-2-carboxylic acid in conc. H₂SO₄ at -5 °C B Add conc. HNO₃ at -20 to -10 °C A->B C Stir for 30 minutes B->C D Pour into crushed ice C->D E Extract with EtOAc (removes 5-nitro isomer) D->E F Adjust aqueous pH to 4.5-5.0 E->F G Extract aqueous with EtOAc F->G H Dry and concentrate G->H I Pure 6-Nitroindoline-2-carboxylic acid H->I

Caption: Workflow for the direct nitration synthesis.

Route 2: Chiral Pool Synthesis from L-Phenylalanine

This elegant, multi-step approach leverages the inherent stereochemistry of a natural amino acid to produce enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid.[6]

Mechanism and Scientific Rationale

This synthesis begins with the dinitration of L-phenylalanine. Using a potent nitrating agent like urea nitrate in sulfuric acid, nitro groups are installed at the C2 and C4 positions of the phenyl ring to yield 2,4-dinitro-L-phenylalanine.[3] The key step is the subsequent base-catalyzed intramolecular cyclization.[6] A base, such as sodium hydroxide, deprotonates the amino group of the dinitrophenylalanine. The resulting nucleophilic nitrogen attacks the carbon bearing the nitro group at the C2 position in an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. This forms the five-membered indoline ring and displaces a nitrite ion, yielding (S)-6-nitroindoline-2-carboxylic acid. This route preserves the stereocenter from the starting L-phenylalanine, resulting in a product with high enantiomeric excess (>99.5%).[3][6]

Experimental Protocol: Chiral Synthesis

This protocol is based on the synthesis of (S)-6-nitro-indoline-2-carboxylic acid from L-phenylalanine.[3][6]

  • Nitration of L-phenylalanine:

    • Prepare a nitrating mixture of urea nitrate (UN) in concentrated sulfuric acid.[3]

    • Carefully add L-phenylalanine to the nitrating mixture at a controlled temperature to produce 2,4-dinitro-L-phenylalanine. This step can achieve yields up to 75.7%.[3]

  • Intramolecular Cyclization:

    • Dissolve the 2,4-dinitro-L-phenylalanine intermediate in a suitable solvent such as dioxane.[6]

    • Add a base, typically an aqueous solution of sodium hydroxide, to catalyze the intramolecular cyclization.[6]

    • Monitor the reaction for completion.

  • Work-up and Isolation:

    • Once the reaction is complete, neutralize the mixture with acid to precipitate the product.

    • Isolate the (S)-6-nitroindoline-2-carboxylic acid by filtration.

    • Purify the product further by methods such as recrystallization to achieve high purity and enantiomeric excess. The yield for this cyclization step is reported to be around 65.7%.[3]

Visualization of Chiral Synthesis Workflow

G cluster_nitration Nitration cluster_cyclization Cyclization cluster_workup Work-up & Purification A Nitrate L-Phenylalanine (Urea Nitrate/H₂SO₄) B 2,4-Dinitro-L-phenylalanine A->B C Dissolve in Dioxane B->C D Add base (e.g., NaOH) C->D E Intramolecular SₙAr Reaction D->E F Neutralize with acid E->F G Filter to isolate product F->G H Recrystallize G->H I Pure (S)-6-Nitroindoline-2- carboxylic acid H->I

Caption: Workflow for the chiral synthesis from L-phenylalanine.

Comparative Analysis of Synthetic Routes

The choice between these two primary routes depends heavily on the specific requirements of the final application, particularly the need for stereochemical purity.

FeatureRoute 1: Direct NitrationRoute 2: Chiral Pool Synthesis
Starting Material Indoline-2-carboxylic acidL-phenylalanine
Key Reagents Conc. HNO₃, Conc. H₂SO₄Urea nitrate/H₂SO₄, NaOH
Typical Yield ~72% for the 6-nitro isomer[6]~53% overall yield[5]
Purity/Selectivity Produces a mixture of 5-nitro and 6-nitro isomers requiring separation.[5][6]High enantiomeric excess (>99.5% ee) for the (S)-enantiomer.[3][5]
Advantages - Fewer steps- Utilizes readily available starting material[5]- Produces enantiomerically pure product[3][5]- Starts from an inexpensive chiral precursor[5]
Disadvantages - Produces a racemic mixture of isomers[5][6]- Harsh acidic conditions[5]- Requires careful purification[5]- Multi-step synthesis[5]- Moderate overall yield[5]
Decision-Making Workflow

The selection of a synthetic route can be guided by a logical decision-making process based on the desired product specifications.

G node_action node_action A Need Enantiopure (S)-Isomer? B Tolerance for Isomeric Mixture? A->B No C Use Chiral Synthesis from L-Phenylalanine A->C Yes B->C No (Purification is a major concern) D Use Direct Nitration Route B->D Yes

Caption: Decision pathway for selecting a synthetic route.

Conclusion

This guide has detailed the two predominant synthetic pathways to 6-nitroindoline-2-carboxylic acid. The direct nitration of indoline-2-carboxylic acid offers a rapid, albeit non-selective, route to the racemic product. In contrast, the chiral pool synthesis from L-phenylalanine provides access to the enantiomerically pure (S)-enantiomer, which is often indispensable for pharmaceutical research and development.[1] The selection of the optimal route is a trade-off between the number of steps, overall yield, and, most importantly, the requirement for stereochemical purity. The experimental data and protocols provided herein serve as a practical resource for chemists to synthesize this valuable intermediate compound efficiently.

References

A Prospective Analysis of 6-Nitro-1H-indole-3-carboxylic Acid Derivatives as Potential Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a continuous search for novel therapeutic agents. The indole nucleus has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This guide provides a forward-looking analysis of a specific, yet underexplored, class of compounds: 6-nitro-1H-indole-3-carboxylic acid derivatives, offering a critical evaluation of their potential efficacy against Mtb based on existing structure-activity relationship (SAR) data from related indole analogs.

The Indole Scaffold in Anti-Tubercular Drug Discovery

The versatility of the indole ring system has made it a fertile ground for the discovery of anti-tubercular agents. A wide array of functionalized indole derivatives, from simple structures to complex alkaloids, have demonstrated inhibitory activity against Mtb.[1] The mechanism of action for these compounds is varied, with some targeting the mycobacterial cell wall, while the targets for others remain to be fully elucidated. This inherent potential of the indole scaffold provides a strong rationale for the synthesis and evaluation of new derivatives.

Synthesis of the Core Scaffold: this compound

The exploration of any derivative series begins with a viable synthetic route to the core chemical entity. Fortunately, the synthesis of this compound has been reported in the chemical literature, making this class of compounds accessible for further investigation.[2] A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, as adapted from literature precedents, is depicted in the following workflow.[2] This multi-step synthesis provides the foundational molecule for further derivatization.

start Commercially Available Starting Materials step1 Step 1: Nitration of Indole start->step1 Nitrating Agent step2 Step 2: Introduction of a 3-position substituent step1->step2 Electrophilic Reagent step3 Step 3: Hydrolysis to the Carboxylic Acid step2->step3 Base Hydrolysis end This compound step3->end cluster_0 Indole-2-carboxamide Series cluster_1 Other 3-Substituted Indoles cluster_2 Prospective Series Active Indole 2-Carboxamide Potent Anti-TB Activity Inactive Indole 3-Carboxamide Drastic Drop in Activity Active_Other Indole 3-Indoleacrylic acid Active (MIC = 3.12 µg/mL) Prospective 6-Nitro-1H-indole 3-Carboxylic Acid Efficacy Unknown start Synthesized 6-Nitro-1H-indole-3-carboxylic Acid Derivatives step1 Prepare Serial Dilutions in 96-well plate start->step1 step2 Add M. tuberculosis H37Rv Inoculum step1->step2 step3 Incubate at 37°C for 5-7 days step2->step3 step4 Add Alamar Blue Reagent step3->step4 step5 Incubate for 24 hours step4->step5 end Determine MIC (Blue = Inhibition, Pink = Growth) step5->end

References

The Strategic Repositioning of a Scaffold: A Comparative Guide to 6-Nitro-1H-indole-3-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a testament to its remarkable versatility and presence in a multitude of clinically significant molecules.[1][2] Its inherent ability to engage in various biological interactions has made it a cornerstone in the design of novel therapeutics across a spectrum of diseases, from cancer to infectious agents.[3] This guide provides an in-depth, comparative analysis of a specific, yet profoundly influential derivative: 6-Nitro-1H-indole-3-carboxylic acid . We will objectively dissect its performance against other key indole derivatives, underpinned by experimental data, and elucidate the causal reasoning behind the experimental designs that validate its potential in drug discovery programs.

The Indole Nucleus: A Foundation for Diverse Bioactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, offers a unique combination of aromaticity, hydrophobicity, and hydrogen bonding capabilities.[4] These features allow indole-based molecules to mimic peptide structures and bind to a wide array of enzymes and receptors, making them fertile ground for the development of targeted therapies.[4] The therapeutic landscape is populated with indole-containing drugs, underscoring the scaffold's clinical validation.[5] Modifications at various positions of the indole ring can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity, a principle that forms the basis of structure-activity relationship (SAR) studies.[5][6]

Introducing this compound: Physicochemical Properties and Synthetic Rationale

This compound is a derivative characterized by two key functional groups: a carboxylic acid at the 3-position and a nitro group at the 6-position.[7]

  • The Carboxylic Acid Moiety: The carboxyl group at the C3 position is a common feature in many bioactive indole derivatives. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its acidic nature also influences the compound's solubility and pharmacokinetic profile.

  • The 6-Nitro Group: A Strategic Modification: The introduction of a nitro group is a deliberate and strategic choice in medicinal chemistry. The nitro group is a strong electron-withdrawing group, which significantly alters the electronic distribution of the indole ring.[8] This electronic modulation can enhance binding affinities to target proteins. Furthermore, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form reactive species that can lead to cytotoxicity, a property exploited in the design of hypoxia-activated prodrugs.[9] However, the presence of a nitro group can also be associated with toxicity, necessitating careful evaluation.[9][10]

The synthesis of this compound can be achieved through various synthetic routes, often involving the nitration of an indole-3-carboxylic acid precursor or the construction of the indole ring from a pre-nitrated starting material.[1][11]

Comparative Performance Analysis: Anticancer and Antimicrobial Activities

To contextualize the potential of this compound, we will compare its performance with other indole derivatives in two key therapeutic areas: oncology and microbiology. The following data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Anticancer Activity: A Focus on Cytotoxicity

Indole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and the induction of apoptosis.[12][13] The nitro substitution, in particular, has been explored for its potential to enhance anticancer efficacy.[13]

Compound Cancer Cell Line IC₅₀ (µM) Reference
5-Nitroindole Derivative 5 HeLa (Cervical Cancer)5.08 ± 0.91[14]
5-Nitroindole Derivative 7 HeLa (Cervical Cancer)5.89 ± 0.73[14]
Indole-based Thiosemicarbazone 3q (4-nitrobenzyl) Various1.9 µg/mL (antimycobacterial)[15]
5-Fluoro-3-(...)-indole-2-carboxylic acid methyl ester (3a) MCF-7, HCT116, HepG2, etc.Highly Active
Indole-3-acetic acid derivatives VariousVaries[16]
5-Hydroxyindole-3-carboxylic acid derivatives MCF-7 (Breast Cancer)Varies[17]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antibiotic resistance is a critical global health threat, driving the search for novel antimicrobial agents.[18] Indole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[19][20]

Compound Microorganism MIC (µg/mL) Reference
Indole-thiadiazole 2h S. aureus6.25[19]
Indole-triazole 3d S. aureus6.25[19]
Indole-thiadiazole 2c B. subtilis3.125[19]
Indole-triazole 3c B. subtilis3.125[19]
Indole Diketopiperazine 3b & 3c S. aureus, B. subtilis, P. aeruginosa, E. coli0.39 - 1.56[21]
Indole-3-carboxamido-polyamine 12a MRSA22.3 µM

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The data highlights the potent antimicrobial activity of various indole derivatives. The mechanism of action for nitroaromatic compounds often involves the reduction of the nitro group to produce toxic radical species that can damage cellular components like DNA.[8] This mechanism suggests that this compound could possess significant antimicrobial properties.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are paramount. Below are representative, step-by-step methodologies for assessing the anticancer and antimicrobial activities of indole derivatives.

Synthesis of this compound

A representative synthesis can be adapted from established procedures for the preparation of nitro-indole-3-carboxylic acids.[1]

Materials:

  • 6-Nitroindole

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acylation: Dissolve 6-nitroindole in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C. Add TFAA dropwise and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Hydrolysis: Carefully add a solution of NaOH and stir vigorously. The reaction mixture is then acidified with HCl to precipitate the carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized procedure and should be optimized for specific laboratory conditions.

In Vitro Anticancer Activity: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound) and other indole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compound and standard antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing the Rationale: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by indole derivatives, a typical experimental workflow, and the logical relationship in SAR.

Inhibition of a Pro-Oncogenic Signaling Pathway

G cluster_pathway Simplified c-Myc Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling_Cascade Activates cMyc_Gene c-Myc Gene Signaling_Cascade->cMyc_Gene Induces Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription G_Quadruplex G-Quadruplex in c-Myc Promoter cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Target_Genes Target Gene Expression (Cell Proliferation, etc.) cMyc_Protein->Target_Genes Activates G_Quadruplex->cMyc_Gene Inhibits Transcription Nitroindole This compound Nitroindole->G_Quadruplex Stabilizes G cluster_workflow Anticancer Screening Workflow Cell_Culture 1. Cell Culture (Select appropriate cancer cell line) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 4. Cell Treatment (Incubate for 48-72h) Seeding->Treatment Compound_Prep 3. Compound Preparation (Serial dilutions of indole derivatives) Compound_Prep->Treatment Assay 5. Viability Assay (e.g., MTT) Treatment->Assay Data_Acquisition 6. Data Acquisition (Microplate reader) Assay->Data_Acquisition Analysis 7. Data Analysis (Calculate IC₅₀ values) Data_Acquisition->Analysis SAR 8. SAR Analysis (Compare derivatives) Analysis->SAR G Indole_Scaffold Indole Scaffold Core Structure Substituents Substituents - R1 (e.g., H, CH₃) - R2 (e.g., H, NO₂) - R3 (e.g., COOH) Indole_Scaffold:port->Substituents Modification Properties Physicochemical Properties - Lipophilicity - Electronic Effects - Steric Hindrance Substituents->Properties Influences Activity Biological Activity - Anticancer (IC₅₀) - Antimicrobial (MIC) Properties->Activity Determines

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Nitro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, in-depth technical guidance on the selection and use of Personal Protective Equipment (PPE) for handling 6-Nitro-1H-indole-3-carboxylic acid (CAS No. 10242-03-2). As a valued professional in the scientific community, your safety is paramount. This document moves beyond a simple checklist to provide a framework for a robust safety protocol, grounded in established principles of chemical hygiene and risk assessment.

Hazard Identification and Risk Assessment: The Foundation of Safety

The presence of the nitro group on an aromatic ring suggests potential toxicity. Nitroaromatic compounds are a class of chemicals that require careful handling due to their potential for adverse health effects.[1] The carboxylic acid group, while generally making the compound a weak acid, can still be corrosive or irritating, especially to the eyes and skin.[2] Safety data for the related compound 7-nitro-1H-indole-2-carboxylic acid indicates it is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Before any procedure, a thorough risk assessment must be conducted.[3] This is not a one-size-fits-all exercise but a dynamic evaluation of:

  • Scale of Operation: Handling milligrams for analytical purposes poses a different risk profile than multi-gram synthesis.

  • Physical Form: The compound is typically a yellowish-orange to brown powder.[4] This presents a risk of aerosolization and inhalation.

  • Procedure: Weighing, preparing solutions, and running reactions each have unique potential for exposure.

Core Principles of Personal Protective Equipment Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers must provide and ensure the use of PPE wherever chemical hazards are present.[5][6] The selection of PPE is not arbitrary; it is a scientifically-driven decision based on the identified hazards and the route of potential exposure.

A Multi-Layered Defense Strategy

Effective PPE is a system of protection. The minimum required PPE for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7] This baseline should be supplemented based on the specific risks of handling this compound.

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical splash gogglesDouble-layered nitrile glovesLaboratory coatN95 respirator or higher (if not in a fume hood)
Preparing Solutions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot generally required if performed in a fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot generally required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverallsAir-purifying respirator with appropriate cartridges

Detailed PPE Specifications and Rationale

Eye and Face Protection: A Non-Negotiable Barrier

Given that related nitro-indole carboxylic acids are known to cause serious eye irritation, robust eye protection is critical.[8]

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times in the laboratory. They must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[7]

  • Face Shields: When handling larger quantities or when there is a significant splash hazard (e.g., preparing solutions, cleaning up spills), a face shield must be worn in addition to chemical splash goggles.[7]

Hand Protection: Selecting the Right Glove

The choice of glove material is critical for preventing dermal absorption, a potential route of exposure for related compounds.

  • Nitrile Gloves: For general handling and protection against minor splashes, nitrile gloves are a suitable choice.[9]

  • Double Gloving: When handling the solid powder or concentrated solutions, wearing a second pair of nitrile gloves is a prudent measure to guard against undetected pinholes or tears.[7]

  • Chemical-Resistant Gloves: For extended handling or in situations with a higher risk of immersion, such as during a spill cleanup, more robust gloves like neoprene or butyl rubber should be used. Always consult the glove manufacturer's compatibility chart.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A standard, long-sleeved lab coat is required for all laboratory work.[7] It should be kept fully buttoned.

  • Chemical-Resistant Apron: When handling larger volumes of solutions or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[9]

Respiratory Protection: Guarding Against Inhalation

The solid, powdered form of this compound presents an inhalation hazard.[4]

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the solid material within a certified chemical fume hood.

  • Respirators: If a fume hood is not available or during a large spill, respiratory protection is necessary. A NIOSH-approved N95 respirator can provide protection against airborne particulates.[10] For situations with potential vapor exposure or higher concentrations, an air-purifying respirator with organic vapor cartridges may be required. All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for a written program, medical evaluations, and fit testing.[6]

Procedural Discipline: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Lab Coat/Coveralls: Put on and fasten completely.

    • Respirator (if required): Perform a seal check.

    • Goggles and Face Shield: Adjust for a secure fit.

    • Gloves: Pull the cuffs of the gloves over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

    • Lab Coat/Coveralls: Unfasten and roll it inside-out as you remove it.

    • Goggles and Face Shield: Handle by the headband or sides.

    • Respirator (if used): Remove without touching the front.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

The following workflow diagram illustrates the critical doffing procedure to minimize contamination.

Doffing_Procedure cluster_contaminated Contaminated Area cluster_clean Clean Area start Procedure Complete gloves Remove Gloves (glove-to-glove) start->gloves coat Remove Lab Coat (inside-out) gloves->coat goggles Remove Goggles/Face Shield (by headband) coat->goggles respirator Remove Respirator (if worn) goggles->respirator wash Wash Hands Thoroughly respirator->wash Exit Contaminated Zone end_node Exit Laboratory wash->end_node

Caption: Workflow for the safe removal (doffing) of PPE.

Decontamination and Disposal: Completing the Safety Cycle

All waste containing this compound should be treated as hazardous waste.[1][12]

Waste Disposal Protocol
  • Segregation: Do not mix this waste with incompatible materials. Keep solid and liquid waste streams separate.[12]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and associated hazards.[12]

  • Storage: Store the waste container in a designated satellite accumulation area within the lab, which should have secondary containment.[12]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in the regular trash.[12][13]

Spill Response

In the event of a spill, evacuate the area and alert your supervisor and EHS. If you are trained and it is safe to do so:

  • Containment: Cordon off the area.

  • PPE: Don the appropriate spill response PPE as outlined in the table above.

  • Neutralization/Absorption: For small spills of the solid, carefully sweep it up. For solutions, use an inert absorbent material.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

By adhering to these rigorous PPE protocols and operational plans, you can confidently and safely handle this compound, ensuring the integrity of your research and, most importantly, your personal well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.